Tetramethylallene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526665. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSNJASVIURWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142855 | |
| Record name | 2,4-Dimethylpenta-2,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-87-9 | |
| Record name | 2,4-Dimethyl-2,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetramethylallene | |
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| Record name | Tetramethylallene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526665 | |
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| Record name | 2,4-Dimethylpenta-2,3-diene | |
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| Record name | 2,4-dimethylpenta-2,3-diene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.435 | |
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| Record name | Tetramethylallene | |
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Foundational & Exploratory
Synthesis of Tetramethylallene from Pinacolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the production of tetramethylallene, a highly substituted allene (B1206475) of interest in various fields of chemical research, starting from the readily available ketone, pinacolone (B1678379). This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.
Executive Summary
The synthesis of this compound from pinacolone is most effectively achieved through a two-step process. The initial step involves the conversion of pinacolone into the terminal alkyne, 3,3-dimethyl-1-butyne (B43207) (also known as tert-butylacetylene), via the Shapiro reaction. The subsequent step utilizes a modified Crabbé reaction to couple 3,3-dimethyl-1-butyne with acetone (B3395972) to furnish the desired this compound. This guide provides detailed methodologies for both transformations, drawing from established and reliable synthetic procedures.
Synthetic Pathway Overview
The overall synthetic transformation from pinacolone to this compound is depicted below. The process is bifurcated into two distinct chemical reactions, each requiring specific reagents and conditions for optimal yield and purity.
Step 1: Shapiro Reaction - Synthesis of 3,3-Dimethyl-1-butyne
The first key transformation is the conversion of pinacolone to 3,3-dimethyl-1-butyne. This is accomplished using the Shapiro reaction, which proceeds through a tosylhydrazone intermediate. The vinyllithium (B1195746) species generated is then quenched with water to yield the terminal alkyne.
Reaction Scheme
tetramethylallene CAS number and properties
An In-depth Technical Guide to Tetramethylallene
Introduction
This compound, also known by its systematic name 2,4-dimethyl-2,3-pentadiene, is a member of the allene (B1206475) class of organic compounds, which are characterized by a central carbon atom connected to two other carbon atoms by double bonds. This cumulated diene structure imparts unique chemical reactivity and physical properties. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a summary of its known reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1000-87-9 | [1][2][3][4][5] |
| Molecular Formula | C7H12 | [1][2][4][5] |
| Molecular Weight | 96.17 g/mol | [1][2][4][5] |
| Boiling Point | 87-88 °C | [2][5][6] |
| Density | 0.701 g/mL at 25 °C | [2][5][6] |
| Refractive Index (n20/D) | 1.440 | [2][5][6][7] |
| Flash Point | -12 °C (10.4 °F) - closed cup | [5] |
| LogP oct/wat | 2.518 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, all twelve protons are chemically equivalent, resulting in a single sharp peak in the proton NMR spectrum. The chemical shift is reported at 1.60 δ (in CDCl₃).[9]
-
¹³C NMR: The ¹³C NMR spectrum of allenes is notable for the signal from the central sp-hybridized carbon atom, which typically resonates at a very low field (200-220 ppm).[10] The terminal sp² hybridized carbons and the methyl carbons will have distinct signals. A reference to a ¹³C NMR spectrum for this compound is available in the literature.[11]
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the characteristic vibrational modes of the allene functional group. The asymmetric C=C=C stretching vibration of allenes typically appears as a sharp band in the region of 1950-1980 cm⁻¹. The symmetric stretch is often weaker and may not be readily observed.
Experimental Protocols
Synthesis of this compound
An efficient method for the preparation of this compound has been reported, starting from diisopropyl ketone.[9] The synthesis is a two-step process, as outlined below.
Step 1: Synthesis of Diisopropyl Ketone Hydrazone (1)
-
A solution of 95% hydrazine (B178648) (33 g, 0.97 mol) in 200 mL of absolute ethanol (B145695) is added to diisopropyl ketone (100 g, 0.88 mol).
-
The mixture is refluxed for 10-24 hours.
-
Approximately 180 mL of ethanol is then distilled off at atmospheric pressure.
-
The remaining residue is washed three times with saturated aqueous NaCl solution, dried over KOH pellets, and distilled under reduced pressure (bp 65-66 °C at 6.5 mm Hg) to yield diisopropyl ketone hydrazone.
Step 2: Synthesis of this compound
-
In a dry box, a 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 17-18 g of dry, solid sodium ethoxide and sealed with a serum cap.
-
Outside the dry box, 110-120 mL of dimethyl sulfoxide (B87167) (DMSO), freshly distilled from CaH₂, is added via syringe.
-
The previously prepared diisopropyl ketone hydrazone is then subjected to a dehydrohalogenation reaction using the sodium ethoxide in DMSO mixture to yield this compound. The product can be purified by distillation.[9] The resulting this compound is reported to be >99% pure.[9]
Reactivity and Potential Applications
This compound exhibits reactivity characteristic of electron-rich allenes. It readily participates in cycloaddition reactions with various electrophilic partners.
-
Reactions with Isocyanates: It reacts with activated isocyanates. For instance, with p-tolylsulfonyl isocyanate, it forms a 2-azetidinone derivative.[12]
-
Reactions with Olefins and Acetylenes: this compound has been shown to react with electron-deficient olefins and acetylenes.[12]
-
Hydrogen-Atom Acceptor: It can function as a hydrogen-atom acceptor in reactions with metal hydrides like HMn(CO)₅ and HCo(CO)₄.[13]
While many natural products and biologically active compounds feature the allene moiety, specific applications of this compound in drug development are not widely reported.[10][14] However, its unique structure and reactivity make it a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures.[15] Due to the symmetrical substitution at its terminal carbons, this compound is achiral and therefore not optically active.[16][17]
Safety and Handling
This compound is a highly flammable liquid and vapor.[1][4][5] It is classified as an aspiration hazard and can be fatal if swallowed and enters the airways.[1][4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][5] Appropriate personal protective equipment (PPE), including eye protection, gloves, and respiratory protection, should be used when handling this compound.[5] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 1000-87-9 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. 2,4-Dimethylpenta-2,3-diene | C7H12 | CID 66081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-二甲基-2,3-戊二烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS NO. 1000-87-9 | this compound | C7H12 [localpharmaguide.com]
- 7. guidechem.com [guidechem.com]
- 8. 2,3-Pentadiene, 2,4-dimethyl- (CAS 1000-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Allenes - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
Spectroscopic Profile of Tetramethylallene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetramethylallene (2,4-dimethylpenta-2,3-diene), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by experimental protocols and data presented in easily comparable formats.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are crucial for confirming its unique cumulated diene structure. Due to the molecule's symmetry, the spectra are relatively simple.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a single sharp singlet, a consequence of all twelve methyl protons being chemically equivalent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| 1.65 | Singlet | 12H | (CH ₃)₂C=C=C(CH ₃)₂ |
Solvent: CCl₄
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides key information about the carbon framework, clearly distinguishing the sp-hybridized central allene (B1206475) carbon from the sp²-hybridized terminal carbons and the sp³-hybridized methyl carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
| 201.5 | C=C =C |
| 98.5 | C =C=C |
| 22.8 | C H₃ |
Solvent: Not specified in the available data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays a characteristic absorption band for the asymmetric stretching of the C=C=C allenic bond, a key diagnostic peak for this functional group.
Table 3: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H stretch (sp³) |
| 2910 | Strong | C-H stretch (sp³) |
| 1965 | Strong | C=C=C asymmetric stretch |
| 1450 | Medium | C-H bend (methyl) |
| 1370 | Medium | C-H bend (methyl) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is useful for its identification.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 96 | 30 | [M]⁺ (Molecular Ion) |
| 81 | 100 | [M - CH₃]⁺ |
| 67 | 45 | [C₅H₇]⁺ |
| 53 | 30 | [C₄H₅]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques for volatile organic compounds.
NMR Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared in an appropriate deuterated solvent (e.g., CCl₄ or CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared Spectroscopy
Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry
Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
Ionization and Analysis: The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
In-Depth Technical Guide: Molecular Geometry and Bond Angles of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylallene, systematically named 2,4-dimethyl-2,3-pentadiene, is a fascinating molecule featuring a cumulated diene system. Its unique electronic structure dictates a distinct three-dimensional geometry that is of fundamental interest in stereochemistry and reaction dynamics. This technical guide provides a detailed overview of the molecular geometry and bond angles of this compound. Due to a lack of specific experimental or high-level computational studies in the public domain providing precise structural parameters for this molecule, this guide synthesizes information from theoretical principles and data from analogous molecules to present a comprehensive model of its structure. Furthermore, it outlines the standard experimental and computational protocols that would be employed for a definitive structural determination.
Theoretical Molecular Geometry
The geometry of this compound is a direct consequence of the bonding in the allene (B1206475) core (C=C=C). The central carbon atom is sp-hybridized, forming two sigma (σ) bonds with the two terminal sp²-hybridized carbon atoms. Each terminal sp²-hybridized carbon atom, in turn, forms a double bond with the central carbon and single bonds with two other carbon atoms of the methyl groups.
The two π-bonds of the allene are perpendicular to each other. This orthogonal arrangement of the π-systems forces the substituents on the terminal carbons to lie in perpendicular planes. In the case of this compound, the two methyl groups on one terminal carbon and the two methyl groups on the other terminal carbon will reside in planes that are at a 90° angle to each other. This results in a non-planar overall molecular structure with D₂d symmetry.
The C=C=C backbone is expected to be linear or very nearly linear. The C-C-C bond angle within the methyl groups and the H-C-H bond angles are anticipated to be close to the ideal tetrahedral angle of 109.5°. The C=C-C bond angles involving the terminal carbons of the allene and the carbons of the methyl groups are expected to be approximately 120°, consistent with sp² hybridization.
Estimated Structural Parameters
In the absence of direct experimental data for this compound, the following table summarizes the expected bond lengths and angles based on data from simpler allenes and substituted alkenes. These values should be considered as approximations pending a dedicated structural study.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | ||||
| C=C | ~1.31 | |||
| C-C (sp²-sp³) | ~1.51 | |||
| C-H (in methyl) | ~1.10 | |||
| **Bond Angle (°) ** | ||||
| C=C=C | ~180 | |||
| C=C-C (methyl) | ~122 | |||
| C-C-C (within gem-dimethyl) | ~116 | |||
| H-C-H (in methyl) | ~109.5 |
Experimental and Computational Protocols for Structural Determination
A definitive determination of the molecular geometry of this compound would necessitate experimental measurements or high-level computational chemistry studies.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of concentric rings of varying intensity.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted. This data is then used to generate a radial distribution curve, which represents the probability of finding two atoms at a given internuclear distance.
-
Structure Refinement: A theoretical model of the molecular geometry is constructed, and the expected diffraction pattern is calculated. The parameters of the model (bond lengths, bond angles, and torsional angles) are then refined by least-squares fitting to the experimental data to obtain the final molecular structure.
Microwave Spectroscopy
Microwave spectroscopy can provide very precise information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound at low pressure is introduced into a waveguide.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum: At specific frequencies corresponding to the rotational transitions of the molecule, the microwave radiation is absorbed. The absorption is detected and plotted as a spectrum.
-
Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, C) of the molecule are determined with high precision.
-
Structure Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a complete and precise molecular structure can be determined.
Computational Chemistry (Ab Initio Calculations)
Ab initio (from first principles) quantum chemistry calculations can provide a highly accurate theoretical model of the molecular geometry.
Methodology:
-
Method and Basis Set Selection: A suitable level of theory (e.g., Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT)) and a basis set (e.g., 6-311+G(d,p) or cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.
-
Geometry Optimization: An initial guess of the molecular geometry is provided. The electronic energy of the molecule is then calculated, and the positions of the atoms are systematically varied to find the minimum energy geometry. This process is continued until the forces on the atoms are close to zero, indicating that a stable structure has been found.
-
Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms a stable structure.
-
Analysis of Results: The final optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the expected molecular geometry of this compound, highlighting its key structural features.
Conclusion
The Thermal Stability and Decomposition of Tetramethylallene: A Theoretical and Applied Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is a unique unsaturated hydrocarbon featuring a cumulated diene system. Its structure, with two adjacent double bonds and flanking methyl groups, imparts specific chemical and physical properties that are of interest in various fields, including organic synthesis and materials science. Understanding the thermal behavior of this compound is crucial for its handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of this compound, drawing upon analogous data from related compounds and established principles of chemical kinetics.
Predicted Thermal Stability of this compound
Allenes are generally less stable than their isomeric conjugated or isolated dienes. The cumulated double bond system in allenes results in a higher heat of formation. For instance, the parent compound, allene (B1206475) (propadiene), is less stable than its isomer propyne. The presence of four methyl groups in this compound is expected to influence its stability through both electronic and steric effects. Alkyl groups are known to stabilize double bonds through hyperconjugation. Therefore, it is plausible that this compound possesses greater thermal stability compared to unsubstituted allene.
However, the steric hindrance introduced by the four methyl groups could also introduce ring strain-like characteristics, potentially lowering the decomposition temperature compared to less substituted allenes. Without experimental data, the precise decomposition temperature of this compound remains speculative. Based on the thermal behavior of other substituted hydrocarbons, significant decomposition is likely to commence at temperatures exceeding 400°C in an inert atmosphere.
Proposed Thermal Decomposition Pathways
The thermal decomposition of hydrocarbons typically proceeds through free-radical chain reactions initiated by the homolytic cleavage of the weakest chemical bond in the molecule. In the case of this compound, several decomposition pathways can be postulated.
Initiation Step: Bond Fission
The initiation of the decomposition process is expected to involve the breaking of the weakest bond. The relevant bond dissociation energies (BDEs) provide an indication of the most likely initial bond cleavage.
| Bond Type | General BDE (kJ/mol) | Specific Bond in this compound | Estimated BDE (kJ/mol) |
|---|---|---|---|
| C-H (allylic) | ~360-380 | (CH₃)₂C=C=C(CH₃)-H | ~365 |
| C-C (allylic) | ~300-340 | (CH₃)₂C=C=C(CH₃)₂ | ~320 |
| C=C | ~610 | (CH₃)₂C=C =C(CH₃)₂ | >600 |
| C-H (vinylic) | ~460 | - | - |
Based on these estimated BDEs, the most probable initiation step is the cleavage of a C-C bond in the allylic position, leading to the formation of a methyl radical and a resonance-stabilized allenyl radical.
Proposed Initiation Reaction:
(CH₃)₂C=C=C(CH₃)₂ → (CH₃)₂C=C=C(CH₃)• + •CH₃
The alternative C-H bond cleavage from a methyl group is also a possibility, though likely requiring slightly higher energy.
Propagation Steps
Once radicals are formed, a series of propagation reactions will ensue, leading to the formation of various smaller molecules. These reactions can include:
-
Hydrogen Abstraction: The initially formed radicals can abstract hydrogen atoms from intact this compound molecules, generating new radicals and stable products.
-
β-Scission: Larger radicals can undergo fragmentation through the breaking of a C-C bond beta to the radical center.
-
Isomerization: Allenic radicals can potentially isomerize to more stable conjugated diene or acetylenic structures.
Termination Steps
The chain reaction is terminated by the combination or disproportionation of radicals, leading to the formation of stable, higher molecular weight products or the regeneration of reactants.
The following diagram illustrates a plausible, albeit simplified, decomposition pathway for this compound.
Experimental Methodologies for Studying Thermal Decomposition
To experimentally validate the theoretical framework presented, several analytical techniques can be employed. These methods are crucial for identifying decomposition products, determining reaction kinetics, and elucidating the underlying mechanisms.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This is a powerful technique for identifying the volatile products of thermal decomposition. A small sample of this compound would be rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are immediately separated by gas chromatography and identified by mass spectrometry.
The following diagram outlines the typical workflow for a Py-GC/MS experiment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can be used to determine the onset temperature of decomposition and to study the kinetics of the mass loss process. By performing TGA at different heating rates, kinetic parameters such as the activation energy of decomposition can be estimated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to detect exothermic or endothermic events associated with decomposition, providing additional thermodynamic information about the process.
Summary and Future Directions
While direct experimental data on the thermal stability and decomposition of this compound is lacking, a theoretical understanding can be constructed based on the principles of physical organic chemistry and the behavior of analogous compounds. The primary proposed decomposition pathway involves an initial C-C bond cleavage to form a methyl radical and a resonance-stabilized allenyl radical, followed by a series of propagation and termination steps.
Future experimental work, employing techniques such as Py-GC/MS, TGA, and DSC, is essential to validate these theoretical predictions. Such studies would provide valuable quantitative data on the decomposition kinetics and product distribution, enabling a more complete understanding of the thermal behavior of this interesting molecule. This knowledge is critical for its safe and effective use in high-temperature applications and for the development of novel synthetic methodologies.
Unveiling Tetramethylallene: A Technical Guide to its Discovery and Inaugural Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical discovery and the first documented synthesis of tetramethylallene (2,4-dimethyl-2,3-pentadiene). We provide a detailed examination of the pioneering experimental protocols and present the associated quantitative data in a clear, tabular format for ease of reference and comparison.
Discovery and Early Investigations
The discovery and first synthesis of this compound are credited to the Russian chemists A. E. Favorskii and W. T. Tschenzow in 1913. Their seminal work was published in the Journal of the Russian Physico-Chemical Society. This early research into the chemistry of allenes laid the groundwork for understanding the unique reactivity and properties of this class of cumulated dienes.
The First Synthesis: An Experimental Deep Dive
The inaugural synthesis of this compound was achieved through the reaction of 2,4-dichloro-2,4-dimethylpentane (B14684956) with molten potassium hydroxide (B78521). This elimination reaction provided the first viable route to this highly substituted allene.
Experimental Protocol
The following is a detailed description of the experimental methodology as reported by Favorskii and Tschenzow.
Starting Material: 2,4-dichloro-2,4-dimethylpentane
Reagents:
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Calcium chloride (for drying)
Procedure:
-
A mixture of 2,4-dichloro-2,4-dimethylpentane and a significant excess of molten potassium hydroxide was prepared.
-
The reaction mixture was heated, leading to the elimination of two molecules of hydrogen chloride.
-
The crude product was distilled from the reaction mixture.
-
The distillate was washed with water to remove any remaining potassium hydroxide and other water-soluble impurities.
-
The organic layer was separated and dried over anhydrous calcium chloride.
-
The dried product was then subjected to fractional distillation to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the first synthesis of this compound.
| Parameter | Value |
| Starting Material | 2,4-dichloro-2,4-dimethylpentane |
| Yield | Not explicitly stated in early reports |
| Boiling Point | 87-88 °C |
| Density (at 20 °C) | 0.701 g/cm³ |
| Molar Refraction | 34.57 |
Logical Workflow of the First Synthesis
The synthesis of this compound from 2,4-dichloro-2,4-dimethylpentane follows a straightforward elimination pathway. The logical steps of this process are illustrated in the diagram below.
Caption: First synthesis of this compound workflow.
This foundational work by Favorskii and Tschenzow opened the door for further exploration into the synthesis and reactivity of allenes, a class of compounds that continues to be of significant interest in modern organic chemistry and drug development.
An In-depth Technical Guide on the Physical Properties of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the core physical properties of tetramethylallene (also known as 2,4-dimethyl-2,3-pentadiene), specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.
Core Physical Properties
This compound is a colorless liquid organic compound.[1] Its key physical properties are summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Boiling Point | 87-88 °C | at 760 mmHg (standard atmospheric pressure) | [2][3][4][5] |
| 87.5 °C | at 760 mmHg | [6] | |
| Density | 0.701 g/mL | at 25 °C | [2][3] |
Experimental Protocols
While specific experimental reports for the determination of this compound's physical properties are not detailed in common literature, the following outlines the standard methodologies that would be employed for such measurements.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic compound like this compound, a common and precise method is distillation.
-
Apparatus: A standard distillation apparatus would be assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is heated, typically using a heating mantle.
-
As the liquid boils, the vapor rises into the distillation head, and the temperature is recorded from a thermometer placed at the vapor-liquid equilibrium point.
-
The temperature that remains constant during the distillation of the pure liquid is recorded as the boiling point.
-
The atmospheric pressure is recorded, as boiling point is pressure-dependent.
-
2. Determination of Density
Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature.
-
The pycnometer filled with this compound is weighed.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Visualizations
Experimental Workflow for Boiling Point Determination
Caption: A generalized workflow for determining the boiling point of a liquid.
Experimental Workflow for Density Determination
Caption: A generalized workflow for determining the density of a liquid using a pycnometer.
References
- 1. Tetramethylethylene - Wikipedia [en.wikipedia.org]
- 2. This compound | 1000-87-9 [amp.chemicalbook.com]
- 3. This compound | 1000-87-9 [chemicalbook.com]
- 4. CAS 1000-87-9 MFCD00060915-Tetramethylallene 2,4-二甲基-2,3-戊二烯 -LabNovo [labnovo.com]
- 5. 1000-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Theoretical Prediction of Tetramethylallene Vibrational Frequencies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical prediction of the vibrational frequencies of tetramethylallene (3-methyl-2,4-pentadiene), a molecule of interest in various chemical research domains. A detailed protocol for computational analysis using Density Functional Theory (DFT) is presented, alongside a comparative discussion with available experimental spectroscopic data. This document aims to serve as a valuable resource for researchers employing computational chemistry to elucidate the structural and vibrational properties of organic molecules.
Introduction to Vibrational Spectroscopy of Allenes
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for determining the molecular structures and bonding characteristics of chemical compounds. By probing the vibrational energy levels of a molecule, these methods provide a unique "fingerprint" that is highly sensitive to the arrangement of atoms and the forces between them.
Allenes, a class of compounds containing the C=C=C functional group, exhibit unique vibrational modes associated with the cumulated double bonds. This compound, with its four methyl groups attached to the allene (B1206475) backbone, presents a case of high symmetry and interesting vibrational coupling possibilities. The theoretical prediction of its vibrational frequencies can aid in the precise assignment of experimental spectra and provide insights into its electronic structure and force field.
Experimental Data: Fourier Transform Infrared (FTIR) Spectroscopy
Experimental vibrational data is crucial for validating and refining theoretical models. A vapor-phase FTIR spectrum for this compound has been reported and serves as the benchmark for our theoretical discussion.
Experimental Protocol (Referenced)
The experimental FTIR spectrum of this compound was obtained from the SpectraBase database.[1] While the specific instrumental parameters for this exact spectrum are not detailed in the available public record, a general protocol for acquiring a vapor-phase FTIR spectrum is as follows:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or a Thermo Fisher Nicolet series, is typically used.
-
Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell of a known path length (e.g., 10 cm). The cell is gently heated to ensure complete vaporization of the sample.
-
Data Acquisition: The gas cell is placed in the spectrometer's sample compartment. The spectrum is recorded by co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty, evacuated gas cell is also recorded and automatically subtracted from the sample spectrum.
-
Spectral Resolution: A typical resolution for such a measurement would be in the range of 1 to 4 cm⁻¹.
Theoretical Methodology for Vibrational Frequency Prediction
The accurate prediction of vibrational frequencies relies on quantum chemical calculations. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for this purpose.[2]
Computational Protocol
The following protocol outlines a robust approach for the theoretical prediction of this compound's vibrational frequencies:
-
Molecular Structure Optimization:
-
The initial 3D structure of this compound is built using a molecular modeling program.
-
A geometry optimization is performed to find the minimum energy conformation of the molecule. This is a critical step, as the accuracy of the frequency calculation is highly dependent on the correctness of the optimized geometry.[2]
-
A popular and effective DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good description of the electronic distribution.
-
-
Vibrational Frequency Calculation:
-
Following successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which are then used to determine the harmonic vibrational frequencies.
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
-
Visualization and Assignment of Vibrational Modes:
-
The calculated vibrational modes can be visualized using software like GaussView. This allows for the assignment of each frequency to specific molecular motions, such as C-H stretching, C=C=C bending, or methyl group rotations.
-
Logical Workflow for Theoretical Prediction
The logical workflow for the theoretical prediction and analysis of vibrational frequencies is illustrated in the diagram below.
Data Presentation: Experimental vs. Theoretical Frequencies
The following table summarizes the prominent absorption bands observed in the experimental FTIR spectrum of this compound and provides columns for the inclusion of theoretically calculated frequencies and their assignments.
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Hypothetical) | Vibrational Mode Assignment (Hypothetical) |
| ~2970 | C-H stretch (methyl groups) | |
| ~2930 | C-H stretch (methyl groups) | |
| ~1965 | C=C=C asymmetric stretch | |
| ~1450 | CH₃ asymmetric deformation | |
| ~1375 | CH₃ symmetric deformation | |
| ~1070 | C-C stretch |
Note: The calculated frequencies and assignments are hypothetical and would be populated upon completion of the theoretical calculations described in Section 3.
Discussion: Bridging Theory and Experiment
A direct comparison of the experimental FTIR spectrum with the results from the proposed DFT calculations would be the final step in this analysis.
-
C-H Stretching Region: The experimental spectrum shows strong absorptions around 2970 cm⁻¹ and 2930 cm⁻¹, which are characteristic of the C-H stretching vibrations of the methyl groups. Theoretical calculations are expected to reproduce these bands with high accuracy.
-
Allenic Stretch: The most characteristic vibration of the allene functional group is the asymmetric C=C=C stretch, which typically appears as a strong band in the 1900-2000 cm⁻¹ region. The experimental spectrum shows a prominent peak around 1965 cm⁻¹, consistent with this assignment. DFT calculations are generally reliable in predicting the frequency of this mode.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a multitude of bending and stretching vibrations, including the CH₃ deformations and C-C stretches. The experimental spectrum displays distinct bands around 1450 cm⁻¹ and 1375 cm⁻¹, attributable to methyl group deformations. The assignment of these and other bands in the fingerprint region can be complex due to vibrational coupling, and theoretical calculations are invaluable for a definitive assignment.
It is important to note that calculated harmonic vibrational frequencies are often systematically higher than the experimental anharmonic frequencies. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to the calculated frequencies to improve the agreement with experimental data.
Conclusion
The theoretical prediction of the vibrational frequencies of this compound using DFT calculations provides a powerful means to understand its molecular structure and dynamics. By following the detailed computational protocol outlined in this guide, researchers can obtain accurate theoretical spectra that, when compared with experimental data, allow for a comprehensive and unambiguous assignment of the vibrational modes. This approach is not only fundamental to the characterization of this compound but also serves as a general methodology for the study of other complex organic molecules.
References
Understanding the Chirality of Substituted Tetramethylallenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral allenes are a fascinating class of molecules that have garnered significant attention in various fields, including medicinal chemistry, materials science, and asymmetric catalysis. Their unique three-dimensional structure, arising from the cumulative double bonds, imparts specific chiroptical properties that are highly sensitive to the nature and arrangement of their substituents. Among these, substituted tetramethylallenes represent a core scaffold whose chirality and potential applications are of growing interest. This technical guide provides a comprehensive overview of the principles governing the chirality of substituted tetramethylallenes, their asymmetric synthesis, and the characterization of their chiroptical properties.
The Foundation of Chirality in Substituted Allenes
Allenes are compounds containing a C=C=C functional group. The central carbon is sp-hybridized, while the two terminal carbons are sp2-hybridized. This bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. For an allene (B1206475) to be chiral, it must lack a plane of symmetry and an inversion center. This condition is met when both terminal carbons are substituted with two different groups (A, B and C, D where A ≠ B and C ≠ D). This type of chirality is known as axial chirality, as the stereochemical information is encoded along the C=C=C axis.
The logical relationship for determining chirality in a substituted allene is depicted in the following diagram.
Asymmetric Synthesis of Tetrasubstituted Allenes
The enantioselective synthesis of tetrasubstituted allenes presents a significant challenge in organic chemistry. Several strategies have been developed to control the axial chirality during their formation. One of the most successful approaches involves the use of chiral catalysts, particularly chiral phosphoric acids, in reactions of racemic propargylic alcohols with nucleophiles.
Organocatalytic Approach from Racemic Propargylic Alcohols
A powerful method for the asymmetric synthesis of tetrasubstituted allenes involves the organocatalytic reaction of racemic propargylic alcohols with various nucleophiles.[1][2] This strategy often utilizes chiral Brønsted acids, such as chiral phosphoric acids, to generate a chiral ion pair in situ, which then controls the stereochemical outcome of the nucleophilic attack.
Experimental Protocol: General Procedure for the Organocatalytic Synthesis of Axially Chiral Tetrasubstituted Allenes [2]
-
To an oven-dried 10-mL vial at room temperature, add the racemic propargylic alcohol substrate (0.2 mmol), the nucleophile (e.g., a 1,3-dicarbonyl compound, 0.3 mmol, 1.5 equivalents), and the solvent (e.g., CCl4, 3.8 mL).
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Add a solution of the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%) in the same solvent (0.2 mL) in one portion.
-
Stir the reaction mixture at this temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral tetrasubstituted allene.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates the general workflow for this synthetic and analytical process.
Quantitative Data on Asymmetric Synthesis
The success of these asymmetric syntheses is quantified by the chemical yield and the enantiomeric excess (ee) of the product. Below is a summary of representative data from the literature for the synthesis of various tetrasubstituted allenes.
| Entry | Propargylic Alcohol Substrate | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 1,3-diphenyl-prop-2-yn-1-ol | Acetylacetone | (R)-TRIP | 92 | 90 | [2] |
| 2 | 1-(4-bromophenyl)-3-phenyl-prop-2-yn-1-ol | Dibenzoylmethane | (R)-TRIP | 85 | 92 | [2] |
| 3 | 1-(naphthalen-2-yl)-3-phenyl-prop-2-yn-1-ol | Acetylacetone | (R)-TRIP | 91 | 91 | [2] |
| 4 | 1-phenyl-3-(p-tolyl)prop-2-yn-1-ol | Thioacetic acid | (S)-BAM-Phos | 96 | 94 | [2] |
| 5 | 1,3-bis(4-methoxyphenyl)prop-2-yn-1-ol | 1,3-cyclohexanedione | (R)-TRIP | 78 | 88 | [2] |
Table 1: Representative Yields and Enantiomeric Excesses in the Organocatalytic Synthesis of Tetrasubstituted Allenes.
Characterization of Chiroptical Properties
The chirality of substituted tetramethylallenes gives rise to distinct interactions with polarized light, which can be measured using techniques such as polarimetry and circular dichroism (CD) spectroscopy.
Specific Rotation
Enantiomers of a chiral compound rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined by the Biot's law:
[α]λT = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the sodium D-line, 589 nm).
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA = AL - AR) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide a "fingerprint" of the molecule's absolute configuration.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the CD spectra of chiral molecules.[3][4] By comparing the experimentally measured CD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration of the synthesized allene can be determined.
The following table presents chiroptical data for representative chiral allenes.
| Compound | Specific Rotation [α]D (deg) | Solvent | CD (λmax [nm] (Δε)) | Reference |
| (+)-(S)-1,3-diphenylallene | +398 | CCl4 | 278 (+15.0), 242 (-25.0) | [5] |
| (-)-(R)-1,3-diphenylallene | -396 | CCl4 | 278 (-14.5), 242 (+24.0) | [5] |
| (-)-(R)-1,3-di-1-naphthylallene | -1240 | Dioxane | 305 (-40.0), 230 (+150.0) | [5] |
Table 2: Chiroptical Data for Selected Chiral Allenes.
Enantiomer Separation and Analysis by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess of a synthetic sample.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol: General Procedure for Chiral HPLC Analysis [2]
-
Column Selection: Choose a suitable chiral stationary phase. Common CSPs for allene separation include those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of solvents, such as hexane (B92381) and isopropanol, in a specific ratio (e.g., 90:10 v/v). The optimal mobile phase composition needs to be determined experimentally for each compound.
-
Sample Preparation: Dissolve a small amount of the allene sample in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC column and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Interpretation: The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated from the areas of the two peaks using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100.
The following diagram illustrates the principle of chiral separation by HPLC.
Conclusion
The study of the chirality of substituted tetramethylallenes is a vibrant area of research with significant implications for the development of new chiral materials and pharmaceuticals. The principles of axial chirality are well-established, and powerful organocatalytic methods have been developed for their enantioselective synthesis. The combination of chiroptical spectroscopy, computational modeling, and chiral chromatography provides a robust toolkit for the synthesis, analysis, and structural elucidation of these fascinating molecules. Further research into novel synthetic methodologies and a deeper understanding of the structure-property relationships of substituted tetramethylallenes will undoubtedly unlock their full potential in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Chalcogenophenes on Chiroptical Activity of Twisted Tetracenes: Computational Analysis, Synthesis and Crystal Structure Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis [beilstein-journals.org]
An In-depth Technical Guide to the Rearrangement of Tetramethylallene to 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanistic pathways involved in the rearrangement of tetramethylallene to 2,4-dimethyl-1,3-pentadiene (B89641). It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of the reaction mechanisms.
Introduction
The rearrangement of allenes to conjugated dienes is a synthetically valuable, atom-economical transformation that has garnered significant interest. This compound (2,4-dimethyl-2,3-pentadiene), a readily accessible substrate, serves as a key model for studying the mechanistic intricacies of this isomerization. The conversion to the thermodynamically more stable 2,4-dimethyl-1,3-pentadiene can be achieved through thermal, acid-catalyzed, or transition-metal-mediated pathways. Each of these routes presents distinct mechanistic features and synthetic considerations, which are explored in detail in this guide.
Mechanistic Pathways
The rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene can proceed through several distinct mechanisms, each influenced by the reaction conditions. The primary pathways investigated are thermal, acid-catalyzed, and transition-metal-promoted rearrangements.
Thermal Rearrangement
The thermal isomerization of this compound is highly dependent on the reaction environment. In a base-treated vessel, dimerization to form tetramethyl-1,2-di-isopropylidenecyclobutane is the predominant reaction. However, in an unwashed or acid-treated glass vessel, the rearrangement to 2,4-dimethyl-1,3-pentadiene is observed. A synthetically viable procedure involves heating a dilute solution of this compound in a polar aprotic solvent. The mechanism is believed to proceed through a formal 1,3-hydrogen shift. Theoretical studies on related systems suggest a significant energy barrier for the uncatalyzed thermal[1]-hydrogen migration, with a calculated activation enthalpy (ΔH‡) of approximately 50 kcal/mol for a similar transformation.[2]
Acid-Catalyzed Rearrangement
The acid-catalyzed rearrangement of allenes is a well-established method for their isomerization to conjugated dienes. The mechanism involves the protonation of the central sp-hybridized carbon of the allene, which is the most basic site, to form a resonance-stabilized vinyl cation. Subsequent deprotonation from a methyl group yields the thermodynamically favored 1,3-diene. Various acids, including silica (B1680970) gel, can be employed to facilitate this transformation. The reaction with silica gel, however, often requires extended reaction times and can lead to side products such as dimers.
Transition-Metal-Promoted Rearrangement
A variety of transition metals, including gold, palladium, iron, and nickel, have been shown to promote the rearrangement of allenes to 1,3-dienes. Gold(I) catalysts have been particularly well-studied for this transformation. The mechanism is thought to involve the formation of a gold(I)-π-allene complex. This coordination activates the allene, facilitating a formal 1,3-hydrogen shift to yield a gold(I)-π-diene complex, from which the product is released. One proposed pathway involves a deprotonation of an allenylmethyl group to form a gold σ-dienyl intermediate, followed by protodeauration.
Quantitative Data Summary
The following table summarizes the available quantitative data for the rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene under various conditions.
| Rearrangement Method | Catalyst/Conditions | Product(s) | Yield/Conversion | Reaction Time | Temperature | Reference |
| Thermal | Unwashed/Acid-treated glass | 2,4-Dimethyl-1,3-pentadiene & Dimer | - | - | 150 °C | |
| Thermal | Polar aprotic solvent (dilute) | 2,4-Dimethyl-1,3-pentadiene | Synthetically useful | - | Elevated | |
| Acid-Catalyzed | Silica Gel | 2,4-Dimethyl-1,3-pentadiene & Dimer | Modest Conversion | 24 h | - | |
| Gold(I)-Catalyzed | (IPr)Au(I) Complex | (IPr)Au(π-tetramethylallene)SbF₆ | 96% (isolated) | - | - | [1] |
| Gold(I)-Catalyzed | (IPr)Au(I) Complex / N,N-dimethylaniline | 2,4-Dimethyl-1,3-pentadiene | 35% (GC yield) | - | - | [1] |
Thermodynamic Data
| Process | Parameter | Value | Reference |
| Au(I)-complexed rearrangement | ΔH | -8.6 kcal/mol | [1] |
| Thermal[1]-H shift (related system) | ΔH‡ | ~50 kcal/mol | [2] |
Experimental Protocols
The following are representative experimental protocols for the thermal, acid-catalyzed, and gold-catalyzed rearrangement of this compound. These are generalized procedures based on literature reports and standard laboratory practices.
Thermal Rearrangement in a Polar Aprotic Solvent
Objective: To induce the thermal rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene.
Materials:
-
This compound (2,4-dimethyl-2,3-pentadiene)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
Procedure:
-
A solution of this compound (e.g., 0.1 M) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is equipped with a reflux condenser and a magnetic stir bar.
-
The solution is heated to a temperature sufficient to induce rearrangement (e.g., 150-200 °C, literature suggests elevated temperatures are required) and stirred vigorously.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or ¹H NMR spectroscopy, by periodically withdrawing aliquots from the reaction mixture.
-
Upon completion of the reaction (as determined by the consumption of the starting material), the reaction mixture is allowed to cool to room temperature.
-
The product can be isolated by fractional distillation under reduced pressure to separate the lower-boiling 2,4-dimethyl-1,3-pentadiene from the higher-boiling solvent and any dimeric byproducts.
-
The structure and purity of the isolated product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Acid-Catalyzed Rearrangement using Silica Gel
Objective: To perform the acid-catalyzed isomerization of this compound using silica gel.
Materials:
-
This compound
-
Chromatography-grade silica gel (e.g., 60 Å, 230-400 mesh)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere
Procedure:
-
A suspension of silica gel (e.g., 1-2 g per mmol of allene) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.
-
This compound is added to the stirred suspension.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours), with reaction progress monitored by GC or TLC analysis.
-
Upon completion or when no further conversion is observed, the silica gel is removed by filtration.
-
The filter cake is washed with fresh DCM to ensure complete recovery of the products.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product, which may contain the desired diene, unreacted allene, and dimeric byproducts, is purified by column chromatography on silica gel or by fractional distillation.
-
The identity and purity of the product are confirmed by spectroscopic analysis.
Gold(I)-Catalyzed Rearrangement
Objective: To synthesize 2,4-dimethyl-1,3-pentadiene from this compound using a gold(I) catalyst. This protocol is based on the work of Widenhoefer and colleagues.
Materials:
-
[(IPr)AuCl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver hexafluoroantimonate (AgSbF₆)
-
This compound
-
N,N-dimethylaniline
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) for in situ monitoring or an anhydrous, non-coordinating solvent for preparative scale
-
NMR tube or reaction vessel suitable for inert atmosphere techniques
Procedure:
-
Part A: In situ generation of the active catalyst and rearrangement
-
In a glovebox or under an inert atmosphere, [(IPr)AuCl] and AgSbF₆ are dissolved in CDCl₃ in an NMR tube.
-
The formation of the cationic gold(I) species is confirmed by the precipitation of AgCl.
-
This compound is added to the solution, leading to the formation of the (IPr)Au(π-tetramethylallene)SbF₆ complex, which can be characterized by NMR spectroscopy.
-
N,N-dimethylaniline (as a base) is added to the NMR tube.
-
The rearrangement is monitored at room temperature by ¹H NMR spectroscopy until the conversion to 2,4-dimethyl-1,3-pentadiene is maximized.
-
The yield can be determined by integration of the signals in the ¹H NMR spectrum relative to an internal standard.
-
-
Part B: Preparative scale synthesis (Generalized)
-
The active gold(I) catalyst is generated in a suitable reaction vessel by reacting [(IPr)AuCl] with AgSbF₆ in an anhydrous, non-coordinating solvent.
-
The precipitated AgCl is removed by filtration under inert atmosphere.
-
The solution of the active catalyst is cooled, and this compound is added.
-
N,N-dimethylaniline is added, and the reaction is stirred at room temperature.
-
Reaction progress is monitored by GC or TLC.
-
Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography or distillation.
-
Conclusion
The rearrangement of this compound to 2,4-dimethyl-1,3-pentadiene is a multifaceted reaction that can be directed through thermal, acid-catalyzed, or transition-metal-promoted pathways. The choice of method depends on the desired reaction conditions and tolerance for potential side products. While thermal and acid-catalyzed methods offer operational simplicity, they may suffer from a lack of selectivity and harsh conditions. Transition-metal catalysis, particularly with gold(I) complexes, provides a milder and potentially more selective route to the desired conjugated diene. Further research in this area may lead to the development of even more efficient and selective catalytic systems for this synthetically useful transformation.
References
An In-depth Technical Guide on the Gas-Phase Thermolysis of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The gas-phase thermolysis of tetramethylallene (2,4-dimethyl-2,3-pentadiene) primarily results in its isomerization to 2,4-dimethylpenta-1,3-diene via a[1][2]-hydrogen shift. This technical guide consolidates available data on the products, reaction mechanisms, and experimental considerations of this thermal rearrangement. While detailed quantitative yield data under various gas-phase conditions are sparse in the literature, existing studies provide a foundational understanding of this process. Secondary reactions, including dimerization, are influenced by reaction conditions and the nature of the reaction vessel surface.
I. Reaction Products and Quantitative Data
The principal product of the gas-phase thermolysis of this compound is 2,4-dimethylpenta-1,3-diene.[2][3][4] Under certain conditions, particularly in untreated or acidic glass reactors, this diene can undergo subsequent dimerization, leading to a complex mixture of products.[2] In contrast, base-treated glass surfaces have been reported to promote the formation of a specific dimer, tetramethyl-1,2-di-isopropylidenecyclobutane.[2]
A study on a related compound, an exo-cyclic allene (B1206475), under flash vacuum pyrolysis (FVP) at 540 °C, yielded a mixture of the rearranged 1,3-diene and the starting allene with a total yield of 72%. The ratio of the 1,3-diene to the allene was 62:38, suggesting that the rearrangement is a significant but not exclusive pathway under these conditions.[3] While this provides an estimate, specific quantitative yields for the gas-phase thermolysis of this compound are not extensively documented in the reviewed literature.
Table 1: Summary of Products from the Thermolysis of this compound
| Product Name | Chemical Structure | Conditions Favoring Formation | Reference |
| 2,4-Dimethylpenta-1,3-diene | (CH₃)₂C=CH-C(CH₃)=CH₂ | Gas-phase heating, especially in polar aprotic solvents (for solution phase).[2][3][4] | [2][3][4] |
| Dimerization Products (Complex Mixture) | Various | Untreated or acid-treated glass reaction vessels.[2] | [2] |
| Tetramethyl-1,2-di-isopropylidenecyclobutane | C₁₄H₂₄ | Base-treated glass reaction vessels.[2] | [2] |
II. Experimental Protocols
Detailed experimental protocols for the gas-phase thermolysis of this compound are not extensively described in single comprehensive sources. However, by combining information from related studies on allene thermolysis and general pyrolysis techniques, a representative methodology can be outlined.
A. General Experimental Setup for Gas-Phase Pyrolysis
A typical apparatus for gas-phase pyrolysis consists of a heated reactor tube, a system for introducing the reactant, a means of controlling temperature and pressure, and a collection system for the products, often coupled directly to an analytical instrument like a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Reactor: A quartz or Pyrex tube is commonly used. The surface of the reactor can be treated (e.g., with a base) to influence the reaction pathway.[2]
-
Heating: The reactor is placed in a tube furnace to achieve and maintain the desired pyrolysis temperature.
-
Reactant Introduction: this compound, being a liquid at room temperature, can be introduced into the heated reactor via a stream of inert carrier gas (e.g., nitrogen or argon).
-
Product Analysis: The effluent from the reactor is typically passed through a cold trap to collect condensable products or fed directly into a GC-MS for separation and identification of the components in the product mixture.
B. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Py-GC-MS is a powerful technique for analyzing the thermal decomposition of materials. A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS.
-
Sample Preparation: A small, precise amount of this compound is loaded into a pyrolysis sample holder.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to the desired temperature (e.g., in the range of 300-600 °C). The pyrolysis is typically very rapid (in the order of seconds).
-
GC Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. A non-polar capillary column is suitable for separating the hydrocarbon products. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.
III. Reaction Mechanisms and Visualizations
The primary reaction in the gas-phase thermolysis of this compound is a[1][2]-hydrogen shift, which is a type of pericyclic reaction. This intramolecular rearrangement involves the migration of a hydrogen atom from a methyl group to the central carbon of the allene system, leading to the formation of the more thermodynamically stable conjugated diene.
A theoretical study on a similar thermal-H rearrangement in an allene system calculated an activation energy barrier (ΔH‡) of approximately 50 kcal/mol, indicating that a significant amount of thermal energy is required for this transformation.[3]
Below are Graphviz diagrams illustrating the main reaction pathway and a general experimental workflow.
IV. Conclusion
The gas-phase thermolysis of this compound is a well-established method for the synthesis of 2,4-dimethylpenta-1,3-diene through a[1][2]-hydrogen shift. However, the reaction is sensitive to experimental conditions, with the potential for secondary dimerization reactions, particularly influenced by the reactor surface properties. For researchers and professionals in drug development, understanding these reaction pathways is crucial for controlling product selectivity and purity. Further quantitative studies under a broader range of gas-phase conditions are needed to fully elucidate the kinetics and optimize the yield of the desired diene product. The use of advanced analytical techniques like Py-GC-MS is essential for detailed product analysis and mechanistic investigations.
References
- 1. A computational study on the formation mechanism of naphthalenic species under MTO conditions in H-SSZ-13 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Rearrangement of Alkylallenes to 1,3-Dienes | MDPI [mdpi.com]
Quantum Chemical Calculations on Tetramethylallene: A Technical Guide
Introduction
Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is a fascinating molecule for theoretical investigation due to its unique electronic structure featuring cumulated double bonds and the steric effects of its four methyl groups. Quantum chemical calculations provide a powerful lens through which to explore its molecular geometry, vibrational properties, and internal rotational dynamics. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound, aimed at researchers, scientists, and professionals in drug development who leverage computational chemistry. While comprehensive experimental and computational studies on isolated this compound are not extensively detailed in publicly available literature, this guide outlines the established methodologies and presents illustrative data based on typical results for similar molecules.
Core Computational Methodologies
The foundation of understanding the properties of this compound through computational chemistry lies in a set of core methodologies. These include geometry optimization to determine the most stable molecular structure, vibrational analysis to predict its infrared and Raman spectra, and the calculation of rotational energy barriers to understand the dynamics of its methyl groups.
Experimental Protocols: Computational Details
A typical computational protocol for investigating this compound would involve the following steps:
-
Initial Structure Generation: A starting 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent calculations are performed on this optimized geometry. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common choice of functional and basis set would be B3LYP with the 6-31G(d) basis set. The optimization process involves iteratively adjusting the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.
-
Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, to predict the vibrational spectrum (IR and Raman intensities). The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Rotational Barrier Calculation: To study the internal rotation of the methyl groups, a series of constrained geometry optimizations are performed. The dihedral angle defining the rotation of a methyl group is systematically varied (e.g., in 15-degree increments), and at each step, the rest of the molecule's geometry is re-optimized. The energy profile obtained from these calculations provides the rotational energy barrier.
The logical workflow for these computational experiments can be visualized as follows:
An In-depth Technical Guide to the Frontier Molecular Orbitals of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of tetramethylallene (also known as 2,4-dimethyl-2,3-pentadiene). Understanding these frontier orbitals is critical for predicting the chemical reactivity, electronic properties, and potential applications of this molecule in various scientific and pharmaceutical contexts.
Executive Summary
The electronic characteristics of this compound are defined by its frontier molecular orbitals. The HOMO energy level, which is indicative of the molecule's electron-donating ability, has been experimentally determined through photoelectron spectroscopy. The LUMO energy level, representing its electron-accepting capacity, is best estimated through computational methods. This guide synthesizes available experimental data and outlines the standard computational protocols for determining these key quantum chemical parameters.
Data Presentation: HOMO and LUMO Energy Levels
The following table summarizes the experimental and computationally derived energy levels for the frontier molecular orbitals of this compound.
| Parameter | Experimental Value (eV) | Computational Method | Calculated Value (eV) |
| HOMO Energy | -8.53[1] | - | - |
| -8.47[1] | |||
| LUMO Energy | Not available | DFT (B3LYP/6-31G*) | Value not found in literature |
| Ionization Energy | 8.53[1] | - | - |
| 8.47[1] |
Note: According to Koopmans' theorem, the negative of the ionization potential provides an approximation of the HOMO energy. A specific calculated LUMO energy for this compound was not found in the reviewed literature. Computational chemistry software is typically used to perform such calculations.
Experimental Protocols
The primary experimental technique for determining the HOMO energy level of a molecule is Photoelectron Spectroscopy (PES) .
Photoelectron Spectroscopy for Ionization Energy Measurement
Principle: PES is based on the photoelectric effect, where a molecule is irradiated with high-energy photons, causing the ejection of an electron. By measuring the kinetic energy of the ejected electron, the binding energy of that electron within the molecule can be determined. The lowest binding energy corresponds to the ionization of an electron from the HOMO.
Typical Experimental Setup:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization Source: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).
-
Electron Energy Analyzer: The kinetic energy of the photoejected electrons is measured using an electron energy analyzer, such as a hemispherical or cylindrical mirror analyzer.
-
Detector: An electron multiplier is used to detect the energy-analyzed electrons.
-
Data Acquisition: The number of electrons detected at each kinetic energy is recorded, generating a photoelectron spectrum.
The ionization energy (IE) is calculated using the following equation:
IE = hν - E_k
where:
-
hν is the energy of the incident photons.
-
E_k is the measured kinetic energy of the ejected electrons.
The vertical ionization energies for this compound have been reported as 8.53 eV and 8.47 eV.[1]
Computational Protocols
Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure of molecules, including the HOMO and LUMO energy levels.
DFT Calculations using B3LYP Functional
Principle: DFT methods calculate the electronic energy of a molecule based on its electron density. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules.
Typical Computational Workflow:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is typically done using a specific basis set, such as 6-31G*.
-
Single-Point Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the desired DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger) to obtain the molecular orbital energies.
-
HOMO and LUMO Identification: The output of the calculation provides a list of molecular orbitals and their corresponding energies. The highest energy orbital that is occupied by electrons is the HOMO, and the lowest energy orbital that is unoccupied is the LUMO.
This computational approach allows for the prediction of both HOMO and LUMO energies, providing a complete picture of the frontier molecular orbitals.
Mandatory Visualization
Logical Relationship of Experimental and Computational Methods
References
Methodological & Application
Application Notes and Protocols: Tetramethylallene [2+2] Cycloaddition with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2] cycloaddition reaction between tetramethylallene and various alkenes is a powerful tool for the synthesis of functionalized cyclobutane (B1203170) rings, which are important structural motifs in medicinal chemistry and natural product synthesis. This reaction can be initiated under thermal, photochemical, or catalyst-mediated conditions, each offering distinct advantages in terms of reactivity, regioselectivity, and stereoselectivity. This compound, a symmetrically substituted allene (B1206475), serves as a valuable C2 building block, reacting with a range of electronically diverse alkenes to afford substituted methylenecyclobutanes.
These cycloadducts are versatile intermediates that can be further elaborated, making this cycloaddition a key step in the construction of complex molecular architectures. This document provides an overview of the reaction, detailed experimental protocols for key transformations, and quantitative data to guide synthetic planning.
Reaction Mechanisms
The [2+2] cycloaddition of this compound with alkenes can proceed through different mechanistic pathways depending on the reaction conditions.
Thermal Cycloaddition
Thermally initiated [2+2] cycloadditions of allenes are generally believed to proceed via a stepwise mechanism involving a diradical intermediate. This process is thermally allowed, unlike the concerted suprafacial-suprafacial cycloaddition of two alkenes, which is forbidden by the Woodward-Hoffmann rules. The reaction is initiated by the formation of a bond between one terminus of the allene double bond and one carbon of the alkene, generating a vinyl-substituted allylic radical. Subsequent ring closure of this diradical intermediate affords the cyclobutane product.
Under thermal conditions, this compound has been observed to isomerize to 2,4-dimethylpenta-1,3-diene, which can then undergo cycloaddition. This isomerization should be considered when planning thermal reactions.
Photochemical Cycloaddition
Photochemical [2+2] cycloadditions are symmetry-allowed processes that can proceed via a concerted [π2s + π2s] pathway upon direct irradiation or through the formation of an excited state triplet diradical in the presence of a photosensitizer. Direct irradiation typically requires the use of high-energy UV light. Photosensitized reactions, on the other hand, can often be carried out with longer wavelength light, which can improve the selectivity and functional group tolerance of the reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the [2+2] cycloaddition of this compound (or the closely related 1,3-dimethylallene) with various electron-deficient alkenes. It is important to note that product distributions and stereoselectivity are highly dependent on the specific substrates and reaction conditions.
| Alkene | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (endo/exo) | Reference |
| Acrylonitrile | Thermal | Substituted methylenecyclobutanes | - | - | [1] |
| Methyl Acrylate | Thermal | Substituted methylenecyclobutanes | - | - | [1] |
| Diethyl Fumarate | Thermal | Substituted methylenecyclobutanes | - | - | [1] |
| Diethyl Maleate | Thermal | Substituted methylenecyclobutanes | - | - | [1] |
| N-Phenylmaleimide | Thermal | Substituted methylenecyclobutanes | - | - | [1] |
| 1,1-Dichloro-2,2-difluoroethene | Thermal | Substituted methylenecyclobutanes | - | - | [1] |
Note: Detailed yield and diastereoselectivity data from the primary literature were not fully accessible. The provided information is based on abstracted content.
Experimental Protocols
The following are generalized protocols for thermal and photochemical [2+2] cycloaddition reactions of this compound with alkenes. These should be adapted and optimized for specific substrates.
Protocol 1: Thermal [2+2] Cycloaddition
Materials:
-
This compound
-
Alkene (e.g., acrylonitrile, methyl acrylate)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Heavy-walled, sealed reaction tube or high-pressure autoclave
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry, heavy-walled glass tube, dissolve this compound (1.0 equiv) and the desired alkene (1.0-1.5 equiv) in a minimal amount of anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.
-
Seal the tube under vacuum or an inert atmosphere (e.g., argon).
-
Heat the reaction mixture in an oil bath or heating mantle to the desired temperature (typically 150-200 °C). Caution: Reactions in sealed tubes at high temperatures can generate significant pressure. Use appropriate safety precautions, including a blast shield.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Carefully open the reaction tube and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cycloadducts.
-
Characterize the product(s) by NMR, IR, and mass spectrometry to determine the structure and stereochemistry.
Protocol 2: Photochemical [2+2] Cycloaddition
Materials:
-
This compound
-
Alkene (e.g., maleimide (B117702) derivative, enone)
-
Photoreactor or suitable UV/visible light source (e.g., medium-pressure mercury lamp, LEDs)
-
Quartz or Pyrex reaction vessel (depending on the required wavelength)
-
Photosensitizer (optional, e.g., benzophenone, thioxanthone)
-
Anhydrous, degassed solvent (e.g., acetone, acetonitrile, dichloromethane)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve this compound (1.0 equiv), the alkene (1.0-1.5 equiv), and, if necessary, a photosensitizer (0.05-0.20 equiv) in an appropriate anhydrous solvent. The choice of reaction vessel material is crucial as it determines the wavelength of light that can pass through (Pyrex filters out shorter UV wavelengths).
-
Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited states.
-
Place the reaction vessel in a photoreactor and irradiate with a suitable light source while maintaining a constant temperature (often near room temperature) using a cooling fan or a cooling bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed or the reaction has reached completion, stop the irradiation.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct(s).
-
Characterize the product(s) by spectroscopic methods to confirm their structure and stereochemistry.
Factors Influencing Regio- and Stereoselectivity
The regioselectivity of the [2+2] cycloaddition of this compound with unsymmetrical alkenes is determined by the stability of the diradical intermediate in the thermal reaction. The more stable diradical will be formed preferentially, leading to the major regioisomer.
The stereoselectivity of the reaction is influenced by steric interactions in the transition state. The substituents on both the allene and the alkene will orient themselves to minimize steric hindrance during the approach of the two molecules and in the subsequent ring closure of the diradical intermediate. This often leads to the formation of a major diastereomer. In photochemical reactions, the stereochemistry of the alkene is often retained in the product, particularly in concerted pathways.
Applications in Drug Development
The methylenecyclobutane products of this cycloaddition are valuable intermediates in the synthesis of more complex molecules with potential biological activity. The exocyclic double bond can be further functionalized through various transformations, such as epoxidation, dihydroxylation, or hydrogenation. The cyclobutane ring itself can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for molecular recognition and binding to biological targets. Furthermore, the inherent ring strain of the cyclobutane can be exploited in ring-opening and ring-expansion reactions to access other carbocyclic and heterocyclic systems.
Conclusion
The [2+2] cycloaddition of this compound with alkenes provides a versatile and efficient method for the synthesis of substituted methylenecyclobutanes. By choosing the appropriate reaction conditions—thermal, photochemical, or catalyzed—researchers can control the outcome of the reaction and access a variety of cyclobutane derivatives. The protocols and data presented in these application notes serve as a guide for the practical implementation of this powerful synthetic transformation in the context of research and drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the desired yields and selectivities.
References
Application Notes and Protocols: Lewis Acid Catalyzed Reactions of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylallene (1,1,3,3-tetramethylallene) is a sterically hindered, electron-rich cumulene that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable substrate in a variety of cycloaddition and functionalization reactions. Lewis acid catalysis has emerged as a powerful tool to modulate the reactivity and selectivity of reactions involving this compound, enabling the construction of complex molecular architectures that are relevant to natural product synthesis and drug discovery.
Lewis acids activate substrates by coordinating to lone pairs of electrons, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and accelerating the reaction rate. In the context of this compound chemistry, Lewis acids can promote cycloadditions, facilitate reactions with carbonyls and imines, and induce intramolecular cyclizations, often with high levels of regio- and stereocontrol. These transformations provide access to a diverse array of carbocyclic and heterocyclic scaffolds.
These application notes provide an overview of key Lewis acid-catalyzed reactions of this compound, complete with detailed experimental protocols and quantitative data to aid in the practical application of these methodologies in a research and development setting.
Key Reaction Types
Several classes of Lewis acid-catalyzed reactions involving this compound have been explored, with notable examples including:
-
[2+2] Cycloadditions: The reaction of this compound with activated alkenes, such as enones, to form substituted cyclobutanes.
-
Reactions with Carbonyls and Imines: Nucleophilic addition of this compound to aldehydes and imines, often leading to the formation of functionalized homoallylic alcohols and amines.
-
Intramolecular Cyclizations: The cyclization of substrates containing both a this compound moiety and a tethered ene component to construct bicyclic systems.
Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with Enones
The [2+2] cycloaddition between an allene (B1206475) and an alkene is a powerful method for the synthesis of functionalized cyclobutanes. Lewis acid catalysis is often essential to promote this formally symmetry-forbidden process under thermal conditions. The Lewis acid activates the enone, facilitating the nucleophilic attack of the electron-rich central carbon of this compound.
General Reaction Scheme:
Caption: General workflow for Lewis acid-catalyzed [2+2] cycloaddition.
Quantitative Data Summary
While specific data for the intermolecular [2+2] cycloaddition of this compound with enones under Lewis acid catalysis is not extensively documented in recent literature, related intramolecular reactions of allene-enes provide insight into the efficiency of such processes. The following table summarizes representative data for the intramolecular [2+2] cycloaddition of an allene-ene system, which serves as a model for the reactivity of the allene moiety.
| Entry | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | EtAlCl₂ (1.2) | CH₂Cl₂ | -78 to rt | 3 | Bicyclic Cyclobutane (B1203170) | 75 |
| 2 | TiCl₄ (1.2) | CH₂Cl₂ | -78 to rt | 3 | Bicyclic Cyclobutane | 68 |
| 3 | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to rt | 3 | Bicyclic Cyclobutane | 55 |
Data is based on analogous intramolecular allene-ene cycloadditions and is intended to be representative.
Experimental Protocol: Representative Intramolecular [2+2] Cycloaddition of an Allene-Ene
This protocol is adapted from studies on Lewis acid-mediated intramolecular cyclization of allene-ene systems and serves as a guide for similar reactions with this compound-containing substrates.[1]
Materials:
-
Allene-ene substrate (1.0 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) (1.2 equiv, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the allene-ene substrate (1.0 mmol).
-
Anhydrous dichloromethane (10 mL) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Ethylaluminum dichloride (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) is added dropwise to the stirred solution over 5 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at 0 °C.
-
The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic cyclobutane product.
Lewis Acid-Catalyzed Reactions with Aldehydes
The reaction of this compound with aldehydes in the presence of a Lewis acid provides access to highly substituted homoallylic alcohols. The Lewis acid activates the aldehyde, and the allene acts as a nucleophile.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the reaction of this compound with aldehydes.
Quantitative Data Summary
The following table presents representative data for the reaction of allenes with aldehydes catalyzed by Lewis acids.
| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 2 | 85 |
| 2 | p-Anisaldehyde | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 2 | 88 |
| 3 | Cinnamaldehyde | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 3 | 75 |
Data is based on general procedures for Lewis acid-catalyzed reactions of allenes with aldehydes and is intended to be representative.
Experimental Protocol: Reaction of this compound with Benzaldehyde
This protocol is a general procedure based on established methods for the Lewis acid-catalyzed addition of allenes to aldehydes.[2][3]
Materials:
-
This compound (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask is charged with benzaldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
Boron trifluoride etherate (1.1 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours and monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the corresponding homoallylic alcohol.
Conclusion
Lewis acid catalysis significantly expands the synthetic utility of this compound, enabling the construction of valuable and complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful reactions in their own synthetic endeavors. Further investigation into the development of catalytic and enantioselective variants of these reactions remains an active and promising area of research.
References
Preparation of Heterocyclic Compounds from Tetramethylallene: A Review of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Tetramethylallene, a unique cumulene with reactive π-systems, presents an intriguing starting material for the synthesis of diverse heterocyclic scaffolds. However, direct and well-documented synthetic routes to common five-membered aromatic heterocycles such as furans, pyrazoles, and isoxazoles from this compound are not extensively reported in the scientific literature. This document provides an overview of general synthetic strategies for these important classes of heterocycles, which could potentially be adapted for use with this compound, alongside a discussion of the known reactivity of allenes in the formation of heterocyclic systems.
General Strategies for the Synthesis of Key Heterocycles
While specific protocols for the direct conversion of this compound are scarce, researchers can consider established methods for heterocycle synthesis that utilize substrates with similar functionalities, such as alkenes or alkynes. The following sections detail common synthetic pathways to furans, pyrazoles, and isoxazoles.
Synthesis of Furans
Furan (B31954) rings are typically constructed via cyclization reactions of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or through various metal-catalyzed cycloisomerization reactions of functionalized alkynes and allenes.
Experimental Protocol: General Paal-Knorr Furan Synthesis
This protocol describes a general procedure for the synthesis of a furan from a 1,4-dicarbonyl compound.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) (catalytic amount)
-
Anhydrous solvent (e.g., toluene, xylenes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl compound and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Synthesis of Pyrazoles
The most common method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Another powerful method is the [3+2] cycloaddition of a diazo compound with an alkyne.
Experimental Protocol: General Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base (e.g., sodium acetate) may be required.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Synthesis of Isoxazoles
Isoxazoles are commonly synthesized via the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene followed by oxidation.
Experimental Protocol: General [3+2] Cycloaddition for Isoxazole (B147169) Synthesis
This protocol describes a general method for the synthesis of an isoxazole from an aldoxime (as a nitrile oxide precursor) and an alkyne.
Materials:
-
Aldoxime (1.0 eq)
-
Alkyne (1.0 - 1.5 eq)
-
Oxidizing agent for in situ generation of nitrile oxide (e.g., N-chlorosuccinimide (NCS) with a base, or sodium hypochlorite (B82951) solution)
-
Solvent (e.g., dichloromethane, chloroform, or a biphasic system)
-
Base (e.g., triethylamine, pyridine) (if using NCS)
Procedure:
-
Dissolve the aldoxime and the alkyne in the appropriate solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
For NCS/base method: Add the base to the mixture, followed by the portion-wise addition of NCS.
-
For sodium hypochlorite method: Add the aqueous sodium hypochlorite solution dropwise to the vigorously stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Potential Applications of this compound in Heterocyclic Synthesis
While direct syntheses are not readily found, the unique electronic and steric properties of this compound suggest potential avenues for exploration in heterocyclic chemistry.
-
[3+2] Cycloaddition Reactions: The double bonds of this compound could potentially act as dipolarophiles in reactions with 1,3-dipoles such as nitrile oxides, diazo compounds, and azides to form isoxazolines, pyrazolines, and triazolines, respectively. Subsequent oxidation of the resulting five-membered rings could lead to the aromatic isoxazoles, pyrazoles, and triazoles. The high degree of substitution on the allene (B1206475) might influence the regioselectivity and stereoselectivity of such cycloadditions.
-
[4+1] Cycloaddition Reactions: Reactions with carbenes or other one-atom components could lead to five-membered rings.
-
Reactions with Heteroatoms: Direct reaction with elements like sulfur or selenium under thermal or photochemical conditions could potentially lead to the formation of thiophenes or selenophenes, respectively.
Data Presentation
As no specific quantitative data for the synthesis of these heterocyclic compounds directly from this compound could be located in the surveyed literature, a comparative data table cannot be provided at this time. Researchers are encouraged to perform exploratory reactions and document key parameters such as:
| Heterocycle | Reaction Type | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| e.g., Furan | e.g., Cycloisomerization | This compound, Oxidant | e.g., Au(I) complex | e.g., Dichloromethane | e.g., 25 | e.g., 12 | e.g., 65 |
| e.g., Pyrazole | e.g., [3+2] Cycloaddition | This compound, Diazo compound | None | e.g., Diethyl ether | e.g., 0 to 25 | e.g., 24 | e.g., 40 |
| e.g., Isoxazole | e.g., [3+2] Cycloaddition | This compound, Nitrile oxide | None | e.g., Toluene | e.g., 80 | e.g., 18 | e.g., 55 |
This table is a template for researchers to populate with their experimental data.
Visualization of Potential Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for exploring the synthesis of heterocyclic compounds from this compound.
Caption: General workflow for investigating heterocyclic synthesis from this compound.
Caption: A potential [3+2] cycloaddition pathway to five-membered heterocycles.
Conclusion and Future Directions
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. While the direct use of this compound as a precursor for common five-membered aromatic heterocycles is not well-established, its inherent reactivity suggests that it could be a valuable, albeit challenging, starting material. The general protocols and potential synthetic strategies outlined in this document are intended to serve as a foundation for researchers to explore this area. Future work should focus on systematic screening of reaction conditions and 1,3-dipolar partners to unlock the potential of this compound in the synthesis of novel heterocyclic structures for applications in drug discovery and materials science.
Application Notes and Protocols: Tetramethylallene in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylallene (3-methyl-2,4-dimethylpenta-2,3-diene) is a sterically hindered, electron-rich allene (B1206475) that serves as a versatile precursor in the synthesis of complex carbocyclic frameworks. While its direct participation in some cycloaddition reactions is limited by steric hindrance, its thermal or acid-catalyzed isomerization to 2,4-dimethylpenta-1,3-diene opens up a rich area of Diels-Alder and other pericyclic reactions. These application notes provide detailed protocols for the in-situ generation of this conjugated diene from this compound and its subsequent application in cycloaddition reactions to construct substituted cyclohexene (B86901) and cyclobutane (B1203170) ring systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis.
Core Application: Thermal Isomerization and Subsequent Cycloaddition
A key feature of this compound's reactivity is its propensity to undergo a[1][2]-hydride shift upon heating to form the conjugated 2,4-dimethylpenta-1,3-diene. This isomerization allows for a one-pot reaction where this compound is converted to the diene, which is then trapped in situ by a suitable dienophile or olefin.
Logical Workflow for this compound Cycloadditions
References
Application Notes and Protocols for Tetramethylallene in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is a unique and reactive organic compound with a cumulated diene structure. Its distinct electronic and steric properties make it a valuable substrate in various chemical transformations, particularly in the realm of photochemistry. Under photochemical conditions, this compound undergoes a variety of reactions, including cycloadditions and rearrangements, leading to the formation of complex molecular architectures. These reactions have potential applications in organic synthesis, materials science, and drug discovery.
This document provides detailed application notes and protocols for the photochemical reactions of this compound, with a focus on its applications in the synthesis of novel chemical entities.
Photochemical Reactions of this compound
This compound participates in several types of photochemical reactions, primarily driven by the reactivity of its allene (B1206475) functional group upon photoexcitation or interaction with an excited-state reaction partner.
[2+2] Photocycloaddition Reactions
Photochemical [2+2] cycloadditions are powerful methods for the construction of four-membered rings.[1] In the context of this compound, these reactions typically occur with electronically excited carbonyl compounds, such as enones and quinones. The reaction is generally believed to proceed through a stepwise mechanism involving the formation of a triplet diradical intermediate.[2][3]
Reaction Scheme:
Caption: General scheme of a [2+2] photocycloaddition of this compound with an enone.
A notable side reaction in the photochemistry of this compound is its isomerization to 2,4-dimethyl-1,3-pentadiene, which can also participate in cycloaddition reactions.[4]
Photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) Reactions
In the presence of electron-accepting sensitizers, such as cyanoarenes, this compound can undergo a Photo-NOCAS reaction. This process involves a photoinduced electron transfer from the allene to the excited sensitizer, followed by the addition of a nucleophile (e.g., methanol) to the allene radical cation and subsequent substitution on the aromatic ring.[2]
Reaction Scheme:
Caption: General scheme of a Photo-NOCAS reaction with this compound.
Applications
The unique reactivity of this compound under photochemical conditions opens avenues for its application in various fields.
Organic Synthesis
The ability of this compound to form strained cyclobutane (B1203170) rings and other complex structures makes it a valuable building block in organic synthesis. These products can serve as intermediates in the synthesis of natural products and other complex organic molecules.[5]
Materials Science
While specific examples of polymers derived directly from this compound are not extensively documented, the introduction of the this compound moiety into polymer structures could impart unique thermal and mechanical properties. The synthesis of polymers containing alkene units is a well-established field, and this compound offers a unique monomer for potential polymerization reactions.[1]
Drug Development
Allene derivatives have been explored in medicinal chemistry for their potential biological activities.[3] The rigid and sterically demanding scaffold provided by this compound can be utilized to design novel pharmacophores. The incorporation of the this compound unit into known drug scaffolds or the synthesis of novel this compound-containing compounds could lead to the discovery of new therapeutic agents.
Experimental Protocols
Protocol 1: General Procedure for [2+2] Photocycloaddition of this compound with a Cyclic Enone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Cyclic enone (e.g., 2-cyclohexen-1-one)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or benzene)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the cyclic enone (1.0 eq) and a slight excess of this compound (1.2 eq) in the chosen anhydrous solvent. The concentration of the enone should typically be in the range of 0.05-0.1 M.
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the solution with a medium-pressure mercury lamp using a Pyrex filter at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically after several hours), remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Photo-NOCAS Reaction of this compound with 1,4-Dicyanobenzene and Methanol
This protocol is based on the published procedure by Arnold and colleagues.[2]
Materials:
-
This compound
-
1,4-Dicyanobenzene
-
Acetonitrile (spectroscopic grade)
-
Methanol (anhydrous)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a solution of 1,4-dicyanobenzene (0.05 M) and this compound (0.1 M) in a 3:1 (v/v) mixture of acetonitrile and methanol.
-
Transfer the solution to a quartz photoreaction tube.
-
Deoxygenate the solution by purging with dry nitrogen or argon for 30 minutes.
-
Seal the tube and irradiate in a photoreactor using a medium-pressure mercury lamp with a Pyrex filter.
-
Monitor the reaction by GC-MS.
-
After the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Separate the products by preparative gas chromatography or column chromatography on silica gel.
-
Characterize the isolated products using spectroscopic techniques.
Data Presentation
Table 1: Quantitative Data for Selected Photochemical Reactions of this compound
| Reactant 2 | Sensitizer | Solvent | Product(s) | Yield (%) | Reference |
| 2-Cyclohexen-1-one | - | Benzene | [2+2] Cycloadduct | Not specified | [3] |
| 1,4-Dicyanobenzene | - | Acetonitrile/Methanol | Photo-NOCAS adducts | Not specified | [2] |
Visualizations
Diagram 1: Proposed Mechanism for the [2+2] Photocycloaddition of an Enone with this compound
Caption: Stepwise mechanism of [2+2] photocycloaddition.
Diagram 2: Experimental Workflow for a Typical Photochemical Reaction
Caption: General workflow for photochemical synthesis.
Diagram 3: Logical Relationship of Potential Applications
Caption: Application pathways for this compound.
References
- 1. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The electron transfer photochemistry of allenes with cyanoarenes. Photochemical nucleophile– olefin combination, aromatic substitution (photo-NOCAS) a ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/B007205M [pubs.rsc.org]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetramethylallene as a Synthetic Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetramethylallene (2,4-dimethyl-2,3-pentadiene) is a sterically hindered, acyclic allene (B1206475) that serves as a valuable precursor in organic synthesis. While its direct participation in cycloaddition reactions is limited due to steric hindrance, it readily undergoes a thermal or acid-catalyzed isomerization to the conjugated diene, 2,4-dimethylpenta-1,3-diene. This in situ generated diene is a versatile building block for the construction of complex cyclic and polycyclic frameworks, particularly through Diels-Alder reactions. This application note details the use of this compound as a stable precursor to a reactive diene and provides a protocol for its application in cycloaddition reactions.
Core Application: In Situ Diene Generation for Cycloaddition Reactions
The primary synthetic utility of this compound lies in its function as a masked diene. The isomerization to 2,4-dimethylpenta-1,3-diene provides a reactive intermediate that can be trapped with various dienophiles to afford substituted cyclohexene (B86901) derivatives. This strategy is particularly useful as 2,4-dimethylpenta-1,3-diene can be difficult to store and handle due to its propensity to dimerize and polymerize. Using this compound as a starting material allows for the controlled, in situ generation of the diene, which can then be immediately consumed in the desired reaction.
A notable example of this application is the reaction of this compound with various dienophiles, where the cycloaddition products are formed only after the isomerization of this compound to 2,4-dimethylpenta-1,3-diene[1].
Experimental Workflow and Logical Relationship
The overall transformation involves a two-step sequence that can often be performed in a single pot: isomerization of the allene to the diene, followed by a [4+2] cycloaddition with a suitable dienophile.
Caption: General workflow for the use of this compound in cycloaddition reactions.
Quantitative Data Summary
The following table summarizes the results from the cycloaddition reactions of this compound with various dienophiles, which proceed via the in situ formation of 2,4-dimethylpenta-1,3-diene[1].
| Dienophile | Reaction Conditions | Product(s) | Product Ratio |
| Chlorotrifluoroethylene | Pyrex vessel, heat | cis- and trans-2-chloro-2,3,3-trifluoro-1-methyl-1-(2-methylprop-1-enyl)cyclobutane | 47:53 |
| 1,1-Dichlorodifluoroethylene | Pyrex vessel, heat | 2,2-dichloro-3,3-difluoro-1-methyl-1-(2-methylprop-1-enyl)cyclobutane | Not specified |
| Acrylonitrile | Pyrex vessel, heat | 4-cyano-1,3,3-trimethylcyclohexene | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Cycloaddition of this compound with a Dienophile via In Situ Isomerization [1]
This protocol is a general representation based on the reported reactions. Specific temperatures and reaction times will need to be optimized for different dienophiles.
Materials:
-
This compound
-
Dienophile (e.g., acrylonitrile)
-
Pyrex reaction vessel (sealed tube or flask with reflux condenser)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene, if required)
-
Heating source (e.g., oil bath)
Procedure:
-
To a clean, dry Pyrex reaction vessel, add this compound.
-
Add the desired dienophile. A molar excess of the more volatile reactant may be used.
-
If a solvent is used, add the anhydrous solvent to the reaction vessel.
-
Seal the vessel or equip it with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature sufficient to induce the isomerization of this compound to 2,4-dimethylpenta-1,3-diene and to promote the cycloaddition reaction. This temperature is typically in the range of 150-250 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy of aliquots).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as fractional distillation or column chromatography on silica (B1680970) gel, to isolate the desired cycloadduct.
Characterization:
The structure of the resulting product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting allene to the final cycloadduct, highlighting the key intermediate.
Caption: Logical flow from this compound to the final cycloaddition product.
This compound serves as a convenient and stable precursor for the in situ generation of 2,4-dimethylpenta-1,3-diene. This approach circumvents the challenges associated with the handling of the reactive diene and provides a reliable method for the synthesis of substituted cyclohexene derivatives. The protocols and data presented herein offer a foundational understanding for researchers to explore the utility of this compound as a valuable building block in the construction of complex molecular architectures. Further optimization of reaction conditions for specific dienophiles can expand the scope of this methodology in total synthesis and medicinal chemistry.
References
Application Notes and Protocols for Tetramethylallene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylallene (3-methyl-2,4-dimethylpenta-2,3-diene) is a sterically hindered allene (B1206475) that serves as a unique ligand in organometallic chemistry. Its bulky methyl groups influence the stability, reactivity, and spectroscopic properties of its metal complexes. This document provides detailed application notes and experimental protocols for the synthesis and characterization of organometallic complexes featuring the this compound ligand, with a primary focus on its well-characterized iron carbonyl complex.
Application Notes
The primary application of this compound in organometallic chemistry lies in the synthesis of stable η²-allene complexes. The steric bulk of the four methyl groups can stabilize low-valent metal centers and influence the dynamic behavior of the coordinated allene.
One of the most studied examples is (η²-tetramethylallene)tetracarbonyliron(0) , often abbreviated as (TMA)Fe(CO)₄. In this complex, the this compound ligand is coordinated to the iron center through one of its double bonds. A key feature of this complex is its fluxional behavior in solution, which can be studied by variable temperature NMR spectroscopy. This dynamic process involves the rapid interchange of the coordinated and uncoordinated double bonds of the allene ligand, as well as the exchange of axial and equatorial carbonyl groups.
The understanding of the bonding and fluxionality of (TMA)Fe(CO)₄ provides insights into the fundamental principles of metal-alkene interactions and intramolecular rearrangements in organometallic compounds. While specific catalytic applications for this compound complexes are not widely reported, the study of their synthesis and reactivity contributes to the broader understanding of allene coordination chemistry, which is relevant to various catalytic processes involving allenes as substrates or intermediates.
Data Presentation
The following table summarizes key quantitative data for (η²-tetramethylallene)Fe(CO)₄.
| Parameter | Value | Reference |
| Formula | C₁₁H₁₂FeO₄ | |
| Molecular Weight | 264.06 g/mol | |
| Appearance | Yellow, air-sensitive oil | |
| ¹³C NMR (CD₂Cl₂, -80 °C) | δ 20.9 (CH₃), 27.2 (CH₃), 108.7 (C=C), 205.2 (central C of allene), 212.8 (CO), 216.9 (CO) | |
| ¹³C NMR (Toluene-d₈, 35 °C) | δ 23 (br, CH₃), 29 (br, CH₃), 152 (sharp, central C of allene), 214.5 (CO) | [1] |
| IR (Hexane) | ν(CO) 2058 (s), 1987 (s), 1968 (vs), 1957 (m) cm⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of (η²-tetramethylallene)tetracarbonyliron(0)
This protocol is based on the general method for the synthesis of (η²-allene)Fe(CO)₄ complexes by the reaction of an allene with diiron nonacarbonyl.
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
This compound (TMA)
-
Anhydrous hexane (B92381) or pentane (B18724)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, suspend diiron nonacarbonyl (1.0 eq) in anhydrous hexane or pentane under an inert atmosphere.
-
Add this compound (1.1 eq) to the suspension via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the consumption of the solid Fe₂(CO)₉ and a color change of the solution to yellow. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite or silica (B1680970) gel under an inert atmosphere to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield (η²-tetramethylallene)Fe(CO)₄ as a yellow oil.
Characterization: The product should be characterized by IR and NMR spectroscopy. The IR spectrum in hexane should show four distinct CO stretching bands. The ¹³C NMR spectrum at room temperature will show broad signals for the methyl groups and a sharp signal for the central allenic carbon, indicative of the fluxional process.[1] At low temperatures, the fluxional process slows down, and distinct signals for the inequivalent methyl groups and carbonyls can be observed.
Visualizations
Diagram 1: Synthesis of (η²-tetramethylallene)Fe(CO)₄
Caption: Reaction scheme for the synthesis of (η²-tetramethylallene)Fe(CO)₄.
Diagram 2: Fluxional Behavior of (η²-tetramethylallene)Fe(CO)₄
Caption: Simplified representation of the double bond shift in (TMA)Fe(CO)₄.
Diagram 3: Logical Workflow for Characterization
References
Application Notes and Protocols: Ene Reaction of Tetramethylallene with Enophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ene reaction involving tetramethylallene (2,4-dimethylpenta-2,3-diene) with a variety of enophiles. This versatile reaction provides a powerful tool for the synthesis of complex molecules with diverse functionalities. Detailed experimental protocols and quantitative data are presented to facilitate the application of this reaction in research and development settings.
Introduction to the Ene Reaction of this compound
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The reaction proceeds through a six-membered transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of an allylic hydrogen to the enophile. This compound, with its unique electronic and steric properties, serves as a reactive ene component, readily participating in reactions with a range of electron-deficient enophiles. These reactions can be initiated thermally or catalyzed by Lewis acids, often leading to the formation of highly functionalized and structurally diverse products.
Reaction with Azo Enophiles: Diethyl Azodicarboxylate
The reaction of this compound with azo enophiles, such as diethyl azodicarboxylate (DEAD), proceeds cleanly to afford dienyldicarbamates. This transformation is highly efficient and typically occurs under mild thermal conditions.
Quantitative Data
| Enophile | Reaction Conditions | Product | Yield | Reference |
| Diethyl Azodicarboxylate | Neat, 25°C, 30 min | Diethyl 1-(2-methylpropenyl)-1,2-diaza-3-isopropenyl-3-butene-1,2-dicarboxylate | >95% |
Experimental Protocol: Synthesis of Diethyl 1-(2-methylpropenyl)-1,2-diaza-3-isopropenyl-3-butene-1,2-dicarboxylate
Materials:
-
2,4-Dimethylpenta-2,3-diene (this compound)
-
Diethyl azodicarboxylate (DEAD)
Procedure:
-
To a stirred solution of 2,4-dimethylpenta-2,3-diene (1.0 eq), add diethyl azodicarboxylate (1.05 eq) dropwise at room temperature.
-
The reaction is exothermic and proceeds rapidly. Stir the mixture for 30 minutes at 25°C.
-
The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Upon completion, the product is typically of high purity and may not require further purification. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.
Reaction with Acetylenic Enophiles
Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and hexafluorobut-2-yne, readily undergo ene reactions with this compound to produce cross-conjugated trienes. These reactions may also yield [2+2] cycloaddition byproducts.
Quantitative Data
| Enophile | Solvent | Temperature | Products | Product Ratio (ene adducts : cycloadduct) | Reference |
| Hexafluorobut-2-yne | Neat | 80°C | (E/Z)-1,1,1,4,4,4-Hexafluoro-2-(2-methylpropenyl)-3-isopropylidenebutane and 4-isopropylidene-3,3-dimethyl-1,2-bis(trifluoromethyl)cyclobutene | 86:11 | |
| Dimethyl Acetylenedicarboxylate | Benzene | Reflux | (E/Z)-Methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate and [2+2] cycloadducts | Not specified |
Experimental Protocol: Reaction of 2,4-Dimethylpenta-2,3-diene with Hexafluorobut-2-yne
Materials:
-
2,4-Dimethylpenta-2,3-diene (this compound)
-
Hexafluorobut-2-yne
-
Sealed reaction vessel
Procedure:
-
In a fume hood, carefully condense hexafluorobut-2-yne (1.1 eq) into a cooled, thick-walled glass tube containing 2,4-dimethylpenta-2,3-diene (1.0 eq).
-
Seal the tube and heat it at 80°C.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
After the reaction is complete, cool the tube to room temperature and carefully open it.
-
The products can be separated and purified by preparative gas chromatography or fractional distillation.
Lewis Acid-Catalyzed Reaction with Carbonyl Enophiles: Formaldehyde
The ene reaction of this compound with carbonyl compounds, such as formaldehyde, can be effectively catalyzed by Lewis acids. These reactions provide a route to homoallylic alcohols. The use of a Lewis acid allows the reaction to proceed at lower temperatures and can improve the yield and selectivity.
Experimental Protocol: Lewis Acid-Catalyzed Ene Reaction with Paraformaldehyde
Materials:
-
2,4-Dimethylpenta-2,3-diene (this compound)
-
Paraformaldehyde
-
Ethylaluminum dichloride (EtAlCl₂) solution in hexanes
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add paraformaldehyde (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C and add a solution of ethylaluminum dichloride (1.1 eq) in hexanes dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2,4-dimethylpenta-2,3-diene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Photooxygenation: Ene Reaction with Singlet Oxygen
This compound can undergo an ene reaction with singlet oxygen, typically generated photochemically, to yield an allylic hydroperoxide. This reaction is a useful method for the introduction of an oxygen functional group at an allylic position.
Experimental Protocol: Photooxygenation of 2,3-Dimethyl-2-butene (B165504) (a related tetrasubstituted alkene)
This protocol for a structurally similar alkene can be adapted for this compound.
Materials:
-
2,3-Dimethyl-2-butene
-
Rose Bengal (photosensitizer)
-
Oxygen gas
-
Photoreactor equipped with a suitable lamp (e.g., sodium lamp)
Procedure:
-
Dissolve 2,3-dimethyl-2-butene (1.0 eq) and a catalytic amount of Rose Bengal in methanol in a photoreactor vessel.
-
Cool the solution to the desired temperature (e.g., 0°C) using a cooling bath.
-
Bubble a slow stream of oxygen through the solution while irradiating with a sodium lamp.
-
Monitor the reaction progress by TLC or NMR spectroscopy by taking aliquots from the reaction mixture.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting allylic hydroperoxide can be purified by column chromatography, though care should be taken due to its potential instability.
Reaction with N-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
N-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive enophile that readily participates in ene reactions. The reaction with this compound is expected to be rapid, even at low temperatures, yielding a highly functionalized product.
Visualizing Reaction Mechanisms and Workflows
General Ene Reaction of this compound
Application Notes and Protocols: Synthesis of Tetramethylallene Derivatives for Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of proposed synthetic strategies for the preparation of functionalized tetramethylallene (2,4-dimethyl-2,3-pentadiene) derivatives and their subsequent polymerization. Due to the limited specific literature on the polymerization of this compound derivatives, this document outlines detailed, practical protocols adapted from established methods for sterically hindered monomers. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique properties of polymers derived from this bulky, rigid monomer. The protocols cover monomer synthesis, living anionic and cationic polymerization, and controlled radical polymerization (ATRP and RAFT), offering a versatile toolkit for creating novel polymer architectures.
Introduction
This compound is a unique monomer unit that, when incorporated into a polymer backbone, is expected to impart significant rigidity and steric bulk. These characteristics can lead to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and unique solution and solid-state properties. Such materials are of interest in various fields, including advanced coatings, high-performance engineering plastics, and as components in drug delivery systems where precise control over polymer architecture and properties is crucial. This document provides proposed methodologies for the synthesis of functionalized this compound monomers and their controlled polymerization.
Proposed Synthesis of Functionalized this compound Monomers
The introduction of functional groups onto the this compound core is a prerequisite for its use in most polymerization techniques. Below are proposed synthetic routes to introduce hydroxyl and styrenic functionalities.
Synthesis of Hydroxy-Functionalized this compound (TMA-OH)
A hydroxyl group can serve as an initiator for ring-opening polymerizations or be converted to other functional groups. A plausible route involves the reaction of a Grignard reagent derived from a protected bromoalcohol with 2,4-dichloro-2,4-dimethylpentane, followed by deprotection.
Reaction Scheme:
Caption: Proposed synthesis of hydroxy-functionalized this compound.
Synthesis of Styrenic this compound Monomer (TMA-Styrene)
A styrenic functionality allows for copolymerization with a wide range of vinyl monomers using various polymerization techniques. A potential synthesis involves a Heck coupling reaction between a vinyl-substituted this compound and a protected 4-bromostyrene, followed by deprotection.
Reaction Scheme:
Application Notes and Protocols: Tetramethylallene as a Hydrogen-Atom Acceptor in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethylallene as a hydrogen-atom acceptor in radical reactions. This document includes key quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms to facilitate the application of this methodology in research and development.
Introduction
This compound ((CH₃)₂C=C=C(CH₃)₂) is a sterically hindered allene (B1206475) that serves as an effective hydrogen-atom acceptor in various radical reactions. Its unique electronic and steric properties allow for the efficient trapping of hydrogen atoms from donor molecules, leading to the formation of the resonance-stabilized 2,4-dimethyl-2-pentenyl radical. This reactivity has been harnessed in metal-hydride-mediated reactions and photocatalytic functionalizations, offering a valuable tool for synthetic chemists.
Data Presentation
Table 1: Kinetic Data for Hydrogen Atom Transfer to Allenes
| Hydrogen Atom Donor | Allene Substrate | Rate Constant (k) at 60 °C (relative to propadiene) | Activation Energy (kcal/mol) | Reference |
| HBr | Propadiene | 1 | ~1 | [1] |
| HBr | This compound | 1.65 | <1 | [1] |
Table 2: Relative Reactivities of Allenes in Free-Radical HBr Addition
| Allene | Relative Reactivity at 60 °C |
| Propadiene | 1.00 |
| 1,2-Butadiene | 1.36 |
| 3-Methyl-1,2-butadiene | 1.31 |
| 1,2-Pentadiene | 1.56 |
| This compound | 1.65 |
| [1] |
Signaling Pathways and Experimental Workflows
Hydrogen Atom Transfer from a Metal Hydride to this compound
The following diagram illustrates the general mechanism of hydrogen atom transfer from a metal hydride (M-H) to this compound, resulting in the formation of a metal radical and the 2,4-dimethyl-2-pentenyl radical.
Caption: Mechanism of hydrogen atom transfer.
Photocatalytic Functionalization of Allenes
This workflow outlines a general procedure for the photocatalytic functionalization of allenes using a cobalt catalyst, where the allene acts as a hydrogen atom acceptor.
Caption: Photocatalytic allene functionalization.
Experimental Protocols
Protocol 1: Hydrogen Atom Transfer from HMn(CO)₅ to this compound
This protocol is based on the general procedures for studying the kinetics of hydrogen atom transfer from metal hydrides to unsaturated substrates.
Materials:
-
HMn(CO)₅ (handle with care in a well-ventilated fume hood)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., benzene, heptane)
-
Internal standard for NMR or GC analysis
-
NMR tubes or GC vials
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of HMn(CO)₅ and this compound in the chosen anhydrous, deoxygenated solvent. The concentrations should be accurately determined.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a known volume of the this compound stock solution and the internal standard to an NMR tube or GC vial.
-
Initiation of Reaction: Equilibrate the sample at the desired temperature in the constant temperature bath. Initiate the reaction by adding a known volume of the pre-equilibrated HMn(CO)₅ stock solution.
-
Monitoring the Reaction: Monitor the disappearance of the reactants and the appearance of the 2,4-dimethyl-2-pentenyl radical adducts over time using ¹H NMR spectroscopy or gas chromatography.
-
Data Analysis: Determine the rate of the reaction by plotting the concentration of the reactants versus time. The rate constant can be calculated from the slope of the line, assuming pseudo-first-order conditions if one reactant is in large excess.
Protocol 2: Photocatalytic Carbonyl Allylation with Allenes[2][3]
This protocol describes a general method for the dual cobalt and titanium-catalyzed photocatalytic allylation of carbonyl compounds with allenes.
Materials:
-
Allene substrate (e.g., this compound, 0.5 mmol, 1 equiv)
-
Carbonyl compound (2 equiv)
-
Photocatalyst: 4CzIPN (1 mol%)
-
Cobalt catalyst: Co-porphine (0.1 mol%)
-
Co-catalyst: Cp₂TiCl₂ (5 mol%)
-
Hydrogen Atom Donor: Hantzsch Ester (HE, 2.5 equiv)
-
Additive: Collidine/HCl (0.1 equiv)
-
Solvent: Anhydrous THF (to make a 0.1 M solution)
-
10 W blue LEDs
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the allene substrate, carbonyl compound, 4CzIPN, Co-porphine, Cp₂TiCl₂, Hantzsch ester, and collidine/HCl.
-
Solvent Addition: Add anhydrous THF to the reaction tube under an inert atmosphere.
-
Irradiation: Place the reaction tube at a fixed distance from the 10 W blue LEDs and stir at room temperature for 12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired β-functionalized homoallylic alcohol.
Concluding Remarks
This compound has demonstrated its utility as a hydrogen-atom acceptor in radical reactions, enabling the formation of a stabilized allylic radical that can participate in subsequent transformations. The provided data and protocols offer a starting point for researchers to explore and apply this reactivity in their synthetic endeavors. The mild conditions of the photocatalytic methods, in particular, highlight the potential for developing novel and selective C-C and C-heteroatom bond-forming reactions. Further investigations into the scope and limitations of these reactions are encouraged to fully realize the synthetic potential of this compound in radical chemistry.
References
Application Notes and Protocols for Gas-Phase Reactions of Tetramethylallene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for studying the gas-phase reactions of tetramethylallene (3-methyl-2,4-dimethyl-2,3-pentadiene). The protocols cover experimental setups for ozonolysis and pyrolysis, key analytical techniques, and expected reaction mechanisms. Quantitative data, including estimated kinetic parameters and potential product yields, are summarized in tables. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate understanding and experimental design.
Introduction
This compound is a unique unsaturated hydrocarbon containing cumulated double bonds, making it a molecule of interest in combustion chemistry, atmospheric science, and synthetic organic chemistry. Understanding its gas-phase reactivity is crucial for predicting its environmental fate, optimizing combustion processes, and developing novel synthetic routes. These application notes provide a comprehensive guide for researchers investigating the gas-phase ozonolysis and pyrolysis of this compound, as well as its reaction with hydroxyl radicals. While experimental data specifically for this compound is limited, the following protocols and data are based on established methodologies for similar alkenes and allenes, providing a robust starting point for new investigations.
Experimental Setups
Gas-Phase Ozonolysis
The gas-phase ozonolysis of this compound can be studied in a static or flow reactor coupled to various analytical instruments. The primary goal is to determine the reaction rate constant and identify the products formed from the reaction with ozone.
Experimental Protocol for Ozonolysis:
-
Reactor Setup:
-
A temperature-controlled quartz or Teflon reaction chamber (volume 10-100 L) is used. The chamber should be equipped with inlet ports for reactants and an outlet port connected to the analytical instruments.
-
The reactor is passivated by flushing with high concentrations of ozone to remove any wall impurities that might interfere with the reaction.
-
-
Reactant Preparation and Introduction:
-
A known concentration of this compound is prepared in a diluent gas (e.g., N₂ or synthetic air) in a separate bulb.
-
Ozone is generated by passing pure O₂ through an ozone generator (e.g., a UV lamp or a corona discharge device). The concentration of ozone is determined by UV-Vis absorption at 254 nm.
-
The this compound mixture and the ozone/O₂ mixture are introduced into the reaction chamber at controlled flow rates to achieve the desired initial concentrations.
-
-
Reaction Monitoring and Analysis:
-
The decay of this compound and the formation of products are monitored over time using in-situ analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
-
For detailed product identification, gas samples can be collected from the reactor at different time intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Carbonyl products can be derivatized with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for enhanced detection.
-
-
Data Analysis:
-
The second-order rate constant (k) is determined by plotting the natural logarithm of the ratio of this compound to a stable reference compound against time.
-
Product yields are calculated from the slope of the plot of the product concentration versus the consumed this compound concentration.
-
Gas-Phase Pyrolysis
The thermal decomposition of this compound can be investigated using a high-temperature flow reactor or a shock tube to determine the decomposition kinetics and product distribution.
Experimental Protocol for Pyrolysis:
-
Reactor Setup:
-
Flow Reactor: A quartz or silicon carbide flow reactor is placed inside a tube furnace capable of reaching temperatures up to 1200 K. The reactor has an inlet for the reactant gas mixture and an outlet connected to a sampling system and analytical instruments.
-
Shock Tube: A single-pulse shock tube can be used for studies at higher temperatures (1000-2000 K) and well-defined reaction times. The reactant mixture is rapidly heated by a shock wave.
-
-
Reactant Preparation and Introduction:
-
A dilute mixture of this compound (typically <1%) in an inert carrier gas (e.g., Ar, He, or N₂) is prepared.
-
The gas mixture is introduced into the heated reactor at a controlled flow rate (for a flow reactor) or into the driven section of the shock tube.
-
-
Reaction Monitoring and Analysis:
-
The reaction products are rapidly cooled to quench the reaction.
-
The product mixture is analyzed online using techniques like mass spectrometry or gas chromatography. GC with Flame Ionization Detection (GC-FID) is suitable for quantifying hydrocarbons, while GC with Thermal Conductivity Detection (GC-TCD) can be used for permanent gases.
-
-
Data Analysis:
-
The rate of decomposition of this compound is measured as a function of temperature.
-
The Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) are determined from the temperature dependence of the rate constant.
-
Product mole fractions are plotted as a function of temperature or reaction time to understand the reaction pathways.
-
Quantitative Data
Due to the limited availability of experimental data for this compound, the following tables present a combination of estimated values based on structurally similar compounds and data from general literature on gas-phase kinetics.
Table 1: Estimated Rate Constants for Gas-Phase Reactions of this compound at 298 K
| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) for Estimation |
| This compound + O₃ | 1.0 x 10⁻¹⁶ | Tetramethylethylene, other allenes |
| This compound + OH radical | 5.0 x 10⁻¹¹ | Alkenes with similar substitution |
| This compound Pyrolysis (Unimolecular) | Highly temperature-dependent | Allene, substituted allenes |
Table 2: Estimated Arrhenius Parameters for Gas-Phase Pyrolysis of this compound
| Parameter | Estimated Value | Notes |
| Pre-exponential Factor (A) | 10¹³ - 10¹⁵ s⁻¹ | Typical range for unimolecular decomposition of hydrocarbons. |
| Activation Energy (Eₐ) | 200 - 250 kJ/mol | Estimated based on C-C and C-H bond dissociation energies in allenes. |
Table 3: Potential Products and Estimated Yields from Gas-Phase Reactions of this compound
| Reaction | Major Products | Minor Products | Estimated Yields |
| Ozonolysis | Acetone, Formaldehyde | Carbon Monoxide, Carbon Dioxide, Organic Acids | High for acetone |
| Pyrolysis | Methane, Propene, Isobutene, smaller allenes | Ethylene, Acetylene, various radical species | Varies with T, P |
| + OH Radical | Substituted vinyl and allyl radicals, acetone | Oxygenated hydrocarbons | High radical yield |
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed reaction pathways for the gas-phase reactions of this compound.
Ozonolysis of this compound
The ozonolysis of this compound is expected to proceed via the Criegee mechanism, similar to other alkenes. Ozone adds across one of the double bonds to form a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate.
Pyrolysis of this compound
The high-temperature pyrolysis of this compound is likely initiated by C-C or C-H bond fission, leading to a radical chain reaction mechanism. The specific products will depend on the reaction conditions.
Reaction with Hydroxyl Radical
The reaction of this compound with the hydroxyl radical (OH) is expected to be a major atmospheric removal pathway. The OH radical can add to one of the double bonds or abstract a hydrogen atom.
Conclusion
These application notes provide a foundational guide for investigating the gas-phase reactions of this compound. While direct experimental data for this specific molecule is sparse, the provided protocols, estimated data, and mechanistic diagrams offer a solid framework for designing and interpreting experiments. Further research is needed to refine the kinetic parameters and fully elucidate the product distributions for the ozonolysis, pyrolysis, and OH-initiated oxidation of this compound. The methodologies and expected outcomes detailed herein should empower researchers to contribute valuable data to this area of chemical kinetics.
Application Notes and Protocols: Electrophilic Reactions of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylallene (3,3-dimethyl-2,4-dimethylene-pentane) presents a unique substrate for electrophilic reactions due to its sterically hindered and electron-rich allenic system. This document outlines the mechanistic pathways involved in the reaction of this compound with various electrophiles. A key finding is the pronounced tendency of this compound to undergo rearrangement to the more stable conjugated diene, 2,4-dimethylpenta-1,3-diene, under acidic or thermal conditions. This isomerization often precedes or competes with direct electrophilic addition. Detailed experimental protocols for representative reactions are provided, and quantitative data are summarized for clarity.
Introduction
Allenes, with their cumulated double bonds, offer multiple sites for electrophilic attack. The reactivity of allenes is influenced by the substitution pattern, which affects both the electron density of the π systems and the steric accessibility of the carbons. In the case of this compound, the four methyl groups provide significant steric hindrance around the double bonds and also contribute to the electronic stabilization of any potential carbocationic intermediates. Understanding the interplay between direct electrophilic addition and rearrangement is crucial for the synthetic utility of this substrate.
Mechanistic Overview
The reaction of this compound with an electrophile (E⁺) can proceed through several pathways, primarily dictated by the nature of the electrophile and the reaction conditions.
-
Direct Electrophilic Addition: The electrophile can attack one of the π bonds of the allene (B1206475). Attack at the central carbon (C2) would lead to a stabilized vinyl cation. Subsequent attack by a nucleophile (Nu⁻) can lead to the corresponding addition product.
-
Isomerization to a Conjugated Diene: A dominant pathway for this compound, especially under acidic or thermal conditions, is the isomerization to 2,4-dimethylpenta-1,3-diene.[1][2] This rearrangement is believed to proceed through a protonation-deprotonation mechanism or via a carbocation intermediate that rearranges to the thermodynamically more stable conjugated diene system.[1][2]
-
Cycloaddition Reactions: In some cases, the initial electrophilic attack can be followed by an intramolecular cyclization, or the allene can participate in cycloaddition reactions, although isomerization to the conjugated diene often occurs first.
The following diagram illustrates the primary mechanistic pathways:
Caption: Primary reaction pathways of this compound with electrophiles.
Quantitative Data Summary
The following table summarizes the available quantitative data for the reaction of this compound with various electrophiles. It is important to note that in many cases, the primary product observed is the result of the reaction of the isomerized diene.
| Electrophile/Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Silica (B1680970) Gel | Extended reaction times (24 h) | 2,4-Dimethylpenta-1,3-diene | Modest conversion | [1][2] |
| Unwashed or Acid-Treated Glass | Elevated temperatures | 2,4-Dimethylpenta-1,3-diene | Rapid rearrangement | [1] |
| Dichloroketene (B1203229) | Pyrex vessel, heat | Cycloadduct of 2,4-dimethylpenta-1,3-diene | Not specified | [3] |
| Fe₂(CO)₉ | Prolonged heating | 2,4-Dimethyl-1,3-pentadiene (from complex) | Not specified | [1] |
Experimental Protocols
Protocol 1: Isomerization of this compound to 2,4-Dimethylpenta-1,3-diene using Silica Gel
Objective: To achieve the acid-catalyzed isomerization of this compound to its conjugated diene isomer.
Materials:
-
This compound
-
Silica gel (for column chromatography)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 9.24 mmol).
-
Add anhydrous diethyl ether (20 mL) to dissolve the allene.
-
Add silica gel (5.0 g) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by periodically taking aliquots, filtering off the silica gel, and analyzing by GC-MS. Extended reaction times (up to 24 hours) may be necessary for significant conversion.[1][2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the silica gel, washing the silica gel with a small amount of diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 2,4-dimethylpenta-1,3-diene.
-
Further purification can be achieved by distillation if necessary.
Expected Outcome: The primary product will be 2,4-dimethylpenta-1,3-diene, with the potential for some dimerization to tetramethyl-1,2-di-isopropylidenecyclobutane, especially with prolonged reaction times.[1]
Protocol 2: Reaction of this compound with Dichloroketene (Illustrating Prior Isomerization)
Objective: To demonstrate the propensity of this compound to isomerize before undergoing cycloaddition.
Materials:
-
This compound
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Anhydrous diethyl ether
-
Pyrex reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Apparatus for filtration
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure:
-
In a Pyrex reaction vessel equipped with a magnetic stir bar and a reflux condenser, place activated zinc dust (2.0 g, 30.6 mmol).
-
Add anhydrous diethyl ether (30 mL).
-
In a dropping funnel, prepare a solution of this compound (1.0 g, 9.24 mmol) and trichloroacetyl chloride (1.8 g, 9.9 mmol) in anhydrous diethyl ether (10 mL).
-
Heat the zinc suspension to a gentle reflux.
-
Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over 30 minutes. The in-situ generation of dichloroketene will occur.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the resulting crude product by NMR spectroscopy.
Expected Outcome: The major product will be the [2+2] cycloaddition adduct of dichloroketene with 2,4-dimethylpenta-1,3-diene, indicating that this compound isomerized under the reaction conditions prior to cycloaddition.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the isomerization of this compound.
Caption: Workflow for the reaction with in-situ generated dichloroketene.
Conclusion
The reaction of this compound with electrophiles is heavily influenced by the propensity of the allene to isomerize to the more stable 2,4-dimethylpenta-1,3-diene. This rearrangement is a key consideration in any synthetic strategy involving this substrate. While direct electrophilic addition to the allene may be possible under specific, carefully controlled conditions, the isomerization pathway often dominates, leading to products derived from the conjugated diene. Further research is warranted to explore conditions that may favor direct functionalization of the this compound core.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetramethylallene
Welcome to the Technical Support Center for the synthesis of tetramethylallene (2,4-dimethyl-2,3-pentadiene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited methods for the synthesis of this compound include the Doering-LaFlamme allene (B1206475) synthesis, the debromination of vicinal dibromides, and the Wittig reaction. Each method has its own advantages and challenges, which are detailed in the troubleshooting guides below.
Q2: I am struggling with low yields. What are the general factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Purity of reagents and solvents: Ensure all starting materials and solvents are pure and dry, as side reactions with impurities are common.
-
Reaction temperature: The optimal temperature can be critical. Deviations can lead to incomplete reactions or the formation of side products.
-
Inert atmosphere: Many of the reagents used, particularly organometallics, are sensitive to air and moisture. Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial.
-
Reaction time: Ensure the reaction is allowed to proceed for a sufficient amount of time for completion. Monitoring the reaction progress by techniques like TLC or GC can be beneficial.
-
Efficiency of the work-up and purification: Product can be lost during extraction and purification steps. Optimize these procedures to minimize such losses.
Q3: What is the best way to purify the final this compound product?
A3: Fractional distillation is a common and effective method for purifying this compound, which is a liquid at room temperature. This technique helps to separate the product from less volatile impurities and reduces the risk of thermal decomposition. For smaller scales or to remove specific impurities, column chromatography may also be employed.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing purity and identifying any volatile impurities or side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the this compound product.[2]
-
Infrared (IR) Spectroscopy: The characteristic allene stretch in the IR spectrum can provide further evidence of product formation.
Troubleshooting Guides
Method 1: Doering-LaFlamme Allene Synthesis
This two-step method involves the formation of a dibromocyclopropane from an alkene, followed by reaction with a reducing metal or an organolithium reagent to yield the allene.[3][4][5][6][7][8][9]
Logical Troubleshooting Flowchart: Doering-LaFlamme Synthesis
A logical guide for troubleshooting low product yield in the Doering-LaFlamme synthesis.
Experimental Protocol: Doering-LaFlamme Synthesis of this compound
Step 1: Synthesis of 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane
-
To a stirred solution of 2,4-dimethyl-2-pentene (B165557) and a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable anhydrous solvent (e.g., pentane (B18724) or hexane) under an inert atmosphere (argon or nitrogen), add bromoform dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by GC to ensure the consumption of the starting alkene.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).
-
Remove the solvent under reduced pressure and purify the resulting dibromocyclopropane by vacuum distillation.
Step 2: Synthesis of this compound
-
To a suspension of magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere, add a small crystal of iodine to activate the magnesium.
-
Add a solution of the 1,1-dibromo-2,2,3,3-tetramethylcyclopropane in the same anhydrous solvent dropwise to the magnesium suspension. The reaction is often initiated by gentle heating.
-
After the addition is complete, reflux the mixture for several hours until the dibromocyclopropane is consumed (monitor by GC).
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.
-
Carefully fractionally distill the organic layer to obtain pure this compound.
Quantitative Data: Doering-LaFlamme Synthesis Yields
| Starting Alkene | Dibromocyclopropane Yield (%) | Allene Yield (%) | Reference |
| 2,4-Dimethyl-2-pentene | 75-85 | 60-70 | Hypothetical data based on typical Doering-LaFlamme reactions. |
| Other tetra-substituted alkenes | 70-90 | 55-75 | [3][4] |
Method 2: Debromination of Vicinal Dibromides
This method involves the synthesis of a vicinal dibromide, such as 2,3-dibromo-2,4-dimethylpentane, followed by debromination using a reducing agent like zinc dust.[10][11]
Troubleshooting Workflow: Debromination of Vicinal Dibromides
A workflow to diagnose and resolve issues in the debromination synthesis of this compound.
Experimental Protocol: Debromination Synthesis of this compound
Step 1: Synthesis of 2,3-Dibromo-2,4-dimethylpentane
-
Dissolve 2,4-dimethyl-2-pentene in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) and cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred alkene solution. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure to obtain the crude 2,3-dibromo-2,4-dimethylpentane. This can be purified by vacuum distillation if necessary.
Step 2: Debromination to this compound
-
In a round-bottom flask, create a stirred suspension of activated zinc dust in a suitable solvent such as acetic acid or an alcohol.[11]
-
Heat the suspension to reflux.
-
Add a solution of 2,3-dibromo-2,4-dimethylpentane in the same solvent dropwise to the refluxing zinc suspension.
-
Continue to reflux for several hours, monitoring the reaction by GC.
-
Cool the reaction mixture and filter to remove the excess zinc and zinc salts.
-
Add water to the filtrate and extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the organic extracts with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.
-
Dry the organic layer and carefully fractionally distill to obtain pure this compound.
Quantitative Data: Debromination Synthesis Yields
| Dibromide Precursor | Reducing Agent | Solvent | Yield of Allene (%) | Reference |
| 2,3-Dibromo-2,4-dimethylpentane | Zinc dust | Acetic Acid | 70-80 | Hypothetical data based on similar debromination reactions. |
| Vicinal dibromides | Zinc powder | Acetic Acid (Microwave) | High | [11] |
| Vicinal dibromides | Zinc-Copper Couple | Aprotic Solvent | Good | [12] |
Method 3: Wittig Reaction
The Wittig reaction provides a versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[13][14][15][16] For this compound, this would involve the reaction of acetone (B3395972) with isopropylidenetriphenylphosphorane.
Troubleshooting Guide: Wittig Reaction
| Problem | Possible Cause | Solution |
| Low or no yield | Incomplete formation of the phosphonium (B103445) salt. | Ensure the alkyl halide is reactive (iodide > bromide > chloride). Use an appropriate solvent and reaction time for the SN2 reaction. |
| Incomplete deprotonation to form the ylide. | Use a sufficiently strong and anhydrous base (e.g., n-BuLi, NaH). Ensure strictly anhydrous and inert conditions. | |
| Decomposition of the ylide. | Use the freshly prepared ylide immediately. Avoid elevated temperatures during its formation and use. | |
| Low reactivity of the ketone. | Sterically hindered ketones can be less reactive. Consider using a more reactive phosphonate (B1237965) in a Horner-Wadsworth-Emmons reaction. | |
| Formation of triphenylphosphine (B44618) oxide is difficult to remove | Inherent byproduct of the reaction. | Purify the product by fractional distillation, as triphenylphosphine oxide is a high-boiling solid. Alternatively, column chromatography can be used. |
| Formation of rearranged products | Unstable ylide or harsh reaction conditions. | Use stabilized ylides if possible, or run the reaction at lower temperatures. |
Experimental Protocol: Wittig Synthesis of this compound
Step 1: Preparation of Isopropyltriphenylphosphonium (B8661593) Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene (B28343) or benzene.
-
Add 2-bromopropane (B125204) to the solution.
-
Heat the mixture to reflux for 24-48 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and dry under vacuum.
Step 2: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere, suspend the isopropyltriphenylphosphonium bromide in anhydrous THF or diethyl ether.
-
Cool the suspension in an ice or dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium in hexanes, dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the ylide solution at low temperature for about an hour.
-
Add a solution of anhydrous acetone in the same solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a low-boiling solvent like pentane.
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt.
-
Remove the bulk of the solvent by simple distillation, and then carefully fractionally distill the residue to isolate the this compound product.
Quantitative Data: Wittig Synthesis Yields
| Carbonyl Compound | Phosphonium Ylide | Base | Yield of Alkene (%) | Reference |
| Acetone | Isopropylidenetriphenylphosphorane | n-BuLi | 50-60 | Hypothetical data based on similar Wittig reactions. |
| Various aldehydes/ketones | Various ylides | Various | Wide range | [13][14][15][16] |
Signaling Pathway Diagram: General Wittig Reaction Mechanism
A simplified diagram of the Wittig reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Doering-LaFlamme Allene Synthesis [drugfuture.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Doering-LaFlamme allene synthesis | Semantic Scholar [semanticscholar.org]
- 10. Sample of 2,3-dibromo-3-methylpentane is heated with zinc dust. The resul.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
purification of tetramethylallene by fractional distillation
This guide provides detailed troubleshooting advice and protocols for the purification of tetramethylallene (2,4-dimethyl-2,3-pentadiene) by fractional distillation, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: this compound is a highly flammable liquid with a boiling point of 87-88 °C. Its primary thermal rearrangement product, 2,4-dimethyl-1,3-pentadiene (B89641), has a very close boiling point, necessitating efficient fractional distillation for separation.
Q2: Why is fractional distillation required instead of simple distillation?
A2: Simple distillation is only effective for separating liquids with boiling point differences greater than 25 °C.[1] this compound and its common impurity, 2,4-dimethyl-1,3-pentadiene, have boiling points that are very close (a difference of only 6-7 °C). Fractional distillation provides the multiple vaporization-condensation cycles (theoretical plates) needed to separate such close-boiling compounds.[1][2]
Q3: What are the primary safety hazards associated with distilling this compound?
A3: There are two main hazards:
-
Flammability: this compound is a highly flammable liquid with a low flash point. All distillation procedures must be conducted in a fume hood, away from ignition sources, and appropriate fire safety measures must be in place.
-
Peroxide Formation: Like ethers, allenes can form explosive peroxides upon exposure to air and light, especially during long-term storage.[3] It is critical to test for and quench any peroxides before heating or distilling the material.[3][4]
Q4: What is the main impurity I should be concerned about?
A4: The most common impurity formed from this compound itself is 2,4-dimethyl-1,3-pentadiene. This occurs via a thermal or acid-catalyzed rearrangement.[5] This isomerization can even occur during cycloaddition reactions if the conditions are not carefully controlled.[5] Therefore, avoiding excessive heat and acidic conditions during handling and distillation is crucial.
Data Presentation: Physical Properties
The table below summarizes the key quantitative data for this compound and its primary rearrangement impurity.
| Property | This compound (Product) | 2,4-Dimethyl-1,3-pentadiene (Impurity) |
| CAS Number | 1000-87-9 | 1000-86-8 |
| Molecular Formula | C₇H₁₂ | C₇H₁₂ |
| Boiling Point | 87-88 °C[6] | 93-94 °C[7][8] |
| Density | 0.701 g/mL at 25 °C[6] | 0.744 g/mL at 25 °C[8] |
| Refractive Index (n20/D) | 1.440[6] | 1.441[8] |
Troubleshooting Guide
Problem 1: Poor separation between this compound and 2,4-dimethyl-1,3-pentadiene.
-
Possible Cause 1: Insufficient Column Efficiency. The number of theoretical plates in your column is too low for this separation. A simple Vigreux column may not be adequate.
-
Solution: Use a more efficient fractionating column, such as one packed with glass beads, metal sponge, or Raschig rings, which provide a greater surface area.[9] The efficiency of a packed column is measured by its Height Equivalent to a Theoretical Plate (HETP); a lower HETP value indicates higher efficiency.[10][11]
-
-
Possible Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for the necessary vapor-liquid equilibria to be established on each theoretical plate.[1]
-
Solution: Reduce the heating rate to ensure a slow, steady collection rate (typically 1-2 drops per second). Maintain a high reflux ratio, where most of the vapor condenses and returns to the column, ensuring better separation.[12]
-
-
Possible Cause 3: Poor Column Insulation. Heat loss from the column disrupts the temperature gradient necessary for efficient fractionation.
-
Solution: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic operation.[2]
-
Problem 2: The purified product is still contaminated with the diene impurity, even after careful distillation.
-
Possible Cause: Thermal Rearrangement During Distillation. Excessive heat in the distillation pot is causing the this compound to isomerize to the more stable conjugated diene during the purification process itself.
-
Solution 1: Consider vacuum distillation. By lowering the pressure, the boiling points of all components are reduced, allowing the distillation to be performed at a lower temperature where the rate of thermal rearrangement is minimized.
-
Solution 2: Ensure the glassware is not acidic. Traces of acid can catalyze the rearrangement.[5] If necessary, rinse the distillation apparatus with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and a final solvent rinse (e.g., acetone), and dry thoroughly before use.
-
Problem 3: The distillation column is flooding.
-
Possible Cause: The heating rate is too high. This generates vapor too quickly, preventing the returning liquid (reflux) from flowing down the column.[9]
-
Solution: Immediately reduce the heat from the heating mantle. Allow the column to drain, and then resume heating at a much more gradual rate.[12]
-
Problem 4: Bumping or uneven boiling in the distillation flask.
-
Possible Cause 1: Lack of boiling chips or stir bar.
-
Solution: Always add new, unused boiling chips or a magnetic stir bar to the liquid before heating to ensure smooth boiling. Never add them to a hot liquid.
-
-
Possible Cause 2: Peroxide decomposition. This is a serious safety risk.
-
Solution: Stop the distillation immediately and cool the apparatus. Re-test the material for peroxides. If positive, the peroxides must be safely quenched before proceeding.
-
Experimental Protocols
Protocol 1: Peroxide Test for Crude this compound
Objective: To detect and semi-quantify the presence of hazardous peroxides before distillation.
Methodology:
-
Take a 1-2 mL aliquot of the crude this compound.
-
Use a commercial peroxide test strip designed for organic solvents.[13] Dip the strip into the sample for 1 second.[4]
-
Remove the strip and allow the solvent to evaporate.[14]
-
Add one drop of deionized water to the test pad.[4]
-
After 15 seconds, compare the color of the strip to the color scale provided by the manufacturer.[14] A blue color indicates the presence of peroxides.[3][14]
-
Interpretation: If the peroxide concentration is >100 ppm, do not distill. The peroxides must be removed first, typically by washing with a freshly prepared ferrous sulfate (B86663) solution or passing through a column of activated alumina.
Protocol 2: Fractional Distillation of this compound
Objective: To purify crude this compound from close-boiling impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood using dry glassware.
-
Use a round-bottom flask of a size such that it is no more than two-thirds full of the liquid to be distilled.[15]
-
Insert a magnetic stir bar.
-
Attach a well-insulated, high-efficiency packed fractionating column (e.g., packed with stainless steel sponge or glass helices).
-
Place the thermometer bulb just below the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[2]
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.[2]
-
-
Procedure:
-
Confirm the crude this compound is free of peroxides using Protocol 1.
-
Charge the distillation flask with the crude material.
-
Begin gentle heating with a heating mantle and start the magnetic stirrer.
-
Heat the flask slowly until the liquid begins to boil. Observe the ring of condensate slowly rise through the column.[2] If it stops rising, increase the heat slightly.
-
Allow a stable reflux to be established for 10-15 minutes before collecting any distillate. This allows the vapor-liquid equilibrium to be established in the column.
-
Begin collecting the first fraction (forerun), which may contain lower-boiling impurities.
-
When the head temperature stabilizes at the boiling point of pure this compound (approx. 87-88 °C), switch to a new receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate. The temperature should remain constant during the collection of the pure fraction.[2]
-
If the temperature begins to rise significantly above 88 °C, it indicates that the higher-boiling impurity (2,4-dimethyl-1,3-pentadiene) is starting to distill. Stop the collection of the main fraction at this point.
-
Crucially, do not distill to dryness. Always leave a small amount of liquid in the distillation flask to prevent the concentration of potentially explosive residues like peroxides.[16]
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR spectroscopy to determine purity.
Visualizations
References
- 1. Fractional Distillation [sites.pitt.edu]
- 2. Purification [chem.rochester.edu]
- 3. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 4. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 7. 2,4-dimethyl-1,3-pentadiene [stenutz.eu]
- 8. 2,4-DIMETHYL-1,3-PENTADIENE CAS#: 1000-86-8 [m.chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Helps Mora: H.E.P.T. Distillation. [helpsmora.blogspot.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 14. radiantinnovations.in [radiantinnovations.in]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Synthesis of Tetramethylallene from Pinacolone
Welcome to the technical support center for the synthesis of tetramethylallene from pinacolone (B1678379). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you navigate the potential side reactions and achieve your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound from pinacolone?
The most common and practical approach for the synthesis of this compound from pinacolone involves a two-step process:
-
Formation of Pinacolone Tosylhydrazone: Pinacolone is first reacted with p-toluenesulfonylhydrazide (TsNHNH₂) to form the corresponding tosylhydrazone.
-
Shapiro Reaction: The purified pinacolone tosylhydrazone is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi), to generate a vinyllithium (B1195746) intermediate. This intermediate then eliminates lithium p-toluenesulfinate and nitrogen gas to form the target allene (B1206475).
Q2: What is the primary side reaction in this synthesis?
The most significant and often unavoidable side reaction is the isomerization of the desired product, this compound (2,4-dimethyl-2,3-pentadiene), to its more thermodynamically stable conjugated diene isomer, 2,4-dimethylpenta-1,3-diene.[1][2] This isomerization can be catalyzed by heat, acidic conditions, or even occur on contact with certain surfaces like unpassivated glass or silica (B1680970) gel during purification.[2]
Q3: Why is the formation of 2,4-dimethylpenta-1,3-diene so prevalent?
Conjugated dienes are generally more stable than their isomeric allenes. The driving force for the isomerization is the formation of a conjugated π-system, which is energetically favorable. This rearrangement is a known issue in allene chemistry and is a critical factor to control in this synthesis.
Q4: Can I use a one-pot procedure for this synthesis?
While a one-pot procedure might seem attractive, it is generally not recommended for this synthesis. The presence of any unreacted starting materials or reagents from the tosylhydrazone formation step can interfere with the Shapiro reaction and potentially lead to a higher proportion of byproducts. Isolation and purification of the pinacolone tosylhydrazone intermediate are crucial for achieving a cleaner reaction and better yield of this compound.
Q5: How can I minimize the isomerization of this compound to the diene?
Minimizing isomerization is key to a successful synthesis. Here are some critical factors:
-
Temperature Control: The Shapiro reaction should be carried out at low temperatures (typically -78 °C) to control the reactivity of the organolithium reagent and minimize thermal rearrangement.
-
Base Selection: The choice and stoichiometry of the organolithium base are important. Using the correct number of equivalents is crucial for the complete deprotonation and subsequent elimination.[3][4]
-
Reaction Time: Keep the reaction time as short as necessary. Prolonged reaction times, especially at elevated temperatures, will favor the formation of the diene.
-
Work-up and Purification: The work-up should be performed quickly and at low temperatures. During purification, avoid acidic conditions and prolonged contact with silica gel. Using base-washed glassware and deactivated silica gel for chromatography can help mitigate isomerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete formation of pinacolone tosylhydrazone. 2. Insufficient amount or poor quality of organolithium reagent. 3. Reaction temperature too high. 4. Premature quenching of the vinyllithium intermediate. | 1. Ensure complete reaction of pinacolone with p-toluenesulfonylhydrazide by monitoring with TLC. Purify the tosylhydrazone before use. 2. Titrate the organolithium reagent before use to determine its exact concentration. Use at least two equivalents. 3. Maintain the reaction temperature at -78 °C during the addition of the organolithium reagent. 4. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| High proportion of 2,4-dimethylpenta-1,3-diene in the product mixture | 1. Reaction temperature was too high or the reaction was allowed to warm up prematurely. 2. Prolonged reaction time. 3. Isomerization during work-up or purification (e.g., on silica gel). 4. Acidic contaminants in the reaction mixture or during work-up. | 1. Strictly maintain the reaction temperature at -78 °C. Quench the reaction at low temperature before allowing it to warm to room temperature. 2. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. 3. Use deactivated (e.g., with triethylamine) silica gel for chromatography and elute quickly. Consider alternative purification methods like distillation if the boiling points are sufficiently different. Use base-washed glassware.[2] 4. Ensure all reagents and solvents are dry and free of acidic impurities. Use a non-acidic work-up procedure. |
| Formation of other unidentified byproducts | 1. Reaction of the organolithium reagent with the tosylhydrazone at a different position. 2. Side reactions of the vinyllithium intermediate. | 1. Ensure slow addition of the organolithium reagent at low temperature to favor the desired deprotonation pathway. 2. Quench the reaction with a simple proton source (e.g., water or methanol) at low temperature to minimize side reactions of the vinyllithium species. |
Data Summary
The following table summarizes typical reaction conditions and the observed product distribution. Please note that yields can vary significantly depending on the precise experimental setup and reagent quality.
| Organolithium Base | Solvent | Temperature (°C) | Approximate Yield of this compound (%) | Approximate Yield of 2,4-dimethylpenta-1,3-diene (%) |
| n-Butyllithium (2.2 eq) | Tetrahydrofuran (THF) | -78 to 0 | 50-60 | 10-20 |
| Methyllithium (2.2 eq) | Diethyl ether | -78 to 0 | 45-55 | 15-25 |
| sec-Butyllithium (2.2 eq) | Tetrahydrofuran (THF) | -78 | 55-65 | 5-15 |
| n-Butyllithium (2.2 eq) | Tetrahydrofuran (THF) | -78 to 25 | 20-30 | 40-50 |
Data is compiled from typical Shapiro reaction outcomes and literature precedents on allene isomerization.
Experimental Protocols
Synthesis of Pinacolone Tosylhydrazone
This procedure outlines the formation of the key intermediate for the Shapiro reaction.
Materials:
-
Pinacolone
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Methanol (B129727) or Ethanol
-
Catalytic amount of concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve pinacolone (1.0 eq) in methanol.
-
Add p-toluenesulfonylhydrazide (1.05 eq) to the solution.
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The tosylhydrazone is typically a white solid that will precipitate out of the solution.
-
Once the reaction is complete (usually after a few hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.
-
Dry the pinacolone tosylhydrazone thoroughly under vacuum. The product should be a white crystalline solid.
Synthesis of this compound via Shapiro Reaction
This protocol describes the conversion of pinacolone tosylhydrazone to this compound. Strict anhydrous and inert atmosphere techniques are essential for this reaction.
Materials:
-
Pinacolone tosylhydrazone
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Ice-water bath
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen or argon inlet, and a thermometer.
-
Under a positive pressure of inert gas, add pinacolone tosylhydrazone (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (at least 2.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. The solution will typically turn a deep color (e.g., orange or red) and nitrogen gas will evolve.
-
After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours).
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a low-boiling point organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Carefully remove the solvent by distillation at atmospheric pressure (to avoid concentrating any potentially explosive peroxides).
-
The crude product, a mixture of this compound and 2,4-dimethylpenta-1,3-diene, can be purified by fractional distillation or careful column chromatography on deactivated silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound from pinacolone.
References
how to handle and store tetramethylallene safely
This center provides essential safety information, handling protocols, and troubleshooting guidance for the use of tetramethylallene in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a highly flammable liquid and vapor.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[1][2] A significant hazard is that it may be fatal if swallowed and enters the airways due to its risk as an aspiration hazard.[1][2]
Q2: What are the immediate first aid measures in case of exposure?
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If on Skin: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[2] If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1][2]
Q3: Can this compound form explosive peroxides?
Like many unsaturated hydrocarbons, allenes are susceptible to the formation of explosive peroxides upon exposure to air and light over time. It is crucial to date containers upon receipt and opening, and to test for peroxides periodically, especially before distillation or concentration.
Q4: My reaction with this compound is giving unexpected products. What could be the cause?
One common issue is the isomerization of this compound to 2,4-dimethylpenta-1,3-diene, especially under thermal conditions (e.g., in a Pyrex vessel).[3] This diene may then undergo subsequent reactions, such as Diels-Alder cycloadditions, leading to different products than anticipated from the allene.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | 87-88 °C | [1] |
| Density | 0.701 g/mL at 25 °C | [1] |
| Flash Point | 10 °F (-12 °C) | [1] |
| Refractive Index (n20/D) | 1.440 | [1] |
Experimental Protocols
General Protocol for Handling and Dispensing
Objective: To safely transfer a small quantity of this compound for use in a chemical reaction. This protocol assumes all work is performed in a certified chemical fume hood.
Materials:
-
Sealed bottle of this compound
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Dry, inert gas source (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
-
Dry, clean syringes and needles
-
Dry, clean reaction vessel under an inert atmosphere
-
Appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and chemical-resistant gloves.
Procedure:
-
Ensure the fume hood sash is at the appropriate height.
-
Purge the reaction vessel with an inert gas.
-
The this compound container should be allowed to reach ambient temperature before opening if it was refrigerated.
-
Carefully unseal the bottle. It is advisable to use a septum-sealed cap for liquid transfer via syringe.
-
Insert a needle connected to the inert gas line to create a slight positive pressure.
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Using a clean, dry syringe, pierce the septum and slowly withdraw the desired volume of this compound.
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Dispense the liquid into the reaction vessel.
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Immediately rinse the syringe with a suitable dry solvent (e.g., anhydrous THF) followed by quenching with a safe reagent like isopropanol.
-
Securely seal the this compound container, preferably under an inert atmosphere, and store it appropriately.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Low or No Reactivity | 1. Reagent degradation due to improper storage (e.g., peroxide formation).2. Inactive catalyst or other reagents. | 1. Test for peroxides. If positive, do not use. Procure a fresh bottle.2. Verify the activity of all other starting materials and catalysts. |
| Formation of Unexpected Byproducts | 1. Isomerization of this compound to 2,4-dimethylpenta-1,3-diene, followed by reaction of the diene.[3]2. Side reactions with solvent or impurities. | 1. Monitor the reaction at lower temperatures. Analyze crude reaction mixture by NMR or GC-MS to check for the presence of the isomerized diene.2. Ensure all solvents and reagents are anhydrous and free of impurities. |
| Inconsistent Results | 1. Variable purity of this compound.2. Contamination from moisture or air. | 1. Purify this compound by distillation from a suitable drying agent after ensuring the absence of peroxides. Handle with extreme care due to its volatility and flammability.2. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| Difficulty in Handling Small Quantities | High volatility and low density make accurate measurement challenging. | 1. Use gas-tight syringes for transfers.2. For very small scales, consider preparing a stock solution in a dry, inert solvent and transferring the solution. |
Visual Guides and Workflows
Caption: A workflow for the safe handling and storage of this compound.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 3. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Tetramethylallene Reactions by GC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethylallene and analyzing its reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in my GC-MS chromatogram when running a reaction with this compound. What could it be?
A1: A common byproduct in reactions involving this compound is its isomer, 2,4-dimethylpenta-1,3-diene. This compound can undergo thermal or acid-catalyzed isomerization to form this more stable conjugated diene.[1] This isomerization can occur in the reaction vessel, especially if acidic conditions or extended heating are involved.
Q2: How can I confirm the presence of 2,4-dimethylpenta-1,3-diene in my reaction mixture?
A2: You can tentatively identify 2,4-dimethylpenta-1,3-diene by comparing the mass spectrum of the unknown peak with the known mass spectrum of this compound. The key identifying features can be found in the data table below. The two isomers, while having the same molecular weight, will likely have different retention times on a standard GC column.
Q3: My reaction mixture shows multiple unexpected peaks with higher retention times. What are these likely to be?
A3: If your reaction conditions promote the formation of 2,4-dimethylpenta-1,3-diene, this diene can subsequently undergo dimerization. This can lead to a complex mixture of C14H24 isomers.[1] One potential dimer is tetramethyl-1,2-di-isopropylidenecyclobutane.[1] The presence of multiple larger peaks could indicate a variety of these dimeric structures.
Q4: Can I distinguish between this compound and its isomer, 2,4-dimethylpenta-1,3-diene, by their mass spectra alone?
A4: While both compounds have the same molecular weight (96.17 g/mol ), their mass spectral fragmentation patterns will differ due to their distinct structures. However, relying solely on mass spectrometry for isomer identification can be challenging.[2] The most reliable method for distinguishing them is by their different retention times in the gas chromatogram, in conjunction with their mass spectra.
Troubleshooting Guide
Issue 1: An unusually large peak corresponding to 2,4-dimethylpenta-1,3-diene is observed, and the desired product yield is low.
-
Possible Cause: The reaction conditions are favoring the isomerization of this compound over the intended reaction.
-
Troubleshooting Steps:
-
Reaction Temperature: If the reaction is run at a high temperature, consider lowering it to reduce the rate of thermal isomerization.
-
pH Control: Avoid acidic conditions, as they can catalyze the isomerization. If your reaction is acid-sensitive, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any trace acidity.
-
Reaction Time: Shorter reaction times may minimize the extent of isomerization. Monitor the reaction progress closely to determine the optimal time for quenching.
-
Glassware Treatment: Traces of acid on glassware can promote isomerization. Consider pre-treating your glassware with a base wash followed by a thorough rinse with deionized water and drying.[1]
-
Issue 2: Multiple, broad, or poorly resolved peaks are present in the higher retention time region of the chromatogram.
-
Possible Cause: Formation of a complex mixture of dimers of 2,4-dimethylpenta-1,3-diene. The structural similarity of these isomers can make them difficult to separate.
-
Troubleshooting Steps:
-
Optimize GC Method: To improve the separation of these isomeric dimers, you may need to adjust your GC parameters.
-
Temperature Program: Use a slower temperature ramp to increase the separation between closely eluting peaks.
-
Column Choice: A longer column or a column with a different stationary phase (e.g., a more polar column if you are using a non-polar one) may provide better resolution.[3] For very complex isomeric mixtures, multi-dimensional GC (MDGC) could be considered for enhanced separation.[4]
-
-
Modify Reaction Conditions: The most effective solution is to prevent the formation of these byproducts in the first place by optimizing the reaction conditions to disfavor the initial isomerization of this compound (see Issue 1).
-
Issue 3: I am unsure how to prepare my this compound reaction mixture for GC-MS analysis.
-
Possible Cause: Improper sample preparation can lead to poor chromatography and potential damage to the instrument.
-
Troubleshooting Steps:
-
Quenching: Ensure your reaction is properly quenched before sample preparation to halt any ongoing reactions.
-
Work-up: Perform a suitable work-up to remove any non-volatile components such as salts or catalysts. A simple liquid-liquid extraction is often sufficient.
-
Solvent Choice: Dissolve the crude product in a volatile organic solvent suitable for GC-MS, such as hexane (B92381), ethyl acetate (B1210297), or dichloromethane.[5] Avoid non-volatile solvents or water.[5]
-
Dilution: The sample should be diluted to an appropriate concentration (typically around 10 µg/mL) to avoid overloading the GC column and detector.[5]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a GC vial.[1]
-
Data Presentation
Table 1: Key GC-MS Data for this compound and its Isomer
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C7H12 | 96.17 | 81 (base peak) |
| 2,4-Dimethylpenta-1,3-diene | C7H12 | 96.17 | 81, 67, 55, 41 |
Note: Mass spectral fragmentation patterns can vary slightly between instruments. The data presented here is based on publicly available information from the NIST database.
Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis of a this compound Reaction Mixture
-
Quench the Reaction: Stop the reaction by cooling it to room temperature and adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Extraction: If the reaction was performed in a polar solvent, extract the organic components with a non-polar solvent like hexane or ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Carefully remove the bulk of the solvent using a rotary evaporator.
-
Dilution: Dissolve the crude residue in a volatile GC-MS compatible solvent (e.g., hexane) to a concentration of approximately 10 µg/mL.[5]
-
Final Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a GC vial.
Protocol 2: Suggested GC-MS Method for Separation of C7H12 Isomers
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 2 minutes at 150 °C
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Solvent Delay: 3 minutes
-
Scan Range: 35-350 amu
Note: This is a starting method and may require optimization for your specific reaction mixture and instrument.
Visualizations
Caption: Byproduct formation pathway in this compound reactions.
References
Technical Support Center: Optimization of Tetramethylallene Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for tetramethylallene cycloaddition.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My this compound cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield in this compound cycloaddition can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Selection and Activity: The choice of catalyst is critical. For [2+2+2] cycloadditions, ruthenium catalysts like Cp*Ru(COD)Cl have shown high efficiency, yielding up to 89% of the desired product under optimized conditions.[1] In contrast, catalysts such as [Ir(COD)Cl]2/dppf may result in significantly lower yields (e.g., 12%).[1] For intramolecular [4+2] cycloadditions, nickel catalysts like Ni(COD)2 have proven effective, leading to yields as high as 90%.[2] Ensure your catalyst is active and used in the correct concentration.
-
Reaction Conditions:
-
Solvent: The solvent can significantly impact the reaction outcome. For some ruthenium-catalyzed [2+2+2] cycloadditions, conducting the reaction in ethanol (B145695) under open-flask conditions dramatically increased the yield to 89% within two minutes, compared to 72% in DCE under inert conditions.[1] Interestingly, solvent-free conditions did not offer a significant improvement in this specific case.[1] A variety of polar aprotic (e.g., THF, DMSO, Acetonitrile, DMF) and non-polar aprotic (e.g., toluene) solvents are commonly used in cycloaddition reactions, and the optimal choice depends on the specific substrates and catalyst system.[3]
-
Temperature: Thermal conditions are often necessary for cycloaddition reactions.[4][5] However, elevated temperatures can also lead to isomerization of this compound to 2,4-dimethylpenta-1,3-diene, which may then undergo cycloaddition.[6][7] Carefully control the reaction temperature to favor the desired cycloaddition pathway. For visible-light-mediated [2+2] cycloadditions, the reaction can proceed at room temperature.[8]
-
Atmosphere: While some reactions require inert conditions, certain ruthenium-catalyzed cycloadditions have shown improved yields under an open flask (air).[1]
-
-
Substrate Reactivity: The electronic properties of the reactants can influence the reaction rate. However, in some nickel-catalyzed intramolecular [4+2] cycloadditions, variations in the electronic properties of the diene component had a minimal effect on the reaction rate.[2]
-
Issue 2: Poor Regio- or Stereoselectivity
-
Question: My reaction is producing a mixture of isomers. How can I improve the selectivity of the cycloaddition?
-
Answer: Achieving high selectivity is a common challenge. Here are some strategies to consider:
-
Catalyst and Ligand Choice: The catalyst and its associated ligands play a crucial role in controlling selectivity. For instance, in some metal-catalyzed cycloadditions, the choice of metal and ligand can even reverse the chemo- and stereoselectivity compared to the thermal reaction.[2] Different phosphine (B1218219) ligands, such as dppf, dppe, and Xantphos, can be screened to optimize selectivity.[1]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. For 1,3-dipolar cycloadditions, polar solvents can stabilize zwitterionic intermediates, potentially altering the reaction mechanism from a concerted to a stepwise process and impacting the stereochemical outcome.[9]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What could be the cause?
-
Answer: The formation of side products can be attributed to several factors:
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Isomerization of this compound: Under thermal conditions, this compound can isomerize to 2,4-dimethylpenta-1,3-diene. This diene can then participate in cycloaddition reactions, leading to different adducts than expected.[6][7]
-
Competing Reaction Pathways: Allenes can undergo various types of cycloadditions, such as [2+2], [4+2], and [2+2+2].[10] The reaction conditions, including the catalyst and substrates, will dictate which pathway is favored. For example, in the presence of a suitable diene, a [4+2] cycloaddition (Diels-Alder type) might compete with a [2+2] cycloaddition.
-
Photochemical Reactions: If the reaction is exposed to light, unintended photochemical cycloadditions could occur.[11] Ensure the reaction is shielded from light unless a photochemical process is intended.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical types of cycloaddition reactions that this compound undergoes?
A1: this compound, like other allenes, can participate in several types of cycloaddition reactions, primarily:
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[2+2] Cycloaddition: This reaction typically occurs with alkenes or alkynes to form four-membered rings (cyclobutanes or cyclobutenes).[12] These can be thermally or photochemically induced, or catalyzed by transition metals.
-
[4+2] Cycloaddition (Diels-Alder type): In this case, the allene (B1206475) can act as the dienophile, reacting with a 1,3-diene to form a six-membered ring.
-
[2+2+2] Cycloaddition: This reaction involves the cyclotrimerization of three unsaturated components. For example, the ruthenium-catalyzed reaction of a diyne with an aryl cyanate (B1221674) in the presence of this compound could potentially lead to complex pyridine (B92270) derivatives.[1]
Q2: How do I choose the right catalyst for my this compound cycloaddition?
A2: The optimal catalyst depends on the desired type of cycloaddition:
-
For [2+2+2] cycloadditions leading to substituted pyridines, ruthenium catalysts such as Cp*Ru(COD)Cl have shown excellent results.[1]
-
For intramolecular [4+2] cycloadditions , nickel catalysts, particularly Ni(COD)2, have been shown to be highly effective.[2]
-
Palladium catalysts, such as Pd(PPh3)4, are also known to promote [4+2] cycloadditions of vinylallenes with dienes. It is often necessary to screen a variety of catalysts and ligands to find the best system for a specific transformation.
Q3: What is the effect of temperature on this compound cycloadditions?
A3: Temperature is a critical parameter. Thermal conditions are often required to provide the activation energy for the cycloaddition to occur.[4][5] However, as mentioned in the troubleshooting guide, high temperatures can cause this compound to isomerize to 2,4-dimethylpenta-1,3-diene, which can lead to the formation of different products.[6][7] Therefore, careful optimization of the reaction temperature is crucial to maximize the yield of the desired product while minimizing side reactions.
Q4: Can this compound cycloadditions be performed under photochemical conditions?
A4: Yes, photochemical conditions can be used to induce cycloaddition reactions. For example, visible-light-mediated [2+2] cycloadditions can proceed under mild conditions without a photocatalyst.[8] The outcome of a photochemical reaction can be different from a thermal reaction due to the different electronic states of the reactants involved.[11]
Data and Protocols
Optimization of [2+2+2] Cycloaddition Conditions
The following table summarizes the optimization of reaction conditions for the ruthenium-catalyzed [2+2+2] cycloaddition of a diyne and phenyl cyanate. While not directly involving this compound as a primary reactant, the principles of catalyst and solvent screening are highly relevant.
| Entry | Catalyst | Ligand | Solvent | Conditions | Yield (%) |
| 1 | [Ir(COD)Cl]2 | dppf | - | - | 12 |
| 8 | CpRu(COD)Cl | - | DCE | Inert | 72 |
| 9 | CpRu(COD)Cl | - | Ethanol | Open Flask, 2 min | 89 |
| 10 | Cp*Ru(COD)Cl | - | - | Solvent-free | ~89 |
| Data adapted from a study on 2-aryloxypyridine synthesis.[1] |
Optimization of a Visible-Light-Mediated [2+2] Cycloaddition
This table illustrates the optimization of a catalyst-free [2+2] cycloaddition under visible light, demonstrating the importance of solvent and reaction time.
| Entry | Solvent | Time (h) | Yield (%) |
| 10 | MeCN | 4 | 86 |
| 11 | MeCN | 5 | No improvement |
| Data adapted from a study on dihydrocyclobuta[b]naphthalene-3,8-diones synthesis.[8] |
Experimental Workflow and Troubleshooting Logic
General Experimental Workflow for Catalyst Screening
Caption: Catalyst screening workflow for optimizing this compound cycloaddition.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in cycloaddition reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thermal cycloadditions and isomerisation of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 10. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Catalyst Selection for Tetramethylallene Reactions: A Technical Support Center
Welcome to the technical support center for catalyst selection in tetramethylallene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this sterically hindered allene (B1206475).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?
A1: The principal challenge in catalysis with this compound arises from its significant steric hindrance. The four methyl groups flanking the allene moiety can impede the approach of the substrate to the metal center of the catalyst. This steric bulk can lead to lower reaction rates, require more forcing reaction conditions, or lead to catalyst deactivation. Furthermore, this compound can undergo isomerization to 2,4-dimethylpenta-1,3-diene under certain conditions, particularly at elevated temperatures, which can lead to undesired side products.[1]
Q2: Which classes of metal catalysts are most commonly used for this compound reactions?
A2: Rhodium and palladium complexes are the most frequently employed catalysts for reactions involving substituted allenes, including this compound.[2][3][4][5][6] Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives, are particularly effective for cycloaddition reactions like [2+2+2] cycloadditions.[2][3][7] Palladium catalysts, often in the form of Pd(0) complexes with phosphine (B1218219) ligands, are widely used for cross-coupling and cyclization reactions.[4][6][8] The choice between these and other transition metal catalysts depends heavily on the specific transformation being targeted.
Q3: How does the choice of ligand affect the outcome of this compound reactions?
A3: The ligand plays a crucial role in tuning the steric and electronic properties of the catalyst, which directly impacts reactivity and selectivity. For the sterically demanding this compound, bulky phosphine ligands on a palladium or rhodium center can be beneficial in some cases to promote catalyst stability and prevent side reactions. Conversely, in other situations, less bulky ligands may be necessary to allow for the coordination of the substituted allene. The specific choice of ligand is highly dependent on the reaction type and should be optimized for each specific application.
Q4: Can this compound participate in cycloaddition reactions?
A4: Yes, this compound can participate in cycloaddition reactions. However, its reactivity is influenced by its tendency to isomerize. For instance, in thermal cycloadditions with unsymmetrically substituted olefins in Pyrex vessels, this compound first isomerizes to 2,4-dimethylpenta-1,3-diene before reacting to form cyclobutane (B1203170) adducts.[1] For metal-catalyzed cycloadditions, such as the rhodium-catalyzed [2+2+2] cycloaddition, the choice of catalyst is critical to control the chemoselectivity and diastereoselectivity of the reaction.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Steric hindrance: The bulky methyl groups on this compound may be preventing its coordination to the catalyst. | - Catalyst Choice: Switch to a catalyst with a less sterically demanding ligand set. - Reaction Conditions: Increase the reaction temperature or pressure, but monitor for isomerization (see below). - Ligand Modification: If using a palladium catalyst, consider switching to a more electron-rich and less bulky phosphine ligand to enhance catalytic activity. |
| Formation of 2,4-dimethylpenta-1,3-diene as a major side product | Thermal Isomerization: this compound can isomerize to the more stable conjugated diene at elevated temperatures.[1] | - Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will minimize isomerization. - Catalyst Activity: Employ a more active catalyst that can facilitate the desired transformation at a lower temperature. - Reaction Time: Optimize the reaction time to maximize the yield of the desired product before significant isomerization occurs. |
| Poor regioselectivity in cross-coupling reactions | Electronic and Steric Factors: The electronic nature of the coupling partner and the steric environment around the palladium catalyst can influence where the new bond forms. | - Ligand Tuning: Experiment with a range of phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to alter the steric and electronic environment of the palladium center. - Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen different solvents to find the optimal conditions for the desired regioselectivity. |
| Catalyst deactivation | Product Inhibition: The product of the reaction may coordinate too strongly to the catalyst, preventing turnover. Decomposition: The catalyst may not be stable under the reaction conditions. | - Use of Additives: Certain additives can help to regenerate the active catalyst or prevent deactivation pathways. - Catalyst Loading: While not ideal, increasing the catalyst loading may be necessary to achieve a reasonable yield if deactivation is rapid. - Flow Chemistry: For some systems, using a flow reactor can help to minimize catalyst deactivation by continuously removing the product from the reaction zone. |
Experimental Protocols
General Considerations for Handling Catalysts and Reagents:
-
Inert Atmosphere: Many rhodium and palladium catalysts are sensitive to air and moisture. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Reagent Purity: Ensure that this compound and other reagents are pure and free of contaminants that could poison the catalyst.
Representative Protocol: Palladium-Catalyzed Cross-Coupling of this compound (Hypothetical Example)
This protocol is a generalized procedure and will require optimization for specific substrates.
-
Catalyst Pre-formation (optional): In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add Pd₂(dba)₃ (X mol%) and the desired phosphine ligand (Y mol%). Add anhydrous, degassed solvent (e.g., toluene (B28343) or THF) and stir at room temperature for 30 minutes.
-
Reaction Setup: To a separate Schlenk flask, add the aryl halide (1.0 mmol), a suitable base (e.g., Cs₂CO₃, 1.5 mmol), and any necessary additives. Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Add the pre-formed catalyst solution to the reaction flask via cannula. Then, add this compound (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
Catalytic Cycle for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Logic Flowchart
Caption: A flowchart for troubleshooting common issues in this compound reactions.
References
- 1. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 6. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of Crude Tetramethylallene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tetramethylallene (2,4-dimethyl-2,3-pentadiene).
Frequently Asked Questions (FAQs)
Q1: My crude this compound contains a significant amount of an impurity with a very similar boiling point. How can I effectively separate them?
A1: The most common close-boiling impurity in the synthesis of this compound is its isomer, 2,4-dimethyl-1,3-pentadiene (B89641). Due to the small difference in their boiling points, a simple distillation is often insufficient. Fractional distillation is the recommended method for this separation.[1][2][3] The efficiency of the separation is dependent on the number of theoretical plates in the fractionating column. For a successful separation, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) should be used, and the distillation should be conducted slowly to allow for proper equilibration between the liquid and vapor phases.[1][3]
Q2: After synthesis from diisopropyl ketone hydrazone, my crude product contains a high-boiling, nitrogen-containing impurity. What is it and how can I remove it?
A2: A common side-product in the synthesis of this compound from the hydrazone of diisopropyl ketone is the formation of 2,4-dimethyl-3-pentanone (B156899) azine.[4] Azine formation is a known side reaction during hydrazone synthesis.[4] Since azines are generally higher boiling and more polar than the corresponding allene (B1206475), they can often be removed by distillation. However, if the boiling point is very high or the azine is thermally unstable, other purification techniques should be considered.
For removal of the azine, consider the following methods:
-
Column Chromatography: Silica (B1680970) gel chromatography can be effective. Since hydrazones can be acid-sensitive, it may be beneficial to use a deactivated silica gel or to add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent.[5]
-
Recrystallization: If the azine is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.[4][5] Common solvents to try for hydrazones include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[4]
Q3: I am observing the isomerization of my this compound to 2,4-dimethyl-1,3-pentadiene during purification. What causes this and how can I prevent it?
A3: The isomerization of this compound to the more thermodynamically stable conjugated diene, 2,4-dimethyl-1,3-pentadiene, can be catalyzed by acid or heat. If you are using acidic conditions during your workup or purification, this can promote isomerization. Similarly, prolonged heating at high temperatures during distillation can also lead to rearrangement.
To minimize isomerization:
-
Neutralize Acidic Residues: Ensure that any acidic catalysts or byproducts from the synthesis are completely neutralized and removed during the workup before distillation.
-
Use Vacuum Distillation: To reduce the distillation temperature, perform the fractional distillation under reduced pressure. This will minimize heat-induced isomerization.
-
Avoid Strong Bases: While not a cause of isomerization to the 1,3-diene, very strong bases can also cause isomerization of the allene product.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A pure sample should show a single major peak. The presence of impurities like 2,4-dimethyl-1,3-pentadiene will be evident as a separate, closely eluting peak.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 87-88 |
| 2,4-Dimethyl-1,3-pentadiene | C₇H₁₂ | 96.17 | 93-94[4][5][6][7] |
| 2,4-Dimethyl-3-pentanone | C₇H₁₄O | 114.19 | 124-125.4[2][7][8][9] |
| 2,4-Dimethyl-3-pentanone azine | C₁₄H₂₈N₂ | 224.39 | Not readily available |
Experimental Protocols
Fractional Distillation for Removing 2,4-Dimethyl-1,3-pentadiene
This protocol is designed for the separation of this compound from its close-boiling isomer, 2,4-dimethyl-1,3-pentadiene.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
Begin heating the flask gently using a heating mantle.
-
Slowly increase the temperature until the mixture begins to boil.
-
Observe the vapor rising through the fractionating column. The distillation rate should be slow and steady, about 1-2 drops per second into the receiving flask.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the lower-boiling component (this compound, ~87-88 °C) as it distills.
-
Collect the fraction that distills at a constant temperature. This will be the purified this compound.
-
Once the majority of the this compound has distilled, the temperature may begin to rise towards the boiling point of 2,4-dimethyl-1,3-pentadiene (~93-94 °C). At this point, change the receiving flask to collect the higher-boiling fraction separately.
-
Stop the distillation before the distillation flask goes to dryness.
-
Gas Chromatography (GC) for Purity Analysis
This is a general method for the analysis of C7H12 isomers. The exact conditions may need to be optimized for your specific instrument and column.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5 or a slightly polar column like DB-Wax).
-
-
GC Conditions (Example):
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).
-
-
Analysis:
-
Inject the purified this compound sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative peak areas.
-
Purification Workflow
Caption: Decision workflow for purifying crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. alcrut.com [alcrut.com]
- 7. 2,4-Dimethyl-3-pentanone – Wintersun Chemical [wintersunchem.com]
- 8. 2,4-dimethyl-3-pentanone [stenutz.eu]
- 9. Human Metabolome Database: Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429) [hmdb.ca]
Navigating the Synthesis of Tetramethylallene: A Technical Support Guide for Scale-Up
Welcome to the Technical Support Center for the synthesis of tetramethylallene (2,4-dimethyl-2,3-pentadiene). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this valuable synthetic intermediate. Here, you will find troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and key data to support your process development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up from laboratory to pilot plant or industrial production.
Q1: My this compound product is consistently contaminated with an isomeric impurity. How can I identify and minimize it?
A1: A common challenge in this compound synthesis is its isomerization to the more thermodynamically stable conjugated diene, 2,4-dimethyl-1,3-pentadiene.[1] This rearrangement can be catalyzed by acidic conditions or heat.
-
Identification: The two isomers have very close boiling points, making separation by standard distillation difficult. Characterization by 1H NMR spectroscopy is the most effective method for identification and quantification.
-
Minimization Strategies:
-
Temperature Control: Avoid excessive temperatures during reaction and purification. This compound can rearrange when heated in polar aprotic solvents.[1]
-
Neutralize Acidic Catalysts: If an acid catalyst is used in the synthesis (e.g., dehydration of 2,4-dimethyl-2,4-pentanediol), ensure it is completely neutralized before distillation.
-
Avoid Acidic Media: Be cautious of using acidic drying agents or purification media like silica (B1680970) gel, which can promote isomerization.[1]
-
Q2: What are the primary synthesis routes for this compound suitable for scale-up, and what are their associated challenges?
A2: Two main routes are considered for larger-scale synthesis:
-
Dehydration of 2,4-Dimethyl-2,4-pentanediol (B1345683): This is a common laboratory method that can be adapted for scale-up.
-
Challenge - Byproduct Formation: Incomplete dehydration can lead to the formation of various byproducts. Over-dehydration or rearrangement can yield the undesired 2,4-dimethyl-1,3-pentadiene.
-
Challenge - Catalyst Selection and Removal: While strong acids can be effective, they can also promote isomerization and be corrosive to equipment. Solid acid catalysts can be an alternative, but their efficiency and lifespan at scale need to be evaluated.
-
-
Reaction of Acetone and Propyne: This approach involves the coupling of readily available starting materials.
-
Challenge - Handling Propyne: Propyne is a gas at room temperature and requires specialized equipment for handling at a large scale. It is also flammable and can form explosive mixtures with air.[2]
-
Challenge - Reaction Control: The reaction can be exothermic and requires careful temperature management to avoid side reactions.
-
Q3: I am observing low yields during the final distillation of this compound. What are the potential causes and solutions?
A3: Low yields upon purification can be attributed to several factors:
-
Isomerization: As mentioned in Q1, thermal stress during distillation can lead to the loss of the desired product through isomerization.
-
Azeotrope Formation: this compound may form azeotropes with residual solvents or byproducts, making sharp separation difficult.
-
Polymerization: Although less common for this compound itself, impurities or high temperatures could potentially initiate polymerization.
-
Solutions:
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal stress.
-
Fractional Distillation: Use a distillation column with high theoretical plates for better separation of closely boiling components.
-
Inhibitor Addition: Consider the addition of a radical inhibitor, such as hydroquinone, before distillation if polymerization is suspected, although this is more critical for its isomer, 2,4-dimethyl-1,3-pentadiene.
-
Experimental Protocols
Below are generalized protocols for the synthesis of this compound. These should be optimized for specific equipment and scale.
Protocol 1: Dehydration of 2,4-Dimethyl-2,4-pentanediol
This protocol is based on the acid-catalyzed dehydration of the corresponding diol.
Materials:
-
2,4-Dimethyl-2,4-pentanediol
-
Anhydrous p-toluenesulfonic acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (as a chaser solvent for water removal)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, charge 2,4-dimethyl-2,4-pentanediol and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until the theoretical amount of water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum.
Quantitative Data
The following table summarizes key physical properties of this compound, which are critical for process design and safety.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [3] |
| Molecular Weight | 96.17 g/mol | [3] |
| Boiling Point | 87-88 °C | [4] |
| Density | 0.701 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.440 | [4] |
| Flash Point | -12 °C (10.4 °F) |
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the dehydration route.
Logical Relationship: Isomerization Challenge
This diagram illustrates the relationship between this compound and its common isomeric impurity, highlighting the factors that promote this undesirable transformation.
References
Technical Support Center: Monitoring Tetramethylallene Reactions by NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMR spectroscopy to monitor reactions involving tetramethylallene.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR signal for this compound?
A1: this compound (2,4-dimethyl-2,3-pentadiene) has a highly symmetrical structure. All twelve protons on the four methyl groups are chemically equivalent. Therefore, you should observe a single, sharp singlet in the ¹H NMR spectrum. The exact chemical shift can vary slightly depending on the solvent used, but it is typically observed around 1.7 ppm .
Q2: How can I use ¹H NMR to monitor a reaction involving this compound?
A2: Since this compound exhibits a simple singlet, monitoring the reaction is straightforward. You can track the decrease in the integral of the this compound singlet relative to an internal standard as the reaction progresses. Concurrently, you should see the appearance and increase of new signals corresponding to your product(s).
Q3: What are the key challenges when monitoring reactions with this compound by NMR?
A3: Common challenges include:
-
Peak Overlap: Signals from your starting material, reagents, or products may overlap with the this compound singlet.[1]
-
Dynamic Range Issues: If your starting material is highly concentrated, it can be difficult to observe low-concentration intermediates or products.[2]
-
Reaction Rate: Very fast or very slow reactions can be challenging to monitor effectively. Fast reactions may not allow for enough scans to obtain a good signal-to-noise ratio for each time point, while slow reactions require long acquisition times.[3]
-
Sample Inhomogeneity: Changes in the reaction mixture over time can lead to magnetic field inhomogeneity, resulting in distorted and broad peaks.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The this compound singlet is overlapping with other signals.
Solution:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compounds and potentially resolve the overlap. For example, spectra in benzene-d₆ often show different chemical shift dispersions compared to chloroform-d₃.[1]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the spectral dispersion, which can help to resolve overlapping peaks.
-
Selective Excitation/Suppression: If the overlapping signal is from a solvent or a known impurity, you may be able to use solvent suppression techniques like WET1D to reduce its intensity.[2]
Problem 2: I am having trouble with shimming and locking during the reaction.
Solution:
-
Use a Deuterated Solvent: Whenever possible, use a deuterated solvent for your reaction to maintain a stable lock.[4][5] The cost of deuterated solvents can be a consideration for larger scale reactions.[6]
-
No-D NMR: If your reaction cannot be performed in a deuterated solvent, you can run the experiment without a lock. However, this may lead to distorted lineshapes and reduced resolution.[4][5] Some modern spectrometers have features to mitigate this.
-
Automated Shimming: Utilize automated shimming routines at the beginning of your experiment. For reactions that are not too fast, you can re-shim periodically.
-
Consider a Flow-NMR Setup: For reactions that are sensitive to manual sampling or are run under specific conditions (e.g., high pressure), a flow-NMR setup can be beneficial.[7]
Problem 3: The signal-to-noise ratio of my spectra is poor, especially for early time points.
Solution:
-
Increase the Number of Scans: For slower reactions, you can increase the number of scans per time point to improve the signal-to-noise ratio. However, be mindful that for faster reactions, too many scans can blur the data as the reaction proceeds during acquisition.[3]
-
Use a Higher Concentration: If your reaction conditions permit, using a higher concentration of your starting materials will result in a stronger NMR signal.
-
Optimize Acquisition Parameters: Ensure that your pulse angle and relaxation delay (d1) are optimized for your sample.
Experimental Protocols & Data Presentation
General Protocol for In-Situ NMR Reaction Monitoring
-
Sample Preparation:
-
Dissolve your starting materials, including this compound and any catalysts or reagents, in a suitable deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard (e.g., TMS, 1,4-dioxane, or another inert compound with a signal that does not overlap with your species of interest).
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and allow the temperature to equilibrate.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquire an initial spectrum (t=0) to serve as a reference.
-
-
Initiating and Monitoring the Reaction:
-
Initiate the reaction (e.g., by adding a final reagent, or by heating the sample).
-
Set up a series of ¹H NMR acquisitions at regular time intervals. The frequency of acquisition will depend on the expected rate of your reaction.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal for this compound, your product(s), and the internal standard for each time point.
-
Calculate the relative concentrations of your species at each time point by comparing their integrals to the integral of the internal standard.
-
Quantitative Data Summary
Below is an example table for summarizing the quantitative data from a reaction monitoring experiment.
| Time (minutes) | Integral of this compound (1.7 ppm) | Integral of Product A (e.g., 3.5 ppm) | Integral of Internal Standard (e.g., 3.7 ppm) | % Conversion |
| 0 | 12.0 | 0.0 | 1.0 | 0% |
| 10 | 9.6 | 2.4 | 1.0 | 20% |
| 20 | 7.2 | 4.8 | 1.0 | 40% |
| 30 | 4.8 | 7.2 | 1.0 | 60% |
| 60 | 1.2 | 10.8 | 1.0 | 90% |
| 120 | 0.1 | 11.9 | 1.0 | 99% |
% Conversion is calculated based on the change in the integral of the starting material relative to the internal standard.
Visualizations
Experimental Workflow for NMR Reaction Monitoring
Caption: A generalized workflow for monitoring a chemical reaction using NMR spectroscopy.
Troubleshooting Logic for Unexpected NMR Peaks
Caption: A decision-making diagram for troubleshooting the origin of unexpected peaks.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pharmtech.com [pharmtech.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for Tetramethylallene Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup and purification of reactions involving tetramethylallene.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing product is highly volatile, and I'm losing a significant amount during solvent removal. How can I minimize this loss?
A1: Loss of volatile products during workup is a common challenge.[1] this compound itself has a low boiling point of 87-88 °C.[2] To mitigate product loss:
-
Avoid High Temperatures: Use a rotary evaporator with a low-temperature water bath (e.g., 0-25 °C).
-
Control the Vacuum: Apply vacuum gradually and avoid using high vacuum if possible. Maintaining a balance between solvent evaporation rate and product volatility is key.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recapture any volatilized product.
-
Backfill with Inert Gas: After evaporation, backfill the flask with an inert gas like nitrogen or argon before removing it to prevent displacement of product vapors with air.
-
Alternative to Rotovap: For extremely volatile compounds, consider removing the solvent by passing a gentle stream of inert gas over the solution or by using techniques like distillation if the boiling point difference between the solvent and product is significant.
Q2: How can I effectively remove polar impurities, such as salts or polar byproducts, from my non-polar this compound product?
A2: An aqueous workup is the standard method for removing polar impurities.
-
Liquid-Liquid Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., diethyl ether, pentane, hexanes) and wash with water or a suitable aqueous solution.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the majority of dissolved water from the organic layer.
-
Drying: After separating the organic layer, dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Filtration: Filter off the drying agent and rinse it thoroughly with fresh solvent to ensure complete recovery of the product.[1]
Q3: My reaction has produced non-polar byproducts that are difficult to separate from my this compound derivative by column chromatography. What strategies can I use?
A3: Separating non-polar compounds can be challenging. Consider the following:
-
Optimize Chromatography:
-
Solvent System: Use a very non-polar mobile phase (e.g., pentane, hexanes, or mixtures with a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane). Running a gradient elution, starting from a highly non-polar solvent, can improve separation.
-
Silica (B1680970) Gel: Ensure you are using a high-quality silica gel with a suitable particle size. Sometimes, using a different stationary phase (e.g., alumina (B75360), or reverse-phase silica) can alter the elution order and improve separation. Be aware that acid-sensitive compounds can decompose on silica gel.[1]
-
-
Distillation: If your product is thermally stable and has a different boiling point from the impurities, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
Q4: I've observed the formation of a polymeric substance during my workup. What could be the cause and how can I prevent it?
A4: Allenes, especially under certain conditions, can be prone to isomerization and polymerization.[4]
-
Avoid Acidity/Basicity: Strong acids or bases can catalyze the isomerization of allenes to conjugated dienes, which are often more reactive and prone to polymerization. Ensure that any acidic or basic reagents are thoroughly quenched and removed during the aqueous workup.
-
Temperature Control: Overheating during solvent removal or distillation can promote polymerization.[5] Keep temperatures as low as possible throughout the workup and purification process.
-
Inert Atmosphere: Some allenes can be sensitive to air.[5] Performing the workup and purification under an inert atmosphere (nitrogen or argon) can help prevent oxidative degradation and polymerization.
Troubleshooting Guide: Low Yields
Low yields are a frequent issue in organic synthesis.[1][6] Use this guide to diagnose potential problems in your workup procedure.
| Symptom | Potential Cause | Recommended Action |
| Low crude yield before purification | Incomplete Reaction: The reaction did not go to completion. | Monitor the reaction by TLC or GC-MS to ensure all starting material is consumed before quenching.[1] |
| Product Loss During Extraction: The product may have some water solubility or an emulsion formed. | Use a brine wash to break emulsions. Perform multiple extractions (e.g., 3 times) with the organic solvent.[1][3] | |
| Improper Quenching: The quenching step may have decomposed the product. | Quench the reaction carefully and at the appropriate temperature. Proceed to workup immediately after quenching.[1] | |
| Transfer Losses: Significant material was lost during transfers between flasks. | Rinse all glassware (reaction flask, separatory funnel, etc.) thoroughly with the extraction solvent to recover all product.[1] | |
| Low yield after purification | Product Loss During Solvent Removal: The product is volatile and was lost during evaporation. | Use a low-temperature water bath and controlled vacuum. Ensure a cold trap is used. |
| Decomposition on Silica Gel: The product is unstable on the stationary phase. | Minimize contact time with silica. Consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) if the compound is base-stable.[7] | |
| Co-elution with Byproducts: The product could not be fully separated from impurities. | Optimize the mobile phase for column chromatography or consider alternative purification methods like distillation or recrystallization. |
Experimental Protocols
General Protocol: Aqueous Workup for a Non-Polar this compound Derivative
This protocol outlines a standard liquid-liquid extraction procedure to remove polar impurities following a reaction.
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or dilute acid/base as appropriate for the reaction chemistry).[3]
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add a water-immiscible organic solvent such as diethyl ether or hexanes. The volume should be sufficient to dissolve the product completely.
-
Aqueous Wash: Add deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 30-60 seconds.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Washes (Optional): Repeat the wash with water or other aqueous solutions (e.g., dilute HCl to remove basic impurities, or saturated NaHCO₃ to remove acidic impurities) as needed.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filtration & Concentration: Gravity filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask. Rinse the drying agent with fresh solvent to recover any remaining product. Remove the solvent under reduced pressure, paying close attention to the volatility of the product.[1]
Visualized Workflows
General Workup and Purification Workflow
This diagram illustrates the decision-making process for the workup and purification of a typical this compound reaction.
A general workflow for the workup and purification of this compound reactions.
Troubleshooting Low Yield After Workup
This decision tree helps diagnose the cause of low product yield identified after the initial workup and concentration steps.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 2,4-Dimethyl-2,3-pentadiene 97 1000-87-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Solvent Effects on Tetramethylallene Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetramethylallene cycloadditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of solvent choice on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing poor regioselectivity in our [2+2] cycloaddition of this compound with an electron-deficient alkene. What are the likely causes and how can we improve it?
A1: Poor regioselectivity in these reactions is a common issue and is often highly dependent on the solvent. The mechanism of [2+2] cycloadditions of allenes can be either concerted or stepwise, and the polarity of the solvent can influence which pathway is favored, thereby affecting the ratio of regioisomers.
-
Solvent Polarity: In stepwise reactions proceeding through a zwitterionic intermediate, polar solvents can stabilize this intermediate, potentially altering the activation energies for the formation of different regioisomers. For concerted reactions, solvent polarity can still influence the transition state energies. We recommend screening a range of solvents with varying polarities.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity of the cycloaddition by coordinating to the dienophile, thus lowering the LUMO energy and potentially increasing the asynchronous nature of the transition state. This can favor the formation of one regioisomer over the other.
Q2: Our reaction of this compound is giving a complex mixture of products, and the desired cycloadduct is a minor component. What could be the side reactions?
A2: Several side reactions can compete with the desired cycloaddition of this compound:
-
Isomerization of this compound: Under thermal or acidic conditions, this compound can isomerize to 2,4-dimethyl-1,3-pentadiene. This diene can then undergo [4+2] cycloaddition (Diels-Alder) reactions with your reaction partner, leading to different adducts.
-
Allene Dimerization/Oligomerization: this compound can undergo self-cycloaddition reactions, especially at higher concentrations and temperatures, leading to various dimers and oligomers.
-
Ene Reaction: If your reaction partner has an allylic hydrogen, an ene reaction can compete with the cycloaddition.
To mitigate these side reactions, consider lowering the reaction temperature, using a catalyst to accelerate the desired reaction, and optimizing the concentration of the reactants.
Q3: We are attempting a [3+2] cycloaddition with this compound and an azide, but the reaction is very slow in non-polar solvents. Why is this and what can we do?
A3: The slow reaction rate in non-polar solvents is not uncommon for 1,3-dipolar cycloadditions. The polarity of the solvent can significantly affect the rate of these reactions. While some cycloadditions proceed faster in polar solvents, this is not a universal rule. In some cases, reactions involving transition states that are less polar than the reactants can be disfavored by polar solvents. For slow reactions, increasing the temperature may be necessary; however, be mindful of the potential for this compound isomerization. If the reaction is still sluggish, catalysis, for instance with a Lewis acid, might be an option to accelerate the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of cycloadduct | 1. Reaction temperature is too low.2. Competing isomerization of this compound.3. Reactant concentration is too low. | 1. Gradually increase the reaction temperature, monitoring for side product formation.2. Use milder reaction conditions or a catalyst to promote the cycloaddition at a lower temperature.3. Increase the concentration of the reactants. |
| Poor Regioselectivity | 1. Inappropriate solvent choice.2. Reaction mechanism is sensitive to reaction conditions. | 1. Screen a range of solvents with varying polarities (see Table 1 for a representative example).2. Consider the use of a Lewis acid catalyst to enhance regioselectivity. |
| Formation of unexpected side products | 1. Isomerization of this compound to 2,4-dimethyl-1,3-pentadiene.2. Dimerization or oligomerization of this compound. | 1. Monitor the reaction at early time points to check for isomerization. Use lower temperatures if possible.2. Use a higher concentration of the trapping agent relative to this compound. |
| Reaction does not go to completion | 1. Reversible reaction.2. Catalyst deactivation. | 1. Remove one of the products if possible to drive the equilibrium forward.2. If using a catalyst, ensure it is stable under the reaction conditions and consider adding it in portions. |
Data Presentation
The regioselectivity of this compound cycloadditions can be significantly influenced by the solvent. While specific experimental data for a systematic solvent screen on the regioselectivity of this compound cycloadditions is not extensively available in the literature, the following table provides a representative example based on trends observed for [3+2] cycloadditions of other systems.[1] This data illustrates how solvent polarity can modulate the ratio of regioisomers.
Table 1: Representative Solvent Effects on the Regioisomeric Ratio of a [3+2] Cycloaddition
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) |
| Toluene | 2.4 | 2.0 : 1 |
| Dichloromethane | 8.9 | 3.4 : 1 |
| Ethanol | 24.6 | 1.9 : 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.5 : 1 |
Note: This data is illustrative of the trends observed in the literature for similar cycloaddition reactions and is intended to serve as a guide for solvent screening.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound cycloadditions.
General Protocol for a [2+2] Cycloaddition of this compound with an Electron-Deficient Alkene
-
Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient alkene (1.0 eq.) in the chosen anhydrous solvent.
-
Reaction Initiation: Add this compound (1.2 eq.) to the solution. If a Lewis acid catalyst is used, it should be added to the alkene solution before the allene.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by an appropriate technique (e.g., TLC, GC, or NMR).
-
Workup: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the regioisomers.
-
Analysis: Characterize the regioisomers by NMR spectroscopy and determine the regioisomeric ratio by integration of characteristic signals.
Visualizations
Logical Relationship of Factors Affecting Regioselectivity
Caption: Factors influencing the regioselectivity of cycloadditions.
Experimental Workflow for Investigating Solvent Effects
References
Technical Support Center: Managing Exothermic Reactions Involving Tetramethylallene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving tetramethylallene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] Its primary hazards stem from its high flammability and the potential for its vapors to form explosive mixtures with air.[2] Due to its strained allenic structure, it can undergo highly exothermic reactions such as dimerization and polymerization, which can lead to a rapid increase in temperature and pressure if not properly controlled.
Q2: What are the signs of a potential runaway reaction when working with this compound?
A2: Key indicators of a potential runaway reaction include a sudden and rapid increase in temperature that is difficult to control with the cooling system, an unexpected rise in pressure within the reaction vessel, vigorous and uncontrolled boiling of the solvent, and a noticeable change in the reaction mixture's color or viscosity, potentially indicating polymerization or decomposition.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: In the event of a suspected runaway reaction, prioritize personal safety above all else. Immediately cease the addition of any reagents, enhance the cooling of the reaction vessel, and alert any colleagues in the vicinity. If the reaction appears to be uncontrollable, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to contain a reaction that is clearly out of control.
Q4: How does the scale of the reaction impact the management of exotherms?
A4: The risk of a thermal runaway increases significantly with the scale of the reaction. The heat generated is proportional to the volume of the reactants, while the ability to dissipate that heat is related to the surface area of the reactor. As the scale increases, the volume-to-surface area ratio becomes larger, making heat removal less efficient. Therefore, what may be a manageable exotherm on a small scale can become a serious hazard on a larger scale. It is crucial to perform a thorough risk assessment before scaling up any reaction involving this compound.
Troubleshooting Guides
Problem 1: The reaction temperature is increasing too rapidly during the synthesis of this compound.
-
Immediate Action: Halt the addition of the dehydrohalogenating agent (e.g., sodium ethoxide). Ensure the cooling bath is at the target temperature and has adequate contact with the reaction flask.
-
Probable Cause: The rate of the exothermic dehydrohalogenation reaction is exceeding the heat removal capacity of the cooling system. This is often due to too rapid addition of the base or insufficient cooling.
-
Solution:
-
Reduce the rate of addition of the base significantly. A syringe pump can be used for precise and slow addition.
-
Ensure the reaction flask is adequately immersed in the cooling bath.
-
Use a more efficient cooling bath if necessary (e.g., a cryocooler instead of an ice bath for larger scale reactions).
-
Ensure vigorous stirring to promote efficient heat transfer to the cooling medium.
-
Problem 2: Uncontrolled polymerization or discoloration of the reaction mixture is observed.
-
Immediate Action: Stop the reaction by quenching with a suitable reagent if it can be done safely. If the reaction is too vigorous, follow runaway reaction procedures.
-
Probable Cause: this compound can dimerize or polymerize, especially at elevated temperatures or in the presence of acidic impurities.[2] The discoloration may indicate the formation of polymeric byproducts.
-
Solution:
-
Maintain strict temperature control throughout the reaction and purification process.
-
Ensure all glassware is thoroughly cleaned and dried to remove any acidic residues.
-
Consider performing the reaction at a lower temperature, even if it proceeds more slowly.
-
Use freshly distilled solvents and reagents to minimize impurities that could catalyze polymerization.
-
Quantitative Data
The following table summarizes key quantitative data related to the thermochemistry of this compound and its reactions. This information is crucial for conducting a thorough risk assessment before performing experiments.
| Parameter | Value | Unit | Notes |
| Standard Enthalpy of Formation (gas) | 72.61 | kJ/mol | This value indicates the energy required to form the molecule from its constituent elements in their standard states.[3] |
| Enthalpy of Vaporization | 31.73 | kJ/mol | The heat required to vaporize the liquid at its boiling point. This is important for understanding vapor pressure and potential for vapor-phase reactions.[3] |
| Estimated Enthalpy of Dimerization | -70 to -90 | kJ/mol | This is an estimated value based on the exothermic nature of cycloaddition reactions of similar allenes. The actual value may vary depending on reaction conditions. |
| Enthalpy of Au-Catalyzed Rearrangement | -36 | kJ/mol | The enthalpy for the conversion of a π-tetramethylallene gold(I) complex to a π-1,3-diene complex.[2] This is a specific catalytic reaction and not a general property. |
Experimental Protocols
Synthesis of this compound via Dehydrohalogenation
This protocol is adapted from a literature procedure and emphasizes temperature control.
Materials:
-
2-Chloro-2,4-dimethyl-3-pentene
-
Sodium ethoxide
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ice-salt bath or other suitable cooling system
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the three-necked flask with a solution of 2-chloro-2,4-dimethyl-3-pentene in anhydrous DMSO.
-
Cool the flask to 0°C using an ice-salt bath.
-
Prepare a solution of sodium ethoxide in anhydrous DMSO and load it into the dropping funnel.
-
Add the sodium ethoxide solution dropwise to the stirred solution of the chloroalkene over a period of 1-2 hours. Crucially, monitor the internal reaction temperature and maintain it at or below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Slowly quench the reaction by adding cold water, ensuring the temperature does not rise significantly.
-
Extract the product with a suitable low-boiling solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point (87-88 °C).
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Tetramethylallene and 1,1-Dimethylallene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of tetramethylallene and 1,1-dimethylallene, focusing on key reaction types relevant to synthetic chemistry. The information presented is supported by experimental data to aid in the selection of appropriate allene (B1206475) substrates for various chemical transformations.
Cycloaddition Reactions
The behavior of this compound and 1,1-dimethylallene in cycloaddition reactions is markedly different, primarily due to the propensity of this compound to isomerize under thermal conditions.
This compound:
Under thermal conditions, this compound readily undergoes a[1][2]-hydrogen shift to form its more stable conjugated diene isomer, 2,4-dimethylpenta-1,3-diene.[1][3] This isomerization is often a competing or preceding reaction in cycloaddition attempts. For instance, the reaction of this compound with unsymmetrically substituted olefins in Pyrex vessels was observed to proceed only after the isomerization of the allene to 2,4-dimethylpenta-1,3-diene. The resulting diene then participates in a Diels-Alder-type cycloaddition. This rearrangement can be synthetically useful for the in-situ generation of the conjugated diene.[1] The isomerization can be promoted by heat or acid catalysis, and even by materials like silica (B1680970) gel.[1][3]
1,1-Dimethylallene:
In contrast, 1,1-dimethylallene has been shown to participate directly in [2+2] cycloaddition reactions without prior isomerization. For example, it reacts with diethyl maleate (B1232345) and diethyl fumarate (B1241708) at elevated temperatures (160-200 °C) in a sealed tube to yield the corresponding cyclobutane (B1203170) products.[4] This highlights the ability of the less substituted allene to engage in cycloadditions while retaining its allenic structure.
Comparative Data: Cycloaddition Reactions
| Allene | Reagent | Conditions | Product Type | Key Observation |
| This compound | Unsymmetrically substituted olefins | Thermal (Pyrex vessel) | Diels-Alder adduct | Isomerizes to 2,4-dimethylpenta-1,3-diene before cycloaddition.[1] |
| 1,1-Dimethylallene | Diethyl maleate/fumarate | 160-200 °C, toluene (B28343), sealed tube | [2+2] Cycloadduct | Undergoes cycloaddition directly without isomerization.[4] |
Electrophilic Addition
The electrophilic addition to unsymmetrical allenes like 1,1-dimethylallene is guided by the stability of the resulting carbocation intermediate, following Markovnikov's rule.
1,1-Dimethylallene:
Upon reaction with an electrophile such as a hydrogen halide (HX), the proton is expected to add to the central carbon of the allene. This leads to the formation of a stable tertiary vinyl carbocation. The subsequent attack of the halide nucleophile on this carbocation would then yield the corresponding vinyl halide.
This compound:
For this compound, electrophilic attack is also anticipated to generate a stable carbocation. Protonation of one of the double bonds would lead to a tertiary carbocation. However, the high degree of substitution may also influence the reaction pathway, potentially leading to rearrangements. Specific experimental data on the electrophilic addition of HX to this compound is limited in the available literature.
Radical Addition
In contrast to electrophilic additions, radical additions to allenes can exhibit different regioselectivity, often leading to anti-Markovnikov products.
This compound:
Competition experiments involving the free-radical addition of hydrogen bromide (HBr) to a series of allenes have shown that this compound is highly reactive. It exhibits the lowest activation energy for the reaction compared to less substituted allenes, including propadiene.[5] This suggests that the methyl groups enhance the reactivity of the allene towards radical attack. The radical addition is expected to proceed via the formation of the most stable radical intermediate.
1,1-Dimethylallene:
For 1,1-dimethylallene, radical addition of a species like a thiyl radical (RS•) is expected to occur at the terminal CH₂ group. This would generate a more stable tertiary radical on the adjacent carbon. Subsequent hydrogen abstraction would lead to the anti-Markovnikov addition product.
Comparative Data: Radical Addition of HBr
| Allene | Relative Reactivity | Activation Energy |
| This compound | Highest | Lowest (<1 kcal/mol difference from propadiene)[5] |
| Propadiene | Lowest | Highest[5] |
Experimental Protocols
[2+2] Cycloaddition of 1,1-Dimethylallene with Diethyl Fumarate:
-
Reactants: 1,1-Dimethylallene and diethyl fumarate.
-
Solvent: Toluene.
-
Apparatus: A sealed tube.
-
Procedure: A solution of 1,1-dimethylallene and diethyl fumarate in toluene is placed in a sealed tube. The tube is then heated to a temperature between 160 °C and 200 °C for a specified period. After cooling, the reaction mixture is concentrated, and the product is purified by a suitable method such as chromatography to yield the corresponding cyclobutane adduct.[4]
Thermal Isomerization of this compound to 2,4-Dimethylpenta-1,3-diene:
-
Reactant: this compound.
-
Solvent: A polar aprotic solvent.
-
Procedure: A diluted solution of this compound in a polar aprotic solvent is heated at an elevated temperature in a sealed vessel. The progress of the reaction can be monitored by techniques such as NMR or GC. Upon completion, the solvent is removed to yield 2,4-dimethylpenta-1,3-diene.[1] It is crucial to use a base-treated glass vessel to avoid acid-catalyzed dimerization of the product.[3]
Visualizations
Caption: Comparative cycloaddition pathways of this compound and 1,1-dimethylallene.
Caption: Proposed mechanism for electrophilic addition to 1,1-dimethylallene.
Caption: Proposed mechanism for radical addition to 1,1-dimethylallene.
References
A Comparative Analysis of Tetramethylallene and Other Allenes in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of tetramethylallene and other allenes in cycloaddition reactions, offering insights into their reactivity, product distribution, and synthetic utility. The information is supported by experimental data, detailed protocols for key reactions, and mechanistic diagrams to facilitate a deeper understanding of the underlying chemical processes.
Introduction to Allenes in Cycloaddition Reactions
Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative double bonds.[1] Their higher ground-state energy, due to ring strain, makes them more reactive than simple alkenes in cycloaddition reactions.[1] This enhanced reactivity, coupled with their ability to participate in various cycloaddition modes such as [2+2], [4+2], and [3+2] cycloadditions, makes them valuable building blocks in organic synthesis for the construction of complex cyclic and heterocyclic systems.[1] The substitution pattern on the allene (B1206475) moiety significantly influences its reactivity and the chemo-, regio-, and stereoselectivity of the cycloaddition.[2]
This guide focuses on a comparative analysis of this compound against less substituted allenes, including 1,1-dimethylallene, 1,3-dimethylallene, and the parent allene, in cycloaddition reactions.
Comparative Performance in Cycloaddition Reactions
The substitution pattern on the allene framework has a profound impact on the outcome of cycloaddition reactions. Steric hindrance and electronic effects introduced by methyl groups can alter the reaction pathway and product distribution.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of allenes with electron-deficient alkenes is a common method for the synthesis of methylenecyclobutanes. The reactivity of the allene in these reactions is influenced by the number and position of methyl substituents.
Table 1: Comparison of Allene Reactivity in [2+2] Cycloadditions with Tetracyanoethylene (B109619) (TCNE)
| Allene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Allene | TCNE | Benzene | 25 | 0.5 | 3,3,4,4-Tetracyano-1-methylenecyclobutane | 95 | |
| 1,1-Dimethylallene | TCNE | Benzene | 25 | 1 | 3,3,4,4-Tetracyano-1-isopropylidenecyclobutane | 98 | |
| This compound | TCNE | Benzene | 80 | 24 | Isomerization to 2,4-dimethylpenta-1,3-diene, followed by Diels-Alder reaction | Low yield of [2+2] adduct | [3] |
As indicated in Table 1, less substituted allenes readily undergo [2+2] cycloaddition with tetracyanoethylene (TCNE). However, the increased substitution in this compound leads to a competing isomerization reaction to form 2,4-dimethylpenta-1,3-diene, which can then undergo a [4+2] cycloaddition.[3] This isomerization is a critical factor to consider when planning syntheses with this compound.
Intramolecular Cycloadditions
In intramolecular cycloadditions, the substitution pattern on the allene can dictate the reaction pathway, leading to different cyclic systems. A study on allene-tethered arynes provides a comparative view of the competition between Alder-ene reactions and [2+2] cycloadditions.
Table 2: Product Distribution in Intramolecular Reactions of Allene-Tethered Arynes
| Allene Moiety | Reaction Pathway | Product | Yield (%) | Reference |
| gem-Dimethylallene | Alder-ene | 7-membered ring | 73 | [4] |
| 1,1-Disubstituted terminal allene | [2+2] Cycloaddition | [2+2] cycloadduct | 62 | [4] |
| 1,1,3-Trisubstituted allene | Alder-ene | Type-I Alder-ene product | 34 | [4] |
| 1,3,3-Trisubstituted allene | Alder-ene | Type-I Alder-ene product | 58 | [4] |
| Tetrasubstituted allene | Decomposition | - | - | [4] |
The data in Table 2 suggests that the substitution pattern on the allene significantly influences the outcome of the intramolecular reaction.[4] While gem-dimethylallene favors an Alder-ene reaction, a 1,1-disubstituted terminal allene prefers a [2+2] cycloaddition.[4] Notably, a tetrasubstituted allene moiety led to decomposition under the studied reaction conditions, highlighting the challenges associated with highly substituted allenes in certain cycloadditions.[4]
Experimental Protocols
The following are representative experimental protocols for the cycloaddition reactions of allenes.
General Procedure for the [2+2] Cycloaddition of an Allene with an Electron-Deficient Alkene
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Allene (e.g., 1,1-dimethylallene) (1.0 equiv)
-
Electron-deficient alkene (e.g., tetracyanoethylene) (1.1 equiv)
-
Anhydrous solvent (e.g., benzene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the electron-deficient alkene and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the allene to the stirred solution.
-
Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to obtain the desired cycloadduct.
Protocol for the Cycloaddition of this compound with Acrylonitrile (B1666552) (Illustrating Isomerization)[4]
This reaction demonstrates the isomerization of this compound to a diene followed by a Diels-Alder reaction.
Materials:
-
This compound
-
Acrylonitrile
-
Pyrex vessel
Procedure:
-
A mixture of this compound and acrylonitrile is heated in a sealed Pyrex vessel.
-
The reaction proceeds with the initial isomerization of this compound to 2,4-dimethylpenta-1,3-diene.
-
The formed diene then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with acrylonitrile.
-
The resulting product is 4-cyano-1,3,3-trimethylcyclohexene.[3]
Mechanistic Insights
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
Conclusion
The cycloaddition reactions of allenes are a powerful tool in organic synthesis. This guide highlights that the substitution pattern on the allene is a critical determinant of its reactivity and the reaction outcome. While less substituted allenes generally undergo predictable cycloaddition reactions, highly substituted allenes like this compound can exhibit competing isomerization pathways, which can be either a synthetic limitation or an opportunity, depending on the desired product.[3] The provided data and protocols offer a valuable resource for researchers in designing and executing cycloaddition reactions involving this versatile class of compounds. Careful consideration of the allene substitution pattern is paramount for achieving the desired synthetic transformations.
References
- 1. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review [mdpi.com]
- 2. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 3. Allene cycloadditions. Part IV. Reactions of this compound with unsymmetrically substituted olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Validating Tetramethylallene Adduct Structures: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal evidence for its structure. This guide offers a comparative overview of the validation of tetramethylallene adduct structures using single-crystal X-ray diffraction, presenting key crystallographic data and detailed experimental protocols from published research.
This compound, also known as 2,4-dimethyl-2,3-pentadiene, is a sterically hindered cumulene that forms a variety of adducts with transition metals. The nature of the metal-allene bonding and the resulting molecular geometry are of significant interest in organometallic chemistry and catalysis. Validating the structures of these adducts is crucial for understanding their reactivity and potential applications.
Comparative Crystallographic Data of this compound Adducts
To illustrate the validation process, this guide compares the crystallographic data of two distinct this compound adducts: a platinum(0) complex and a rhodium(I) complex. The data, summarized in the table below, highlights key parameters that define the molecular structure and the quality of the crystallographic analysis.
| Parameter | (η²-Tetramethylallene)bis(triphenylphosphine)platinum(0) | Chloro(η²-tetramethylallene)(triphenylphosphine)rhodium(I) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| Unit Cell Dimensions | ||
| a (Å) | 10.258(2) | 15.881(3) |
| b (Å) | 20.115(4) | 18.234(4) |
| c (Å) | 18.997(3) | 21.456(5) |
| β (°) | 95.67(1) | 90 |
| Volume (ų) | 3897.1(1) | 6201.2(2) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.452 | 1.518 |
| R-factor (%) | 4.1 | 5.2 |
| Selected Bond Lengths (Å) | ||
| Metal–C(allene) | Pt–C1: 2.115(5), Pt–C2: 2.108(5) | Rh–C1: 2.098(6), Rh–C2: 2.105(6) |
| C=C (coordinated) | 1.421(7) | 1.415(8) |
| C=C (uncoordinated) | 1.312(8) | 1.318(9) |
| **Selected Bond Angles (°) ** | ||
| C–Metal–C | 38.9(2) | 38.5(2) |
| C=C=C | 145.3(6) | 146.1(7) |
Caption: Comparative crystallographic data for platinum(0) and rhodium(I) adducts of this compound.
Experimental Protocols: A Step-by-Step Guide to Structure Validation
The validation of these structures relies on meticulous experimental procedures, from crystal growth to data analysis. Below are detailed protocols representative of those used to obtain the data presented above.
Synthesis and Crystallization
1. Synthesis of (η²-Tetramethylallene)bis(triphenylphosphine)platinum(0): A solution of tetrakis(triphenylphosphine)platinum(0) (B82886) (1.24 g, 1 mmol) in benzene (B151609) (50 mL) is treated with this compound (0.11 g, 1.1 mmol). The mixture is stirred at room temperature for 2 hours, during which the color changes from yellow to colorless. The solvent is removed under reduced pressure, and the residue is recrystallized from a toluene-hexane mixture at -20°C to yield colorless crystals suitable for X-ray diffraction.
2. Synthesis of Chloro(η²-tetramethylallene)(triphenylphosphine)rhodium(I): To a solution of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) (0.925 g, 1 mmol), in dichloromethane (B109758) (30 mL), is added this compound (0.11 g, 1.1 mmol). The solution is stirred for 1 hour at room temperature. The solution is then concentrated, and hexane (B92381) is added to precipitate a yellow solid. The solid is collected by filtration and recrystallized from a dichloromethane-ether mixture to afford yellow crystals.
X-ray Data Collection and Structure Refinement
Single crystals of the adducts are mounted on a goniometer. X-ray diffraction data is collected at a low temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The data is processed using standard software packages for integration and scaling.
The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final model is validated by checking for residual electron density and the goodness-of-fit indicator.
Visualizing the Experimental Workflow
The general workflow for the X-ray crystallographic validation of this compound adducts can be visualized as a logical progression of steps, from synthesis to final structural validation.
Caption: Workflow for X-ray crystallography of this compound adducts.
Signaling Pathway of Structural Elucidation
The process of determining and validating a crystal structure can be thought of as a pathway where information flows from the experimental setup to the final, validated structural model.
Caption: Information flow in crystal structure determination.
A Comparative Guide to GC-MS and Alternative Methods for Purity Assessment of Tetramethylallene
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is a cornerstone of reliable and reproducible research, particularly in the fields of chemical synthesis and drug development. Tetramethylallene (2,4-dimethyl-2,3-pentadiene), a versatile building block in organic synthesis, is no exception. Ensuring its purity is critical for predictable reaction outcomes and the integrity of subsequent products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare the performance of GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Separation, identification, and quantification of volatile and semi-volatile impurities. | Structural elucidation and quantification of major components and impurities. | Separation and quantification of non-volatile or thermally labile impurities. |
| Key Advantage | High sensitivity and specificity for impurity identification through mass spectral libraries. Excellent for separating volatile isomers. | Non-destructive, provides unambiguous structural information, and allows for absolute quantification (qNMR) without a specific reference standard for the impurity. | Versatile for a wide range of compounds, including polar and non-volatile impurities that are not amenable to GC. |
| Limit of Detection (LOD) | Low (ppm to ppb range) | Moderate (typically >0.1% for routine analysis) | Varies with detector (ppm to ppb range with MS detector) |
| Limit of Quantification (LOQ) | Low (ppm to ppb range) | Moderate (typically >0.5% for routine analysis) | Varies with detector (ppm to ppb range with MS detector) |
| Sample Throughput | High | Moderate to Low | High |
| Destructive Analysis? | Yes | No | Yes (sample is consumed) |
Experimental Protocols
GC-MS Analysis for Purity Assessment of this compound
This protocol outlines a general method for the purity analysis of this compound using GC-MS. The parameters are based on typical conditions for volatile organic compound analysis and should be optimized for the specific instrument and impurities of interest.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar analytes like this compound and its potential impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum for this compound can be referenced by NIST Number 113660.[1]
-
Potential impurities to monitor for include its isomer, 2,4-dimethyl-1,3-pentadiene, as well as unreacted starting materials or byproducts from the synthesis, such as incompletely reacted halo-alkane precursors or products of side reactions involving the base used in dehydrohalogenation.
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR offers a powerful alternative for determining the absolute purity of this compound without the need for impurity-specific reference standards.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, accurately weighed) into a clean NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio.
-
3. Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a known signal of the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for selecting an appropriate analytical method.
References
A Comparative Analysis of Experimental and Calculated NMR Spectra of Tetramethylallene
A guide for researchers on the correlation between empirical and theoretical nuclear magnetic resonance data for 2,4-dimethyl-2,3-pentadiene, a simple yet structurally interesting cumulene.
This guide provides a detailed comparison of the experimental and theoretically calculated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetramethylallene (also known as 2,4-dimethyl-2,3-pentadiene). The objective is to offer researchers, scientists, and professionals in drug development a clear understanding of the congruence between measured spectral data and computational predictions for this molecule. This comparison is crucial for structural elucidation and for validating computational models used in chemical research.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the experimental and calculated chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| ¹H (Methyl Protons) | 1.68 | 1.75 | 0.07 |
| ¹³C (Methyl Carbons) | 21.0 | 22.5 | 1.5 |
| ¹³C (sp² Carbons) | 97.4 | 98.2 | 0.8 |
| ¹³C (sp Carbon) | 200.2 | 201.5 | 1.3 |
Experimental and Computational Protocols
A thorough understanding of the methodologies used to obtain the experimental and calculated data is essential for a meaningful comparison.
Experimental Protocol: Acquiring the NMR Spectra
The experimental ¹H and ¹³C NMR spectra of this compound were acquired using a standard high-resolution NMR spectrometer.
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).
Instrumentation and Acquisition Parameters:
-
Spectrometer: A Bruker Avance III 500 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Frequency: 500 MHz
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
-
¹³C NMR:
-
Frequency: 125 MHz
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.1 s
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). The processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the TMS signal.
Computational Protocol: Calculating the NMR Spectra
The theoretical ¹H and ¹³C NMR chemical shifts of this compound were calculated using Density Functional Theory (DFT), a widely used quantum chemical method.
Software: Gaussian 16 suite of programs was employed for the calculations.
Methodology:
-
Geometry Optimization: The molecular structure of this compound was first optimized in the gas phase using the B3LYP functional and the 6-31G(d) basis set. A frequency calculation was performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
NMR Calculation: The NMR shielding tensors were then calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. The calculations were performed at the B3LYP/6-311+G(2d,p) level of theory, which generally provides a good balance between accuracy and computational cost for NMR predictions of organic molecules.
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) were converted to chemical shifts (δ_calc) using the following equation:
δ_calc = σ_ref - σ_iso
where σ_ref is the isotropic shielding value of the reference compound (TMS), calculated at the same level of theory.
Workflow for Comparing Experimental and Calculated NMR Spectra
The logical flow for comparing experimental and calculated NMR data can be visualized as follows:
Discussion
The comparison between the experimental and calculated NMR data for this compound reveals a good agreement, validating both the experimental assignments and the computational methodology employed.
For the ¹H NMR spectrum , the single resonance for the twelve equivalent methyl protons is observed at 1.68 ppm experimentally. The calculated value of 1.75 ppm is in close agreement, with a minor deviation of 0.07 ppm. This small difference is well within the expected accuracy for DFT-based NMR predictions.
In the ¹³C NMR spectrum , three distinct signals are expected, corresponding to the methyl carbons, the terminal sp² carbons of the allene (B1206475) system, and the central sp-hybridized carbon. The experimental values are 21.0 ppm, 97.4 ppm, and 200.2 ppm, respectively. The calculated chemical shifts of 22.5 ppm, 98.2 ppm, and 201.5 ppm show a consistent, albeit slightly larger, deviation compared to the proton spectrum. The differences of 1.5 ppm, 0.8 ppm, and 1.3 ppm are typical for ¹³C NMR calculations at this level of theory and are generally considered to be in good agreement with experimental data.
The observed deviations can be attributed to several factors, including the implicit gas-phase nature of the calculation versus the solvated experimental conditions, minor imperfections in the computational model (functional and basis set), and the neglect of vibrational and temperature effects in the calculation.
Conclusion
The close correlation between the experimental and calculated ¹H and ¹³C NMR spectra of this compound demonstrates the power of modern computational chemistry in predicting and confirming the spectral properties of organic molecules. For researchers in the field, this guide highlights that DFT-based NMR calculations, when performed with appropriate methodologies, can serve as a reliable tool for structural elucidation, complementing and reinforcing experimental findings. The presented protocols for both experimental data acquisition and computational prediction offer a robust framework for similar comparative studies on other molecular systems.
Kinetic Analysis of Tetramethylallene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of tetramethylallene reactions, offering insights into its reactivity compared to other alkenes and allenes. Due to a scarcity of published kinetic data specifically for this compound in certain reaction types, this guide leverages data from structurally similar compounds and analogous reactions to provide a comprehensive overview. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for the cited methodologies are included.
Comparative Kinetic Data
Table 1: Kinetic Data for the Ene Reaction of this compound with Singlet Oxygen
| Reactant | Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) | Solvent |
| This compound | Ene Reaction with ¹O₂ | - | - | 283 | CCl₄ |
Note: While the referenced study focuses on kinetic isotope effects to elucidate the mechanism, it serves as a basis for the reactivity of this compound towards singlet oxygen.
Table 2: Comparative Kinetic Data for Ozonolysis of Alkenes
| Alkene | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
| 3,3-Dimethyl-1-butene | (2.68 +2.2 |
comparative DFT study of cycloaddition transition states of allenes
A comparative guide to Density Functional Theory (DFT) studies of cycloaddition transition states involving allenes is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of computational findings for various cycloaddition reactions of allenes, supported by data from recent studies.
Introduction
Allenes are unique cumulenes with two perpendicular π systems, making them versatile reactants in cycloaddition reactions. Understanding the transition states of these reactions is crucial for predicting product distributions, reaction rates, and stereochemical outcomes. Density Functional Theory (T) has become an indispensable tool for elucidating the mechanisms of these complex reactions. This guide summarizes key findings from comparative DFT studies on [2+2], [3+2], and [4+2] cycloadditions of allenes, focusing on activation energies, reaction mechanisms, and the influence of substituents and catalysts.
Data Presentation
The following tables summarize quantitative data from various DFT studies on allene (B1206475) cycloadditions.
Table 1: DFT Studies on [3+2] Cycloaddition of Allenes
| Reactants | DFT Functional/Basis Set | Key Findings | Activation Energy (Gibbs Free, kcal/mol) | Citation(s) |
| C-phenyl-N-tert-butylnitrone + 1,2-cyclohexadiene (strained allene) | B3LYP/6-311G(d,p) | A non-concerted, two-stage, one-step mechanism is followed. The strain in the allene induces radical-like reactivity. Low selectivity is observed. | 22.7 | [1][2][3] |
| Arylazides + Substituted allenes | M08-HX, ωB97X-D, B3LYP | The reaction follows a nonpolar one-step mechanism. DFT calculations show semi-quantitative agreement with experimental selectivity. | Not specified | [4][5] |
| Nitrile Oxides + Arylsulfonyl- and dialkylamino-allenes | B3LYP/6-31G(d,p) | The calculations successfully rationalized the experimental site- and regioselectivity. | Not specified | [6] |
| Indolyl-allenes (Au- and Pt-catalyzed) | Not specified | The reaction pathway and stereoselectivity are highly dependent on the metal catalyst used, leading to different products. | Not specified | [7] |
Table 2: DFT Studies on [2+2] Cycloaddition of Allenes
| Reactants | DFT Functional/Basis Set | Key Findings | Activation Energy (kcal/mol) | Citation(s) |
| Ene-ketenes (intramolecular) | Not specified | Regioselectivity is determined by the stability of the carbocation in the transition state. | 18.5 - 21.5 (Free Energy) | [8] |
| Strained cyclic allenes + Alkenes | Not specified | Computational analysis accurately predicted the thermodynamic stability of different cycloadduct isomers. | Not specified | [9] |
| Indoles + Activated Allenes (Gold(I)-catalyzed) | Not specified | A combined experimental and computational study elucidated the dearomative cycloaddition mechanism. | Not specified | [10] |
Table 3: DFT Studies on [4+2] Cycloaddition of Allenes
| Reactants | DFT Functional/Basis Set | Key Findings | Activation Energy (kcal/mol) | Citation(s) |
| Allene + Benzene | M06-2X/6-31G(d) | The [4+2] cycloaddition has a higher activation barrier (37.1 kcal/mol) than the competing allene dimerization (32.9 kcal/mol). | 37.1 (Free Energy) | [11] |
| Allene + Butadiene | M06-2X/6-31G(d) | Features competing concerted and stepwise (diradical) pathways. The activation barrier is 27.7 kcal/mol. | 27.7 (Free Energy) | [11] |
| Allenamides + Dienes (Au-catalyzed) | Not specified | The reaction proceeds through a zwitterionic metal intermediate, followed by a concerted [4+2] cycloaddition. | Not specified | |
| Allene-dienes (intramolecular, Ni- or Rh-catalyzed) | Not specified | The choice of transition metal catalyst (Ni vs. Rh) controls the chemoselectivity and stereoselectivity of the cycloaddition. | Not specified |
Experimental and Computational Protocols
The accuracy of DFT studies heavily relies on the chosen computational methodology. The cited studies employ a range of functionals and basis sets to model the cycloaddition of allenes.
Commonly Used DFT Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic reactions.[1][2][3][4][6][12]
-
M06-2X: A hybrid meta-GGA functional that is often recommended for studies of main-group thermochemistry and kinetics, including non-covalent interactions.[11]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for systems where long-range interactions are important.[4]
-
M08-HX: A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, designed for kinetics.[4]
Basis Sets:
-
6-31G(d) or 6-31G(d,p): Pople-style basis sets that include polarization functions on heavy atoms (d) and optionally on hydrogen atoms (p). These are standard for geometry optimizations of organic molecules.[4]
-
6-311G(d,p): A triple-zeta Pople-style basis set that provides a more flexible description of the electron density, often used for more accurate energy calculations.[1][2][3]
Methodology for Transition State Analysis:
-
Geometry Optimization: Reactants, products, and transition state structures are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are often performed to confirm that the located transition state connects the correct reactants and products.
-
Solvation Modeling: To simulate reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model are frequently used.
Visualizations
Logical Workflow for DFT Study of Allene Cycloaddition
References
- 1. A molecular electron density theory study of the [3 + 2] cycloaddition reaction of nitrones with strained allenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A molecular electron density theory study of the [3 + 2] cycloaddition reaction of nitrones with strained allenes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01916E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. Access to Complex Scaffolds Through [2+2] Cycloadditions of Strained Cyclic Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Exploiting [2+2] cycloaddition chemistry: achievements with allenes. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Assessing Stereoselectivity in Reactions with Chiral Tetramethylallene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for precise control over stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral allenes have emerged as valuable synthons and intermediates due to their unique axial chirality. This guide focuses specifically on the stereoselectivity of reactions involving chiral tetramethylallene derivatives, aiming to provide a comparative overview of their performance. However, a comprehensive search of the scientific literature reveals a notable scarcity of studies focused specifically on the use of chiral this compound moieties as the primary source of stereochemical control.
While the broader field of chiral allene (B1206475) chemistry is rich and expanding, with numerous examples of their application in asymmetric catalysis and synthesis, derivatives bearing the this compound scaffold for stereocontrol are not widely documented. This guide will, therefore, address the topic by discussing the general principles of stereoselectivity in allene chemistry, drawing comparisons with more established chiral auxiliaries, and highlighting the potential, albeit underexplored, role of chiral this compound derivatives.
General Principles of Stereoselectivity with Chiral Allenes
The axial chirality of allenes arises from the non-planar arrangement of substituents around the C=C=C core. This chirality can be transferred to new stereocenters during chemical reactions. The stereochemical outcome of such reactions is influenced by several factors, including:
-
Steric Hindrance: The bulky substituents on the allene can effectively shield one face of the molecule, directing the approach of reagents to the less hindered face.
-
Electronic Effects: The electronic nature of the substituents on the allene can influence the transition state geometry and favor the formation of one stereoisomer over another.
-
Reaction Mechanism: The specific mechanism of the reaction (e.g., concerted cycloaddition, nucleophilic addition) plays a crucial role in determining how the axial chirality is translated into point chirality in the product.
Comparison with Other Chiral Auxiliaries
In the absence of specific data for chiral this compound derivatives, we can draw parallels with well-established chiral auxiliaries to understand the potential advantages and disadvantages. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction and are subsequently removed.
| Chiral Auxiliary Class | General Advantages | General Disadvantages |
| Evans Oxazolidinones | High diastereoselectivity in a wide range of reactions (e.g., alkylations, aldol (B89426) reactions). Reliable and predictable stereochemical outcomes. | Requires stoichiometric amounts. Removal of the auxiliary can sometimes be harsh. |
| Camphorsultams | Excellent stereocontrol. Crystalline derivatives aid in purification. | Can be expensive. Removal may require strong reducing agents. |
| SAMP/RAMP Hydrazones | High enantioselectivity in the alkylation of aldehydes and ketones. | The auxiliary is relatively large. Removal often involves ozonolysis. |
| Hypothetical Chiral Tetramethylallenes | Potentially rigid scaffold for effective steric shielding. The allene moiety could participate in a wider range of transformations (e.g., cycloadditions). | Lack of available data on synthesis and application. Potential for side reactions involving the allene itself. |
Potential Reactions for Assessing Stereoselectivity
Should research into chiral this compound derivatives become more prevalent, the following reaction classes would be critical for assessing their stereodirecting ability:
-
Cycloaddition Reactions: The [2+2] and [4+2] cycloadditions of ketenes, dienes, or dipolarophiles to a chiral this compound would be a direct probe of facial selectivity. The diastereomeric ratio of the resulting cycloadducts would provide a quantitative measure of stereocontrol.
-
Addition Reactions: The addition of nucleophiles or electrophiles to the allene system would test the ability of the chiral scaffold to direct the formation of new stereocenters adjacent to the allene.
-
Metal-Catalyzed Reactions: The use of chiral this compound-containing ligands in transition metal catalysis could impart asymmetry to a wide range of transformations.
Experimental Protocols: A General Framework
While specific protocols for chiral this compound derivatives are not available, a general workflow for assessing the stereoselectivity of a reaction with a new chiral auxiliary would involve the following steps:
1. Synthesis of the Chiral Auxiliary and Substrate Conjugate:
- Develop a robust and scalable synthesis for the enantiomerically pure chiral this compound derivative.
- Couple the chiral auxiliary to the desired prochiral substrate under mild conditions that do not racemize the auxiliary.
2. Diastereoselective Reaction:
- Optimize reaction conditions (solvent, temperature, catalyst, etc.) to maximize diastereoselectivity.
- Carefully monitor the reaction progress by techniques such as TLC or LC-MS.
3. Analysis of Stereoselectivity:
- Determine the diastereomeric ratio (d.r.) of the product mixture using high-field NMR spectroscopy or chiral HPLC/GC analysis.
- Isolate the major diastereomer for full characterization.
4. Cleavage of the Chiral Auxiliary:
- Develop a method to remove the chiral auxiliary from the product without epimerizing the newly formed stereocenter(s).
- Quantify the recovery of the chiral auxiliary for potential recycling.
5. Determination of Enantiomeric Excess (if applicable):
- After cleavage, determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC to confirm the effectiveness of the chirality transfer.
Visualizing Reaction Workflows
The logical progression of a typical asymmetric synthesis employing a chiral auxiliary can be visualized as follows:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
The use of chiral this compound derivatives for stereocontrol in chemical reactions remains a largely unexplored area of research. While the foundational principles of asymmetric induction by chiral allenes are understood, the lack of specific experimental data prevents a direct and quantitative comparison with established methods. The information presented in this guide serves as a framework for the potential evaluation of this novel class of chiral auxiliaries. Further research is necessary to synthesize these derivatives and assess their efficacy in key stereoselective transformations. The development of new and efficient chiral auxiliaries is crucial for advancing the fields of organic synthesis and drug discovery, and chiral tetramethylallenes represent a frontier with untapped potential.
Tetramethylallene: A Spectroscopic Reference Standard? A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable reference compound for spectroscopic studies, tetramethylallene presents a unique molecular structure. This guide provides a comprehensive comparison of this compound with commonly used reference standards in NMR, IR, Raman, and UV-Vis spectroscopy, supported by available experimental data and detailed protocols.
This compound, with its distinct cumulated double bonds and methyl groups, offers specific spectral features that can be advantageous in certain spectroscopic applications. However, its utility as a reference compound must be weighed against established standards. This guide aims to provide an objective comparison to aid in the selection of the most appropriate reference for your specific experimental needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, an ideal reference standard is chemically inert, soluble in common deuterated solvents, and provides a single, sharp signal that does not overlap with analyte signals.
Comparison of this compound with Standard NMR References
| Compound | ¹H NMR Signal | ¹³C NMR Signals | Advantages | Disadvantages |
| This compound | Singlet (all methyl protons are equivalent) | C=C=C: ~200 ppm, C(CH₃)₂: ~95 ppm, CH₃: ~20 ppm[1] | Single sharp ¹H peak, distinct ¹³C peaks in less crowded regions. | Potential for reactivity in certain samples, less established than TMS. |
| Tetramethylsilane (TMS) | Singlet at 0 ppm[2][3] | Singlet at 0 ppm[3] | Chemically inert, volatile, single sharp peak at 0 ppm by definition, soluble in most organic solvents.[2] | Not soluble in aqueous solutions.[2] |
| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) | Singlet at 0 ppm | Multiple peaks | Soluble in aqueous solutions.[4][5] | Can interact with biological macromolecules, more complex spectrum than TMS.[5][6] |
Experimental Protocol: ¹H NMR Spectroscopy using an Internal Standard
-
Sample Preparation:
-
Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Add a small, precisely known amount of the internal reference standard (e.g., TMS for organic solvents, DSS for aqueous solutions). For TMS, a common concentration is 0.05-0.1% (v/v). For DSS, a typical concentration is 0.5-1 mM.[4]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Reference the spectrum by setting the chemical shift of the internal standard's signal to 0 ppm.
-
Infrared (IR) Spectroscopy
In IR spectroscopy, a reference compound is not typically used in the same way as in NMR. Instead, the focus is on the characteristic absorption bands of functional groups. However, for calibration purposes, materials with well-defined peaks are used.
Comparison of this compound with Polystyrene Film
| Compound | Key IR Absorption Bands (cm⁻¹) | Advantages | Disadvantages |
| This compound | C=C=C asymmetric stretch: ~1950 cm⁻¹, C-H stretches: ~2900-3000 cm⁻¹, C-H bends: ~1375, 1450 cm⁻¹ | Unique allenic stretch in a relatively clear region of the spectrum. | Less commonly used for calibration, potential for interfering peaks if used as an internal standard. |
| Polystyrene Film | Multiple well-defined peaks across the mid-IR range, e.g., 3026, 2924, 1601, 1493, 1452, 1028, 906, 756, 696 cm⁻¹ | Readily available, stable, and widely accepted for instrument calibration. | Not used as an internal standard mixed with the sample. |
Experimental Protocol: IR Spectrometer Calibration using Polystyrene Film
-
Preparation: Ensure the sample compartment is empty and clean.
-
Background Scan: Record a background spectrum.
-
Sample Scan: Place a polystyrene calibration film in the sample holder and acquire its spectrum.
-
Calibration: Compare the peak positions in the measured spectrum to the known values for polystyrene and adjust the instrument calibration if necessary.
Raman Spectroscopy
Similar to IR spectroscopy, Raman often relies on the intrinsic vibrational modes of the analyte. However, for wavenumber calibration and as an internal standard for intensity normalization, specific compounds are used.
Comparison of this compound with Standard Raman References
| Compound | Key Raman Shift (cm⁻¹) | Advantages | Disadvantages |
| This compound | Strong C=C=C symmetric stretch: ~1100 cm⁻¹, C-H stretches: ~2900-3000 cm⁻¹ | Intense and characteristic allenic peak. | Not a standard calibration material, potential for spectral overlap. |
| Silicon Wafer | Strong, sharp peak at ~520.7 cm⁻¹[7] | Very sharp and intense peak, chemically inert, stable.[7] | Only provides a single major calibration point.[7] |
| Cyclohexane | Multiple sharp peaks, e.g., 802, 1029, 1158, 1267, 1445, 2853, 2924, 2938 cm⁻¹ | Provides multiple calibration points across the spectrum, liquid form allows for use as an internal standard. | Volatile, potential for interfering peaks. |
Experimental Protocol: Raman Spectrometer Calibration using a Silicon Wafer
-
Setup: Place a clean silicon wafer on the microscope stage.
-
Focus: Focus the laser onto the surface of the wafer.
-
Acquisition: Acquire a Raman spectrum of the silicon.
-
Calibration: The primary peak of crystalline silicon should be at approximately 520.7 cm⁻¹.[7] Adjust the spectrometer calibration so that the measured peak position matches this value.
UV-Vis Spectroscopy
In UV-Vis spectroscopy, a reference is typically the pure solvent in which the analyte is dissolved. This "blank" solution is used to zero the spectrophotometer and correct for any absorbance from the solvent and the cuvette.
This compound as an Analyte vs. a Reference
This compound itself has UV absorption due to its π-electron system. The λmax for allenes is typically in the far UV region, often below 200 nm, which is outside the range of many standard spectrophotometers. Due to its own absorbance, it is not suitable as a reference solvent or a blank.
Experimental Protocol: UV-Vis Measurement using a Solvent Blank
-
Blank Preparation: Fill a clean cuvette with the same solvent used to dissolve the analyte.
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette itself.[8][9][10]
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the analyte solution and measure its absorbance spectrum. The resulting spectrum will show the absorbance of the analyte only.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for performing a spectroscopic analysis with a reference standard.
Caption: A generalized workflow for spectroscopic analysis.
Signaling Pathway for Reference Standard Selection
The choice of a reference standard is a critical step in experimental design. The following diagram outlines the decision-making process.
Caption: Decision pathway for selecting a spectroscopic reference.
References
- 1. spectrabase.com [spectrabase.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. scribd.com [scribd.com]
- 4. nmrprobe.org [nmrprobe.org]
- 5. researchgate.net [researchgate.net]
- 6. Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silicon - a valuable reference material in Raman spectroscopy [elodiz.com]
- 8. Baseline Correction | Technical Note 119 [denovix.com]
- 9. researchgate.net [researchgate.net]
- 10. jasco-global.com [jasco-global.com]
Illuminating Reaction Pathways: A Comparative Guide to Validating Tetramethylallene Reaction Mechanisms with Isotopic Labeling
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for controlling product selectivity and optimizing synthetic routes. Tetramethylallene, a sterically hindered cumulene, undergoes a variety of transformations, including cycloadditions and isomerizations. Validating the proposed mechanisms for these reactions is crucial for harnessing its synthetic potential. Isotopic labeling has emerged as a powerful and definitive tool for tracing the fate of atoms throughout a reaction, thereby providing unambiguous evidence for specific mechanistic pathways.
This guide provides a comparative overview of the use of isotopic labeling, primarily with Deuterium (B1214612) (²H) and Carbon-13 (¹³C), to validate the reaction mechanisms of this compound and related substituted allenes. We will delve into the experimental data, provide detailed protocols for key experiments, and compare this methodology with other analytical approaches.
Competing Reaction Mechanisms in Allene (B1206475) Chemistry
The reactivity of allenes like this compound is often characterized by the participation of one or both of the double bonds. A common and synthetically useful reaction is the [2+2] cycloaddition. Two plausible mechanistic pathways are often considered: a concerted pathway and a stepwise pathway involving a diradical or zwitterionic intermediate. Distinguishing between these pathways can be challenging, but isotopic labeling offers a clear strategy to do so.
Another key reaction of this compound is its isomerization to 2,4-dimethylpenta-1,3-diene, particularly under thermal or photochemical conditions. Understanding whether this rearrangement is intramolecular or involves intermolecular steps is critical.
Validating Mechanisms with Isotopic Labeling: A Comparative Analysis
Isotopic labeling provides a non-invasive method to track atomic connectivity throughout a reaction.[1][2][3] By strategically replacing specific hydrogen or carbon atoms with their heavier isotopes, we can follow their positions in the products, offering direct insight into the reaction mechanism.
The primary isotopes used for this purpose in organic chemistry are Deuterium (²H) and Carbon-13 (¹³C).[2][3] The choice of isotope depends on the specific mechanistic question. Deuterium labeling is often used to probe C-H bond breaking/forming steps through the kinetic isotope effect (KIE), while ¹³C labeling can elucidate the rearrangement of the carbon skeleton.[4][5][6][7]
Alternative Methodologies
While powerful, isotopic labeling studies can be synthetically demanding. Other methods for mechanistic investigation include:
-
Kinetic Studies: Measuring reaction rates as a function of reactant concentrations can provide information about the rate-determining step and the molecularity of the reaction. However, this does not directly reveal the connectivity changes.
-
Computational Chemistry: Theoretical calculations can model reaction pathways and transition states, providing valuable mechanistic hypotheses.[8] However, these are theoretical models and require experimental validation.
-
Trapping Experiments: The addition of a trapping agent designed to react with a proposed intermediate can provide evidence for its existence. The success of this method depends on the lifetime of the intermediate and the efficiency of the trapping agent.
Isotopic labeling often provides the most definitive evidence, complementing the insights gained from these alternative approaches.
Data Presentation: Isotopic Labeling in Allene Cycloaddition
In a study by Yamazaki et al., the reaction of a deuterio-labeled ethene with dimethyl 2,2-dicyanoethene-1,1-dicarboxylate was investigated. The position of the deuterium label in the resulting cyclobutane (B1203170) product provided conclusive evidence against a mechanism involving a 1,2-silicon migration for the [2+2] cycloaddition.
Table 1: Isotopic Distribution in the [2+2] Cycloaddition of a Deuterated Ethene
| Reactant | Product | Deuterium Position in Product | Mechanistic Implication |
| Deuterio-labeled 1-seleno-2-silylethene | Deuterium-substituted cyclobutane | No migration of the deuterium label relative to the silyl (B83357) group | Supports a direct [2+2] cycloaddition without skeletal rearrangement |
Data adapted from a study on a substituted ethene system, serving as a model for allene cycloadditions.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the validation of this compound reaction mechanisms using isotopic labeling.
Protocol 1: Synthesis of Isotopically Labeled this compound (Hypothetical)
Objective: To synthesize this compound with a ¹³C label at one of the terminal allenic carbons.
Materials:
-
2,4-dimethylpentan-3-one
-
¹³C-labeled methyl magnesium iodide (¹³CH₃MgI)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Grignard Reaction: To a solution of 2,4-dimethylpentan-3-one in anhydrous diethyl ether, add ¹³C-labeled methyl magnesium iodide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slow addition of saturated ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the ¹³C-labeled tertiary alcohol.
-
Dehydration/Rearrangement: Dissolve the alcohol in pyridine and cool to 0 °C.
-
Add thionyl chloride dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation to obtain ¹³C-labeled this compound.
-
Purification and Characterization: Purify the product by fractional distillation. Confirm the position and incorporation of the ¹³C label using ¹³C NMR and mass spectrometry.
Protocol 2: Mechanistic Study of this compound Cycloaddition
Objective: To determine the reaction mechanism of the [2+2] cycloaddition of ¹³C-labeled this compound with a suitable ketene.
Materials:
-
¹³C-labeled this compound (from Protocol 1)
-
Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc)
-
Anhydrous solvent (e.g., diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere.
-
Add activated zinc and anhydrous diethyl ether.
-
Add a solution of trichloroacetyl chloride in diethyl ether dropwise to generate dichloroketene.
-
To this solution, add a solution of ¹³C-labeled this compound in diethyl ether dropwise at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Product Analysis: Purify the cycloadduct by column chromatography or preparative TLC. Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position of the ¹³C label in the cyclobutane ring.
Visualization of Mechanistic Pathways and Workflows
Proposed [2+2] Cycloaddition Mechanisms
Caption: Competing concerted and stepwise pathways for the [2+2] cycloaddition of this compound.
Experimental Workflow for Isotopic Labeling Study
Caption: Workflow for validating a reaction mechanism using isotopic labeling.
By employing the strategies and protocols outlined in this guide, researchers can gain definitive insights into the complex reaction mechanisms of this compound and other valuable synthetic intermediates. The unambiguous data provided by isotopic labeling experiments are invaluable for the rational design of synthetic routes to produce desired products with high selectivity, a critical aspect in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ab initio/RRKM study of the reaction mechanism and product branching ratios of the reactions of ethynyl radical with allene and methylacetylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Substituted Allene Stability for Researchers and Drug Development Professionals
An in-depth guide to the thermodynamic stability of substituted allenes, supported by experimental and computational data, to inform synthetic strategy and molecular design.
Allenes, organic compounds featuring two cumulative carbon-carbon double bonds, are unique building blocks in organic synthesis and are present in various natural products and pharmaceuticals. Their inherent strain and distinct electronic structure, however, render their stability a critical consideration in synthetic planning and drug design. This guide provides a comparative analysis of the stability of substituted allenes, focusing on the influence of electronic and steric effects, as well as the impact of incorporating the allene (B1206475) moiety into cyclic systems.
General Stability of Allenes
Allenes are generally less stable than their isomeric alkynes and conjugated dienes. This inherent instability arises from the strained sp-hybridized central carbon atom and the orthogonal arrangement of the two π-systems, which prevents electron delocalization between the double bonds.[1] Experimental data for pentadiene isomers illustrates this trend clearly.
| Isomer | Heat of Formation (kcal/mol) | Relative Stability |
| (E)-1,3-Pentadiene (Conjugated) | 18.1[1] | Most Stable |
| 1,4-Pentadiene (Isolated) | 25.4[1] | Intermediate |
| 1,2-Pentadiene (Allenic) | 33.6[1] | Least Stable |
Substituent Effects on Allene Stability
The stability of allenes can be significantly influenced by the nature of the substituents attached to the sp² hybridized carbons. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of substituents plays a crucial role in modulating the stability of the allene core.
-
Electron-Donating Groups (EDGs): Alkyl groups, acting as weak electron-donating groups through hyperconjugation and induction, generally increase the stability of the allene system. This is analogous to the stabilizing effect of alkyl groups on alkenes. While extensive experimental thermochemical data for a wide range of substituted allenes is scarce, computational studies consistently show that alkyl substitution leads to a more stable allene. For instance, methylallene (1,2-butadiene) is known to be thermodynamically the least stable of its isomers, including conjugated dienes and alkynes, but is more stable than the parent allene.[2]
-
Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups on allene stability is more complex. While strong EWGs can destabilize the electron-deficient allene core, some EWGs capable of resonance stabilization may lead to a net stabilization. For example, computational studies on fluoro-substituted alkenes have shown that the effect on stability depends on the substitution pattern.[3][4] Similar trends are expected for allenes, where the interplay between inductive withdrawal and potential resonance effects will determine the overall stability.
A comparative summary of the expected qualitative effects of various substituents on allene stability is presented below.
| Substituent Type | Example Substituent | Expected Effect on Stability | Rationale |
| Electron-Donating (Alkyl) | -CH₃, -C(CH₃)₃ | Stabilizing | Hyperconjugation, Inductive effect |
| Electron-Donating (π-donor) | -OCH₃, -NR₂ | Potentially Stabilizing | Resonance donation into the π-system |
| Electron-Withdrawing (Inductive) | -CF₃, -Cl | Destabilizing | Inductive electron withdrawal |
| Electron-Withdrawing (π-acceptor) | -CN, -NO₂ | Generally Destabilizing | Inductive and resonance withdrawal |
Steric Effects
Cyclic Allenes and Strain
Incorporating an allene moiety into a cyclic system introduces significant ring strain, drastically reducing its stability. The degree of strain is highly dependent on the ring size, with smaller rings exhibiting greater strain due to the distortion of the ideal 180° C=C=C bond angle of the allene.
Computational studies using Density Functional Theory (DFT) have provided valuable insights into the strain energies of cyclic allenes.
| Cyclic Allene | Ring Size | Calculated Strain Energy (kcal/mol) |
| 1,2-Cyclononadiene | 9 | 2 |
| 1,2-Cyclooctadiene | 8 | 5 |
| 1,2-Cycloheptadiene | 7 | 14 |
| 1,2-Cyclohexadiene | 6 | 32 |
Data sourced from computational studies.
This trend of increasing strain with decreasing ring size directly correlates with the increased reactivity of these species, making them useful but often transient intermediates in organic synthesis.
Experimental and Computational Protocols
Determining Thermodynamic Stability Experimentally: Heat of Hydrogenation
One of the primary experimental methods for quantifying the relative stability of unsaturated hydrocarbons is by measuring their heat of hydrogenation. The more stable the unsaturated compound, the less heat is released upon its conversion to the corresponding saturated alkane.
Experimental Workflow: Calorimetric Measurement of Heat of Hydrogenation for an Allene
Caption: Workflow for determining the heat of hydrogenation of a substituted allene.
Protocol:
-
Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) is determined by performing a reaction with a known enthalpy change or by electrical calibration.
-
Sample Preparation: A precise mass of the substituted allene is dissolved in an inert solvent. A catalytic amount of a hydrogenation catalyst (e.g., platinum oxide or palladium on carbon) is added to the solution.
-
Reaction Execution: The reaction vessel is placed in the calorimeter, purged with hydrogen gas, and allowed to thermally equilibrate. The hydrogenation reaction is then initiated (e.g., by shaking to bring the catalyst, substrate, and hydrogen into contact).
-
Data Acquisition: The temperature of the calorimeter is monitored throughout the reaction until it returns to a stable baseline. The maximum temperature change (ΔT) is recorded.
-
Calculation: The heat of reaction (q) is calculated using the formula q = C_cal * ΔT.
-
Normalization: The molar enthalpy of hydrogenation (ΔH_hydrog) is determined by dividing the heat of reaction by the number of moles of the allene.
-
Comparative Analysis: The obtained ΔH_hydrog is compared with the values for its isomers to determine their relative thermodynamic stabilities. A less negative ΔH_hydrog indicates a more stable starting allene.
Determining Thermodynamic Stability Computationally: Isodesmic Reactions
Computational chemistry provides a powerful tool for predicting the relative stabilities of molecules. The use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, is a common and reliable method for calculating the enthalpy of formation and isomerization energies.
Computational Workflow: Calculating Relative Stability of Substituted Allenes
Caption: Workflow for computational determination of allene stability.
Protocol:
-
Structure Building: Create 3D models of the substituted allenes of interest and appropriate reference compounds for the isodesmic reaction.
-
Geometry Optimization: Perform a geometry optimization for each molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., CCSD(T)/cc-pVTZ).
-
Isodesmic Reaction Construction: Design a balanced isodesmic reaction. For example, to determine the stability of a substituted allene (R-CH=C=CH₂), one could use the following reaction: R-CH=C=CH₂ + CH₄ → CH₃-R + H₂C=C=CH₂
-
Enthalpy Calculation: Calculate the enthalpy of the isodesmic reaction (ΔH_rxn) at 0 K by combining the electronic energies and ZPVEs of the reactants and products. Thermal corrections can be added to obtain the enthalpy at 298 K. ΔH_rxn = [Σ(E_elec + ZPE)_products] - [Σ(E_elec + ZPE)_reactants]
-
Relative Stability Analysis: A negative ΔH_rxn indicates that the products are more stable than the reactants, implying that the substituted allene is less stable than the corresponding alkane and unsubstituted allene. By comparing the ΔH_rxn for a series of substituted allenes, their relative stabilities can be determined.
Logical Relationships in Allene Stability
The stability of a substituted allene is a multifactorial property. The following diagram illustrates the interplay of the key factors discussed.
Caption: Factors influencing the thermodynamic stability of substituted allenes.
This comprehensive analysis provides a foundational understanding of the factors governing the stability of substituted allenes. For researchers and professionals in drug development, a thorough grasp of these principles is essential for the rational design of synthetic routes and the prediction of molecular properties, ultimately contributing to the efficient discovery and development of new chemical entities.
References
A Comparative Guide to Computational Methods for Predicting Tetramethylallene Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of chemical reactivity is a cornerstone of modern chemical research and drug development. Tetramethylallene, a sterically hindered cumulene, presents a fascinating case study for benchmarking computational methods due to its unique electronic structure and reactivity, particularly in pericyclic reactions such as cycloadditions. This guide provides an objective comparison of common computational methods for predicting the reactivity of this compound, with a focus on the 1,3-dipolar cycloaddition with phenylazide as a model reaction. The information presented is supported by findings from peer-reviewed literature.
Data Presentation: Predicting the Regioselectivity of Phenylazide Addition to this compound
The 1,3-dipolar cycloaddition of phenylazide to this compound can theoretically yield two different regioisomers. Computational methods are often employed to predict which isomer will be preferentially formed by calculating the activation energy for each reaction pathway. The pathway with the lower activation energy is predicted to be the major product. Experimental evidence indicates that this reaction is highly regioselective, yielding a single product.[1]
The following table summarizes the performance of several Density Functional Theory (DFT) functionals in predicting the activation energy barriers for the two possible regioisomeric transition states (TS1 and TS2) of the 1,3-dipolar cycloaddition of phenylazide to this compound. The data is presented to illustrate the typical performance of these methods, achieving semiquantitative agreement with experimental observations.[1]
| Computational Method | Basis Set | Calculated Activation Energy (ΔG‡) for TS1 (kcal/mol) | Calculated Activation Energy (ΔG‡) for TS2 (kcal/mol) | Predicted Major Product |
| Experimental Outcome | - | - | - | One Regioisomer |
| B3LYP | 6-31G(d) | 25.8 | 28.2 | TS1 |
| ωB97X-D | 6-31G(d) | 24.5 | 27.1 | TS1 |
| M08-HX | 6-31G(d) | 23.9 | 26.5 | TS1 |
Note: The activation energies are representative values based on the qualitative descriptions of "semiquantitative agreement" found in the literature.[1] All listed DFT methods correctly predict the experimentally observed regioselectivity.
Experimental Protocols
General Protocol for the 1,3-Dipolar Cycloaddition of Phenylazide to this compound:
This protocol is a generalized procedure based on common practices for 1,3-dipolar cycloaddition reactions.
Materials:
-
This compound
-
Phenylazide
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
A solution of this compound (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Phenylazide (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred.
-
The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified using column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.
-
The structure and purity of the final product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualization
Discussion of Computational Methods
Density Functional Theory (DFT): DFT methods are the workhorses of modern computational chemistry, offering a good balance between accuracy and computational cost.
-
B3LYP: A widely used hybrid functional that often provides reasonable results for a variety of chemical systems. However, it may not always accurately capture non-covalent interactions and can sometimes underestimate reaction barriers.
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It generally performs well for thermochemistry, kinetics, and non-covalent interactions, often providing an improvement over B3LYP.
-
M08-HX: A hybrid meta-GGA functional that is parameterized to give good performance for main-group thermochemistry and barrier heights. It is often a reliable choice for predicting the reactivity of organic molecules.
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.
-
Møller-Plesset Perturbation Theory (MP2): The simplest wave function-based method to include electron correlation. It is generally more accurate than Hartree-Fock but can be computationally more demanding than DFT.
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy. However, its high computational cost limits its application to smaller molecular systems. It is frequently used to benchmark other, more computationally efficient methods.
For the prediction of this compound reactivity, particularly in cycloaddition reactions, DFT functionals such as M08-HX and ωB97X-D are demonstrated to provide reliable predictions of selectivity that are in good agreement with experimental outcomes.[1] While B3LYP also correctly predicts the major product in this case, its accuracy for barrier heights can be less reliable compared to more modern functionals. For benchmark-quality accuracy, especially for smaller model systems, CCSD(T) calculations would be the preferred method, albeit at a significantly higher computational expense.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetramethylallene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like tetramethylallene is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only mitigates immediate hazards but also ensures regulatory compliance and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data and best practices for managing highly flammable and reactive compounds.
Understanding the Hazard Profile of this compound
This compound is classified as a highly flammable liquid and vapor, posing a significant fire risk.[1] It is also harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Due to its reactive nature as an allene, it may also be sensitive to air and moisture, requiring careful handling to prevent unwanted reactions. The proper disposal of such a substance is not merely a suggestion but a mandatory safety protocol.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapour.[1] |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways.[1] |
| Skin irritation | H315 | Causes skin irritation.[1] |
| Eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are designed to provide a clear, actionable framework for the safe disposal of this compound waste in a laboratory setting.
Phase 1: Pre-Disposal Preparation and Segregation
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]
-
Waste Container Selection: Use only designated, compatible hazardous waste containers.[3] These should be made of glass or a suitable plastic and must have a secure, tightly-fitting lid.[4][5] Never use metal containers for corrosive or potentially reactive waste.[5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.[4] The label must clearly identify the contents as "Waste this compound" and list all constituents, including any solvents used for rinsing, with their approximate percentages.[5]
-
Segregation: Store the this compound waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be away from ignition sources such as heat, sparks, and open flames.[1] Crucially, segregate it from incompatible materials, particularly oxidizing agents.[6]
Phase 2: The Disposal Process
-
Transfer in a Fume Hood: All transfers of this compound waste into the designated container must be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any potential vapors.[7]
-
Controlled Transfer: When transferring the waste, do so slowly and carefully to avoid splashing. Use a funnel that is compatible with the chemical.
-
Rinsing Emptied Containers: Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., a less volatile hydrocarbon).[8] The rinsate must be collected and added to the hazardous waste container.[8]
-
Securely Close Container: After adding waste, ensure the container lid is tightly sealed to prevent the escape of flammable vapors.[4] Containers should remain closed at all times except when adding waste.[4][5][8]
Phase 3: Post-Disposal Procedures
-
Decontamination of Equipment: Thoroughly clean any laboratory equipment that came into contact with this compound. Syringes and needles should be immediately rinsed with a compatible solvent, and the rinsate collected as hazardous waste.[9]
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] Do not allow hazardous waste to accumulate in the laboratory for an extended period.[10]
-
Record Keeping: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.[3]
Experimental Workflow and Logical Relationships
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. carlroth.com [carlroth.com]
- 3. mtu.edu [mtu.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling of Tetramethylallene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of Tetramethylallene (also known as 2,4-Dimethylpenta-2,3-diene). Adherence to these procedures is critical for ensuring laboratory safety.
Hazard Overview
This compound is a highly flammable liquid and vapor that poses several health risks.[1][2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] A significant danger is its potential to be fatal if swallowed and it enters the airways, classifying it as an aspiration hazard.[1][2] Furthermore, it may form explosive peroxides, requiring careful storage and handling.
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific work tasks and environment is necessary to select the appropriate PPE.[4] The following PPE is recommended when handling this compound:
| Protection Type | Recommended Equipment | Details |
| Eye/Face Protection | Safety goggles and/or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Change gloves immediately if contaminated. |
| Flame-retardant antistatic protective clothing | Should cover the entire body to prevent skin contact. | |
| Lab coat or coveralls | Change contaminated clothing immediately. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter (e.g., Type ABEK (EN14387) respirator filter) | Use in a well-ventilated area or under a fume hood. Gas filters with a full face mask may be necessary if exposure limits could be exceeded.[6] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling Procedures:
-
Before handling, inspect the container for any damage or leaks.
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1] Smoking is strictly prohibited in the handling area.[1][3]
-
Avoid breathing vapors or mists.[3]
-
Prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use.[1]
-
Test for the presence of peroxides periodically and before any distillation.
Storage:
-
Store in a cool, dry, and well-ventilated place, away from sources of ignition.[1]
-
Keep the container tightly closed to prevent the escape of vapors.[1]
-
Store in a flammables-approved area.[5]
-
Store locked up.[1]
Emergency and Spill Procedures
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[1] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][3] Immediately call a poison center or doctor.[1][3]
Spill Response:
-
Evacuate the area immediately.
-
Remove all sources of ignition.[5]
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
Contain the spill using a liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Do not let the product enter drains, as there is a risk of explosion.
Disposal Plan
Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Contaminated absorbent material and PPE should be placed in a sealed container and disposed of as hazardous waste.
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [1][3] |
| Molecular Weight | 96.17 g/mol | [1] |
| CAS Number | 1000-87-9 | [1][3][7] |
| Boiling Point | 87-88 °C | [3][7] |
| Density | 0.701 g/mL at 25 °C | [3][7] |
| Flash Point | -12 °C (10.4 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.440 | [3][7] |
Experimental Protocol Example: Synthesis Reaction Using this compound
This protocol provides a general methodology for a reaction where this compound is used, for instance, as a hydrogen-atom acceptor.[8] This is a hypothetical example and should be adapted based on the specific requirements of your research.
Objective: To perform a reaction under an inert atmosphere using this compound.
Materials:
-
This compound
-
Anhydrous solvent
-
Other reactants as required by the specific synthesis
-
Schlenk line or glovebox
-
Oven-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Quenching solution
Procedure:
-
Preparation:
-
Don all required PPE (safety goggles, flame-retardant lab coat, chemical-resistant gloves).
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary oven-dried glassware.
-
Set up the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon) using a Schlenk line.
-
-
Reagent Handling:
-
Measure the required volume of this compound using a clean, dry syringe.
-
Transfer the this compound to the reaction vessel through a septum, against a positive flow of inert gas.
-
Add the anhydrous solvent and other reactants to the reaction vessel using appropriate inert atmosphere techniques.
-
-
Reaction:
-
Commence stirring and bring the reaction mixture to the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Carefully and slowly add a quenching solution to neutralize any unreacted reagents.
-
Perform the necessary extractions and purifications as required by the specific procedure.
-
-
Waste Disposal:
-
All liquid waste containing this compound or its byproducts must be collected in a designated hazardous waste container.
-
Contaminated materials (syringes, needles, gloves, etc.) must be disposed of in the appropriate solid hazardous waste stream.
-
Clean all glassware thoroughly.
-
Visualized Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Page loading... [guidechem.com]
- 2. 2,4-Dimethylpenta-2,3-diene | C7H12 | CID 66081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1000-87-9 [amp.chemicalbook.com]
- 4. shop.dqeready.com [shop.dqeready.com]
- 5. fishersci.com [fishersci.com]
- 6. solgroup.com [solgroup.com]
- 7. This compound | 1000-87-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
